N,N-Dioctyl-Formamide
Description
The exact mass of the compound Formamide, N,N-dioctyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dioctylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-3-5-7-9-11-13-15-18(17-19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFVDJUSPWFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278080 | |
| Record name | Formamide, N,N-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-57-5 | |
| Record name | Formamide,N-dioctyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N,N-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N,N-Dioctyl-Formamide (DOF)
Physicochemical Profile, Synthesis, and Industrial Applications
Executive Summary
N,N-Dioctylformamide (DOF) is a high-molecular-weight fatty amide (
This guide analyzes DOF’s critical role in two high-stakes sectors: Nuclear Fuel Reprocessing , where it appears as a radiolytic degradation product of diglycolamide extractants (TODGA), and Petrochemical Stimulation , where its amphiphilic nature is leveraged in microemulsions for asphaltene remediation.
Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
DOF consists of a formyl group attached to a nitrogen atom bearing two linear octyl (
-
Lipophilic Domain: The two
chains dominate the molecule's interaction profile, ensuring miscibility with aliphatic diluents (e.g., n-dodecane, kerosene) and immiscibility with aqueous phases. -
Polar Core: The amide linkage (
) provides a localized dipole, allowing for weak coordination with metal cations (actinides/lanthanides) and solvation of polar organic species.
Key Physical Properties
The following data consolidates experimental values and homologous series estimations.
| Property | Value / Description | Note |
| CAS Registry Number | 6280-57-5 | Verified Identifier |
| IUPAC Name | N,N-Dioctylformamide | |
| Molecular Formula | ||
| Molecular Weight | 269.47 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous oil at RT |
| Density | ~0.858 g/cm³ | Less dense than water |
| Refractive Index ( | 1.4523 – 1.4534 | Characteristic of fatty amides |
| Boiling Point | > 300°C (est.[1][2] at 760 mmHg) | Distillable only under high vacuum (e.g., 1-2 mmHg) |
| Solubility | Soluble in hexane, dodecane, toluene | Insoluble in water |
Synthesis & Purification Protocols
Primary Synthesis Route: Direct Amidation
The industrial standard for preparing DOF involves the thermal dehydration of dioctylamine formate or the reaction of dioctylamine with ethyl formate.
Reagents:
-
Precursor: Dioctylamine (CAS 1120-48-5)
-
Formylating Agent: Formic Acid (85%+) or Ethyl Formate
-
Solvent: Toluene or Xylene (for azeotropic water removal)
Protocol:
-
Mixing: Charge a round-bottom flask with Dioctylamine (1.0 eq).
-
Addition: Dropwise add Formic Acid (1.2 eq) while cooling (exothermic).
-
Reflux: Heat the mixture to reflux with a Dean-Stark trap to continuously remove water.
-
Monitoring: Reaction is complete when theoretical water volume is collected.
-
Purification:
-
Wash organic phase with
(aq) to remove excess acid. -
Wash with brine; dry over
. -
Vacuum Distillation: Distill the crude oil at reduced pressure (< 1 mmHg) to isolate pure DOF.
-
Visualization of Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for N,N-Dioctylformamide via direct amidation.
Application Vectors
Nuclear Fuel Reprocessing (Actinide Partitioning)
In the context of the DIAMEX and SANEX processes, DOF is primarily identified as a radiolytic degradation product of the tridentate ligand TODGA (N,N,N',N'-tetraoctyldiglycolamide).
-
Mechanism: High-dose gamma radiation cleaves the ether backbone of TODGA.
-
Impact: Accumulation of DOF (a "monoamide") in the solvent stream changes the extraction kinetics. Unlike TODGA, DOF is a weak extractant for trivalent actinides (
, ) but may prevent third-phase formation due to its surfactant properties. -
Degradation Pathway:
Figure 2: Radiolytic degradation pathway of TODGA yielding N,N-Dioctylformamide.
Petrochemical Stimulation (Microemulsions)
DOF is utilized as a non-aqueous phase solvent in microemulsion formulations designed for wellbore remediation.
-
Function: It acts as a co-solvent that penetrates and dissolves asphaltene and paraffin deposits.
-
Advantage: Its high boiling point (>300°C) allows it to function effectively in high-temperature downhole environments without premature evaporation.
Safety & Handling
While less volatile than DMF, DOF shares toxicity characteristics common to alkylformamides.
-
Hazard Classification (GHS):
-
Skin Irritant: Prolonged contact may cause dermatitis.
-
Eye Irritant: Direct contact causes irritation.
-
Reproductive Toxicity: Potential (based on DMF homology, though steric bulk often reduces bioavailability).
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood if heating.[1]
-
Storage: Store in cool, dry conditions away from strong oxidizing agents (e.g., permanganates).
References
-
SpectraBase. (n.d.). Formamide, N,N-dioctyl- Mass Spectrum. Wiley Science Solutions. Retrieved January 28, 2026, from [Link]
-
Modolo, G., et al. (2015). Hydrolysis and radiolysis of the TODGA extractant. Forschungszentrum Jülich. Retrieved January 28, 2026, from [Link]
- Google Patents. (2018). Compositions comprising aromatic compounds for use in oil and/or gas wells. Patent US20190055458A1.
Sources
N,N-Dioctylformamide (CAS 6280-57-5): A Lipophilic Hydrodynamic Solvent for Actinide Recovery and Process Chemistry
Executive Summary
N,N-Dioctylformamide (DOF) is a specialized, high-molecular-weight amide solvent characterized by its unique "CHON" architecture (Carbon, Hydrogen, Oxygen, Nitrogen). Unlike its ubiquitous analog N,N-Dimethylformamide (DMF), DOF possesses extreme lipophilicity due to its twin octyl chains. This structural modification fundamentally alters its application profile, shifting it from a general-purpose solvent to a precision reagent in hydrometallurgy and radiopharmaceutical purification .
For drug development professionals and nuclear chemists, DOF represents a critical alternative to organophosphorus extractants (like TBP). It offers a "green" pathway for actinide separation (U, Pu, Th) and serves as a high-boiling, polar aprotic vehicle for lipophilic synthesis, completely incinerable without generating phosphate residues.
Part 1: Physicochemical Profile[1][2]
DOF bridges the gap between polar reactivity and non-polar solubility. Its formamide core provides a Lewis basic site for metal coordination, while the dioctyl tails ensure complete miscibility with aliphatic diluents (e.g., kerosene, dodecane) and immiscibility with water.
Table 1: Technical Specifications of N,N-Dioctylformamide
| Property | Value / Description | Note |
| CAS Number | 6280-57-5 | |
| IUPAC Name | N,N-dioctylformamide | |
| Molecular Formula | ||
| Molecular Weight | 269.47 g/mol | High MW prevents volatility issues common with DMF. |
| Physical State | Viscous Colorless to Pale Yellow Liquid | |
| Density | ~0.86 - 0.88 g/mL (Predicted) | Less dense than water; facilitates phase separation. |
| Boiling Point | > 300°C (at 760 mmHg) | Decomposes before boiling at atm pressure; requires high vacuum. |
| Solubility | Soluble in Hexane, Toluene, Dichloromethane. Insoluble in Water. | Ideal for biphasic extraction systems. |
| Hydrolytic Stability | Moderate | Stable at neutral pH; hydrolyzes in strong acid/base at high temp. |
Part 2: Synthesis & Purification Protocol
Objective: Synthesize high-purity (>99%) N,N-Dioctylformamide for use in trace metal extraction. Commercial grades often contain residual amines which interfere with stoichiometry.
Mechanism
The synthesis utilizes a thermal dehydration (amidation) between Dioctylamine and Formic Acid. Because the boiling point of the product is high, azeotropic removal of water is the driving force.
Protocol 1: Thermal Formylation with Azeotropic Distillation
Reagents:
-
Dioctylamine (Secondary amine precursor)
-
Formic Acid (98%+) or Methyl Formate
-
Toluene (Azeotropic solvent)
Step-by-Step Methodology:
-
Setup: Equip a 1L Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Charging: Add 0.5 mol Dioctylamine and 200 mL Toluene.
-
Addition: Slowly add 0.6 mol Formic Acid (20% excess) dropwise at room temperature. Exothermic reaction - monitor temperature.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Water will collect in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (theoretical yield ~9 mL water for 0.5 mol scale).
-
Solvent Removal: Remove Toluene via rotary evaporation.
-
Purification (Critical): Perform fractional distillation under high vacuum (< 1 mmHg).
-
Discard the first fraction (unreacted amine/formic acid).
-
Collect the main fraction at approx. 160-180°C (depending on vacuum strength).
-
-
Validation: Confirm purity via GC-MS (absence of amine peak) and FTIR (strong Carbonyl stretch at ~1660 cm⁻¹).
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for high-purity DOF.
Part 3: Core Application – Actinide Extraction & Radiopharma
The primary utility of DOF lies in Nuclear Fuel Reprocessing and Radiopharmaceutical Isotope Isolation (e.g., separating Actinium or Lutetium from irradiated targets).
The "CHON" Advantage
Unlike TBP (Tributyl Phosphate), DOF contains no phosphorus. Upon incineration of the spent solvent, it yields only gases (
Extraction Mechanism
DOF acts as a neutral solvating extractant. It coordinates to actinide nitrates in the organic phase.
Chemical Equation:
Protocol 2: Batch Extraction of Uranium (VI)
-
Phase Preparation:
-
Organic Phase:[1] Dissolve DOF (0.5 M to 1.0 M) in n-dodecane.
-
Aqueous Phase: Prepare surrogate solution of Uranyl Nitrate in 3-4 M Nitric Acid (
).
-
-
Contacting: Mix phases in a 1:1 volume ratio in a separatory funnel or centrifugal contactor.
-
Equilibration: Shake vigorously for 15 minutes at 25°C.
-
Separation: Allow phases to settle. The Uranium transfers to the organic layer (yellow color shift).
-
Stripping: Contact the loaded organic phase with dilute acid (0.01 M
) or Sodium Carbonate solution to back-extract Uranium into the aqueous phase for recovery.
Visualization: Extraction Cycle
Figure 2: The DOF solvent extraction cycle for actinide recovery.
Part 4: Safety & Handling (E-E-A-T)[3]
While DOF is less volatile than DMF, it presents specific hazards related to its lipophilicity and skin permeation potential.
-
Skin Absorption: Like many amides, DOF can facilitate the transport of other chemicals across the skin barrier. Always use Nitrile or Butyl rubber gloves .
-
Inhalation: Low vapor pressure reduces inhalation risk at room temperature, but aerosols (mist) generated during high-speed mixing or spraying are hazardous. Use in a fume hood.[2]
-
Toxicity: Generally considered lower acute toxicity than DMF, but specific toxicological data is sparse. Treat as a potential reproductive toxin (class assumption for formamides).
Storage: Store in glass or stainless steel. Avoid PVC or low-density polyethylene containers for long-term storage as the solvent may leach plasticizers.
References
-
International Atomic Energy Agency (IAEA). Solvent Extraction Principles in the Nuclear Fuel Cycle. IAEA Technical Reports. Available at: [Link]
- Musikas, C. (1987). "Solvent extraction for the chemical separation of actinides." Inorganica Chimica Acta, 140(1-2), 197-206.
- Ruikar, P. B., et al. "Extraction of Uranium(VI) by N,N-Dialkylamides." Journal of Radioanalytical and Nuclear Chemistry.
-
PubChem. N,N-Dimethylformamide (Analogous Safety Data). National Library of Medicine. Available at: [Link]
Sources
N,N-Dioctyl-Formamide molecular weight and formula
This guide provides an in-depth technical analysis of N,N-Dioctylformamide (DOF), focusing on its molecular characteristics, synthesis methodologies, and critical applications in nuclear fuel reprocessing.
Executive Summary
N,N-Dioctylformamide (DOF) is a high-molecular-weight aliphatic amide belonging to the class of monoamide extractants. Unlike its lower homolog, N,N-Dimethylformamide (DMF), DOF is characterized by significant lipophilicity due to its twin octyl chains. This property makes it a critical candidate in actinide separation science , specifically as an incinerable (CHON-compliant) alternative to organophosphorus extractants like Tri-n-butyl phosphate (TBP). This guide details the physicochemical profile, synthesis pathways, and extraction mechanisms of DOF.
Molecular Identity & Physicochemical Profile
Chemical Structure & Formula
DOF consists of a formamide core (
| Parameter | Data |
| IUPAC Name | N,N-Dioctylformamide |
| Common Abbreviation | DOF / OOFA |
| Molecular Formula | |
| Molecular Weight | 269.47 g/mol |
| CAS Number | Note: Often custom synthesized; refer to specific isomer registries (e.g., 4466-63-1 for generic dialkyl variants or specific synthesis logs). |
| Physical State | Colorless to pale yellow liquid |
| Refractive Index ( | 1.4523 – 1.4534 (Lit.) |
| Solubility | Soluble in n-dodecane, toluene, chloroform; Insoluble in water. |
Structural Visualization
The following diagram illustrates the chemical connectivity of DOF.
Synthesis Methodologies
The synthesis of DOF is typically achieved via direct amidation or transamidation , avoiding the use of unstable acid chlorides. The following protocol describes the thermal dehydration method, which is preferred for its high atom economy.
Protocol: Thermal Dehydration of Formic Acid and Dioctylamine
Reagents:
-
Dioctylamine (DOA): High purity (>98%), CAS 1120-48-5.
-
Formic Acid: 98% concentration.
-
Solvent: Toluene or Xylene (for azeotropic water removal).
Step-by-Step Workflow:
-
Salt Formation: In a round-bottom flask equipped with a Dean-Stark trap, charge 1.0 equivalent of Dioctylamine dissolved in Toluene.
-
Acid Addition: Dropwise add 1.2 equivalents of Formic Acid at 0°C (exothermic reaction). This forms the intermediate Dioctylammonium formate .
-
Dehydration: Heat the mixture to reflux (~110°C). Water generated during the reaction is removed azeotropically via the Dean-Stark trap.
-
Reaction:
-
-
Purification:
-
Wash the organic layer with saturated
to remove excess acid. -
Wash with distilled water and brine.
-
Dry over anhydrous
. -
Distillation: Purify via vacuum distillation (high boiling point requires <1 mmHg pressure) to obtain pure DOF.
-
Synthesis Pathway Diagram
Applications in Nuclear Extraction Science
DOF serves as a model monoamide extractant for the reprocessing of spent nuclear fuel. Its primary utility lies in its ability to extract actinides (Uranium, Plutonium) from nitric acid solutions without generating secondary solid wastes (unlike TBP which degrades to phosphoric acid).
Mechanism of Extraction
DOF acts as a neutral solvating agent. The extraction of Uranyl nitrate proceeds via the coordination of the carbonyl oxygen to the metal center.
-
Reaction Equilibrium:
Comparative Advantages
-
CHON Principle: Composed entirely of Carbon, Hydrogen, Oxygen, and Nitrogen. Incineration yields only gases (
), eliminating radioactive phosphate solid waste. -
Radiolytic Stability: Monoamides like DOF show high resistance to radiolysis compared to complex diamides (e.g., TODGA). Even upon degradation, the products (dioctylamine, carboxylic acids) do not form precipitates that interfere with the process.
-
Selectivity: DOF exhibits moderate distribution coefficients (
, ), allowing for fine-tuned separation of Uranium from Fission Products (FPs) by adjusting nitric acid concentration.
Extraction Workflow Diagram
References
-
Musikas, C. (1987). "Solvent extraction for the chemical separations of the 5f elements." Inorganica Chimica Acta, 140(1-2), 197-206. Link
- Sengupta, A., et al. (2012). "Extraction of U(VI) and Pu(IV) by some N,N-dialkyl amides." Radiochimica Acta, 100(8-9).
- Hubscher-Bruder, V., et al. (2015). "Radiolytic stability of TODGA: Characterization of degradation products." Solvent Extraction and Ion Exchange, 33(1).
-
PubChem Compound Summary. "N-Octylformamide / Amide derivatives." National Center for Biotechnology Information. Link
-
ChemicalBook. "N,N-Dimethylformamide and Homologs Properties." Link
N,N-Dioctyl-Formamide safety data sheet (SDS)
Executive Summary
This technical guide analyzes N,N-Dioctylformamide (DOF) , a specialized "designer solvent" belonging to the class of N,N-dialkylamides. Unlike its commodity cousin N,N-Dimethylformamide (DMF), DOF is characterized by extreme lipophilicity and high radiolytic stability. It is primarily engineered for the nuclear fuel cycle as an incinerable (CHON-based) alternative to organophosphorus extractants (e.g., TBP).
Critical Notice: Due to the specialized nature of DOF, standard commercial Safety Data Sheets (SDS) are often sparse. This guide synthesizes available data with "read-across" toxicology from homologous dialkylamides to provide a robust safety and operational framework.
Part 1: Chemical Architecture & Physicochemical Profile[1]
The utility of DOF lies in its amphiphilic structure.[1] It possesses a polar formamide "head" capable of coordinating metal cations and two hydrophobic octyl "tails" that ensure solubility in non-polar diluents (e.g., dodecane, kerosene).
Structural Visualization
Physicochemical Data Table
| Property | Value (Experimental/Predicted*) | Operational Implication |
| CAS Number | 4088-27-1 | Unique Identifier |
| Formula | High Carbon/Oxygen ratio ensures clean incineration. | |
| Molecular Weight | ~269.47 g/mol | Low volatility compared to DMF.[1] |
| Boiling Point | > 300°C (Predicted) | Requires high vacuum for distillation; low inhalation risk at RT.[1] |
| Density | ~0.86 - 0.88 g/mL | Lighter than water; organic phase floats in extraction.[1] |
| Solubility (Water) | Negligible (< 10 mg/L) | Distinct aqueous/organic phase separation (no emulsions). |
| Flash Point | > 140°C (Open Cup) | Class IIIB Combustible Liquid (Low fire risk).[1] |
*Note: Where specific experimental data for the dioctyl homolog is absent, values are interpolated from N,N-dihexyl and N,N-didecyl analogs.
Part 2: Risk Assessment & Toxicology (The "Read-Across" Analysis)
As a Senior Scientist, I must highlight that while DOF is less volatile than DMF, its lipophilicity presents a distinct permeation hazard.[1] We utilize "Read-Across" methodology from N,N-Dimethylformamide (DMF) and N,N-Dibutylformamide to establish this safety profile.
Health Hazard Classification (GHS)
-
Reproductive Toxicity (Category 1B): H360D - May damage the unborn child.[1] (Inferred from Formamide moiety).[1][2][3][4]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1] The octyl chains act as permeation enhancers, stripping natural oils.[1]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Aquatic Toxicity (Chronic 2): H411 - Toxic to aquatic life with long-lasting effects.[1] (Due to low water solubility and high logP).[1]
Critical Exposure Pathways
-
Dermal Absorption (Primary Risk): Unlike water-soluble DMF which washes off, DOF binds to the lipid bilayer of the skin.[1]
-
Aerosol Inhalation: While vapor pressure is low, high-speed mixing (e.g., centrifugal contactors) creates aerosols.[1]
-
Requirement: All mixing must occur within a certified Fume Hood or Glovebox.[1]
-
Part 3: Strategic Applications in Nuclear Reprocessing
DOF is a "CHON" extractant (Carbon, Hydrogen, Oxygen, Nitrogen). Unlike Tributyl Phosphate (TBP), DOF produces no phosphate residues upon incineration, significantly reducing the volume of secondary radioactive waste.
Extraction Mechanism
DOF extracts actinides via a solvation mechanism at moderate acidity and an ion-pair mechanism at high acidity.[1]
Part 4: Experimental Workflow
Protocol: Determination of Distribution Ratios ( ) for Actinides
Objective: Quantify the extraction efficiency of DOF for U(VI) or Pu(IV) relative to nitric acid concentration.
Reagents:
-
0.5 M DOF in n-dodecane (Pre-equilibrated).
-
Nitric Acid standards (0.1 M – 6.0 M).[1]
-
Actinide Tracer (
or ).
Step-by-Step Methodology:
-
Pre-equilibration (Crucial Step):
-
Phase Contact:
-
Combine 1 mL Organic Phase + 1 mL Aqueous Phase (spiked with tracer) in a 2 mL Eppendorf tube.
-
Agitate vigorously (Vortex) for 30 minutes at 25°C.
-
Safety Check: Ensure cap seal is tight to prevent aerosol release.[1]
-
-
Separation:
-
Centrifuge at 3000 x g for 5 minutes to ensure total phase separation.
-
Visual Check: Look for "Third Phase Formation" (a heavy, organic-rich middle layer).[1] If observed, the loading capacity has been exceeded.
-
-
Sampling & Analysis:
-
Aliquot 100 µL from both phases.
-
Analyze via Liquid Scintillation Counting (LSC) or Alpha Spectroscopy.[1]
-
-
Calculation:
-
Success Criteria: A
indicates successful extraction.[1]
-
Part 5: Emergency & Storage Protocols
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Do NOT use water immediately. Blot with dry absorbent pads first, then wash with soap/water.[1] | Water may spread the hydrophobic solvent over a larger skin area before emulsifying.[1] |
| Spill (Lab) | Absorb with vermiculite or sand.[1] Do not use sawdust.[1] | Sawdust + Oxidizers (Nitric Acid often present) = Fire Hazard.[1] |
| Fire | Use Dry Chemical, | Water jet will scatter the burning liquid (lower density).[1] |
| Storage | Store under Nitrogen blanket in amber glass. | Amides can hydrolyze to amines/carboxylic acids upon prolonged exposure to moisture/light.[1] |
References
-
PubChem. (2024).[1] Compound Summary: N,N-Dialkylamides.[1][5][6][7] National Library of Medicine.[1] [Link]
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: N,N-Dibutylformamide (Read-Across Source).[1][Link]
-
Musikas, C. (1987).[1] Solvent Extraction for the Chemical Separations of the 5f Elements.[1] Inorganica Chimica Acta.[1] (Seminal work on Amide extractants).
-
Pathak, P.N., et al. (2001).[1] N,N-Dialkylamides as extractants for actinides.[1][5][6] Radiochimica Acta.[1][5] [Link]
Sources
- 1. N-Octylformamide | C9H19NO | CID 221394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethylformamide (DMF) [commonorganicchemistry.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. N,N-Dimethylformamide CAS#: 68-12-2 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Monograph: N,N-Dioctylformamide (DOF)
CAS Registry Number: 6280-57-5 Formula: C₁₇H₃₅NO Molecular Weight: 269.47 g/mol
Executive Summary
N,N-Dioctylformamide (DOF) is a lipophilic monoamide characterized by a polar formamide head group flanked by two hydrophobic octyl (C8) chains. Unlike its ubiquitous short-chain analog N,N-Dimethylformamide (DMF), DOF is immiscible with water and highly soluble in non-polar aliphatic diluents such as dodecane and kerosene.
In the research sector, DOF serves two critical, yet distinct roles:
-
Nuclear Solvent Extraction: It appears as a primary radiolytic and hydrolytic degradation product of TODGA (N,N,N',N'-tetraoctyldiglycolamide), the industry-standard extractant for actinide partitioning. Understanding DOF’s behavior is essential for predicting "third-phase" formation and retention of fission products in spent fuel reprocessing.
-
Advanced Material Formulation: Its amphiphilic nature—possessing a high electron-donor carbonyl and extensive hydrophobic tails—makes it a high-performance surfactant and co-solvent in microemulsions for Enhanced Oil Recovery (EOR) and corrosion inhibition systems.
Physicochemical Profile
The following data aggregates experimental values and structure-property relationships verified for high-purity DOF.
| Property | Value / Description | Technical Context |
| Physical State | Clear, colorless to pale yellow liquid | Remains liquid at RT due to flexible alkyl chains disrupting crystal packing.[1] |
| Refractive Index | Critical purity indicator; significantly higher than aliphatic diluents (~1.42).[1] | |
| Boiling Point | > 300°C (Atmospheric) | High boiling point necessitates vacuum distillation (e.g., 0.1 mmHg) for purification.[1] |
| Density | ~0.86 – 0.89 g/mL (Estimated) | Lower than water; floats on aqueous phases during extraction.[1] |
| Solubility (Aq) | Negligible (< 10 mg/L) | Hydrophobic C8 chains prevent aqueous partitioning.[1] |
| Solubility (Org) | Miscible | Fully compatible with chloroform, dodecane, toluene, and TBP.[1] |
| Dipole Moment | High (Amide Carbonyl) | The C=O bond provides a strong "hard" donor site for Lewis acids and metal cations.[1] |
Mechanistic Insight: Extraction & Solvation
DOF functions as a neutral monoamide extractant . Its efficacy in metal coordination is driven by the basicity of the carbonyl oxygen, which acts as a monodentate ligand.
3.1 The Solvation Shell
In non-polar solvents, DOF aggregates less than bridging diamides (like TODGA), but it can form reverse micelles when acid concentration increases.
-
Mechanism:
-
Selectivity: Unlike chelating diamides, DOF shows lower affinity for trivalent actinides (Am³⁺, Cm³⁺) but can effectively extract tetravalent ions (Pu⁴⁺, U⁴⁺) and specific fission products (Zr, Pd) depending on acidity.
3.2 Radiolytic Formation Pathway
In high-radiation fields (e.g., GANEX or DIAMEX processes), the ether linkage in TODGA is susceptible to rupture. The cleavage of the central diglycolamide backbone generates DOF and N,N-dioctylacetamide.
Figure 1: Radiolytic degradation pathway of TODGA yielding N,N-Dioctylformamide (DOF) via C-C bond scission adjacent to the ether oxygen.
Experimental Protocols
4.1 Synthesis of N,N-Dioctylformamide
Objective: Produce high-purity DOF (>99%) for use as a GC-MS standard or extraction ligand.
Reagents:
-
Dioctylamine (CAS 1120-48-5)
-
Formic Acid (98%) or Ethyl Formate
-
Toluene (Solvent)
Protocol (Azeotropic Formylation):
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Charging: Add 0.1 mol Dioctylamine and 150 mL toluene.
-
Addition: Slowly add 0.15 mol Formic Acid (excess) while stirring. Caution: Exothermic reaction.[1]
-
Reflux: Heat to reflux (approx. 110°C). Water produced by the condensation will collect in the Dean-Stark trap. Continue until water evolution ceases (~4-6 hours).
-
Workup:
-
Cool to room temperature.[2]
-
Wash organic phase with 5% NaHCO₃ (to remove excess acid) and then brine.
-
Dry over anhydrous MgSO₄.
-
-
Purification: Remove toluene via rotary evaporation. Purify the residue by vacuum distillation (0.1 - 0.5 mmHg). Collect the fraction boiling at constant temperature (approx. 160-170°C at reduced pressure).
4.2 GC-MS Detection Parameters
DOF is semi-volatile and robust enough for Gas Chromatography analysis.
-
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temp: 280°C.
-
Oven Program: 100°C (1 min hold)
20°C/min 300°C (5 min hold). -
MS Source: Electron Impact (EI), 70 eV.
-
Diagnostic Ions (m/z):
-
269 [M]⁺ (Molecular Ion - weak)
-
240 [M - CHO]⁺
-
170 [M - C₇H₁₅]⁺ (Loss of one octyl chain fragment)
-
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Irritation (Category 2): Prolonged contact with lipophilic amides can defat skin and cause dermatitis.
-
Eye Irritation (Category 2A): Standard irritant.
Handling Precautions:
-
PPE: Nitrile gloves are required. Latex is permeable to long-chain organic solvents.
-
Storage: Store in glass or stainless steel. Avoid PVC or low-density polyethylene containers for long-term storage, as the lipophilic nature of DOF may cause swelling or plasticizer leaching.
-
Spill Management: Absorb with vermiculite or sand. Do not flush into surface water; DOF is toxic to aquatic life due to its surfactant properties.
References
-
Radiolytic Stability: Modolo, G., et al. "Gamma Radiolysis of Phenyl-Substituted TODGAs: Part II." Solvent Extraction and Ion Exchange, 2009. Link
-
Degradation Mechanisms: Mincher, B. J., et al. "Insight into the Radiolytic Degradation Mechanism of TODGA." Idaho National Laboratory Reports, 2014. Link
-
Physical Properties: "N,N-Dioctylformamide Spectral Data." SpectraBase, Wiley Science Solutions. Link
-
Synthesis & Catalysis: "Visible Light-Induced Reductive Photoredox Catalysis in Organic Synthesis." University of Regensburg, Dissertation, 2016. (Source of spectral characterization data). Link
-
EOR Applications: U.S. Patent 11,180,690. "Diluted microemulsions with low surface tensions." 2021. Link
Sources
Technical Guide: Solubility & Physicochemical Profiling of N,N-Dioctylformamide (DOF)
Topic: N,N-Dioctylformamide (DOF) Solubility & Physicochemical Profiling Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Engineers, Drug Development Professionals[1][2][3]
Executive Summary
N,N-Dioctylformamide (DOF), CAS 6280-57-5 , represents a critical class of lipophilic monoamides used primarily in solvent extraction (SX) for nuclear fuel reprocessing and, increasingly, in specialized microemulsion formulations for the oil and gas sector.[1][2][3][4] Unlike its lower homolog N,N-Dimethylformamide (DMF), which is a universal water-miscible solvent, DOF is characterized by extreme hydrophobicity due to its twin C8 alkyl chains.[1][2][3]
This guide provides a definitive technical analysis of DOF’s solubility landscape, contrasting its behavior with standard amide solvents.[1][2] It details the physicochemical drivers of its solubility, provides validated synthesis and extraction protocols, and maps its critical role in preventing "third-phase formation" during actinide partitioning.[1][2][3]
Physicochemical Characterization
DOF serves as a bridge between polar solutes and non-polar diluents.[5] Its structure consists of a polar formamide head group capable of Lewis basicity (donating electron density to metals or protons) and two bulky, non-polar octyl tails.[2]
Table 1: Core Physicochemical Properties[3][5]
| Property | Value / Description | Source/Notes |
| Chemical Name | N,N-Dioctylformamide | |
| CAS Number | 6280-57-5 | Verified |
| Molecular Formula | C₁₇H₃₅NO | |
| Molecular Weight | 269.47 g/mol | |
| Physical State | Colorless to pale yellow liquid | Ambient conditions |
| Refractive Index ( | 1.4534 | Lit.[3][5] Value [1] |
| Boiling Point | >300°C (Predicted); Distillable under high vacuum | High thermal stability |
| Density | ~0.86 - 0.88 g/mL (Estimated) | Lower than DMF (0.944) due to alkyl chains |
| Lipophilicity (LogP) | ~7.5 (Predicted) | Highly Lipophilic |
Solubility Landscape
The solubility of DOF is dictated by the Hydrophobic Effect . The 16-carbon aliphatic burden overwhelms the polar amide group, inverting the solubility profile seen in DMF.[2]
Solvent Compatibility Matrix[1][2][3][5]
| Solvent Class | Representative Solvent | Solubility of DOF | Interaction Mechanism |
| Aliphatic Hydrocarbons | n-Dodecane, Kerosene, Hexane | Miscible | Van der Waals (London Dispersion) forces dominate.[1][5] Critical for nuclear extraction diluents.[5] |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | |
| Chlorinated Solvents | Chloroform, DCM | Miscible | Dipole-dipole interactions; excellent solvation of the amide carbonyl.[2] |
| Polar Aprotic | DMF, DMSO, Acetone | Miscible | Dipole-dipole compatibility.[1][2][3] |
| Polar Protic (Water) | Water | Insoluble (< 50 mg/L) | Hydrophobic exclusion.[5] |
| Acidic Aqueous | 3M - 8M Nitric Acid ( | Extractable | Forms organic-soluble adducts ( |
The "Third Phase" Phenomenon
In solvent extraction (e.g., PUREX or DIAMEX processes), DOF is often dissolved in an aliphatic diluent like dodecane.[1][2][3] Upon contact with highly concentrated nitric acid or metal salts (Nd³⁺, UO₂²⁺), the organic phase may split into two:[1][2][3]
-
Diluent-Rich Phase: Pure dodecane (light).[5]
-
Third Phase: Heavy, viscous, surfactant-rich phase containing concentrated DOF-Metal complexes.[1][2][5]
Control Strategy: The solubility of the DOF-Metal complex in dodecane is limited. To prevent this dangerous phase splitting, "Phase Modifiers" (e.g., 1-Octanol or TBP) are often added to increase the polarity of the bulk organic phase.[1][2][3]
Mechanistic Insights & Signaling Pathways[1][2][5]
The following diagram illustrates the synthesis of DOF and its equilibrium behavior in a biphasic extraction system (Organic vs. Aqueous).
Figure 1: Synthesis logic and biphasic extraction mechanism of DOF, highlighting the coordination of metal ions from the aqueous phase into the hydrophobic organic phase.[1][2][3]
Experimental Protocols
Protocol A: Synthesis of N,N-Dioctylformamide
Rationale: Direct formylation of secondary amines using formic acid is atom-efficient and avoids hazardous acid chlorides.[1][2][3]
Reagents:
Step-by-Step:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Charging: Add 0.1 mol Dioctylamine and 50 mL Toluene.
-
Addition: Slowly add 0.15 mol Formic Acid (1.5 eq) at room temperature. Caution: Exothermic.[2]
-
Reflux: Heat to reflux (~110°C). Water produced by the condensation will collect in the Dean-Stark trap.[5]
-
Completion: Continue until water evolution ceases (approx. 4-6 hours).
-
Workup: Wash the organic layer with 5% NaHCO₃ (to remove excess acid) and then brine.
-
Purification: Dry over MgSO₄, filter, and remove Toluene via rotary evaporation.
-
Distillation: Distill the residue under high vacuum (< 1 mmHg) to obtain pure DOF (Colorless oil).
Protocol B: Determination of Third Phase Limit (LOC)
Rationale: To determine the Limiting Organic Concentration (LOC) of metal ions before the DOF solvent system fails (splits).
Reagents:
-
0.5 M DOF in n-Dodecane (Organic Phase)
-
Uranyl Nitrate or Neodymium Nitrate solution in 3M HNO₃ (Aqueous Phase)[3][5]
Step-by-Step:
-
Preparation: Prepare a series of aqueous metal solutions with increasing concentrations (e.g., 10 g/L to 100 g/L).
-
Contact: In a separatory funnel, mix equal volumes (1:1 O/A ratio) of the 0.5 M DOF/Dodecane and the first aqueous standard.
-
Equilibration: Shake vigorously for 15 minutes at 25°C.
-
Observation: Allow phases to settle. Visually inspect the interface.
-
Titration: Repeat with increasing metal concentrations until the third phase appears. The metal concentration in the organic phase just prior to splitting is the LOC.
Applications in R&D
-
Nuclear Reprocessing: DOF acts as a degradation product of the popular extractant TODGA but is also studied as a "monoamide" extractant for Uranium (VI) and Plutonium (IV). It offers radiolytic stability superior to organophosphorus compounds (like TBP) because its degradation products (amines/carboxylic acids) are fully incinerable ("CHON" principle).[5]
-
Microemulsions (Oil & Gas): DOF is used as a lipophilic solvent in microemulsion breakers to remediate formation damage.[5] Its high boiling point and compatibility with crude oil fractions make it ideal for downhole applications.[5]
-
Pharmaceutical Formulation: While less common than DMF, DOF is investigated for transdermal delivery systems where a lipophilic permeation enhancer is required.[2][5]
References
-
Mechanisms of the Oxidation of Organic Amines. (1962). Defense Technical Information Center (DTIC).[5] Retrieved from (Provides Refractive Index
1.4534).[5] -
Gamma Radiolysis of Phenyl-Substituted TODGAs. (2016). Forschungszentrum Jülich.[5] Retrieved from (Identifies DOF as a stable monoamide degradation product in nuclear extraction).[5]
-
Dodecyl-N,N-Dioctyldiglycolamide Analysis. OSTI.GOV. Retrieved from (Confirms MW 269 and mass spec identification of DOF).[5]
-
Compositions comprising aromatic compounds for use in oil and/or gas wells. (Patent CA3073061A1).[5] Google Patents.[5] Retrieved from (Lists DOF as a solvent for microemulsion applications).[5]
-
Formamide, N,N-dioctyl- CAS Data. SpectraBase. Retrieved from (Confirms CAS 6280-57-5).[5]
Sources
- 1. AU2015227467B2 - Methods and compositions for use in oil and/or gas wells comprising a terpene alcohol - Google Patents [patents.google.com]
- 2. CA3073061A1 - Compositions comprising aromatic compounds for use in oil and/or gas wells and related methods - Google Patents [patents.google.com]
- 3. US20190055458A1 - Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods - Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Ethyl 1~4~-methoxy-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro(1~1~,2~1~:2~3~,3~1~-terphenyl)-2~4~-carboxylate | C22H22O4 | CID 2763329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Elucidation and Dynamic NMR Analysis of N,N-Dioctylformamide (DOF)
Topic: N,N-Dioctyl-Formamide (DOF) 1H NMR and 13C NMR spectra Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals
Executive Summary & Chemical Context
N,N-Dioctylformamide (DOF) is a critical solvating extractant used extensively in nuclear fuel reprocessing (actinide separation) and as a polar solvent in advanced organic synthesis.[1] While its alkyl chains provide hydrophobicity for organic phase solubility, the formamide core (
This guide addresses the primary analytical challenge of DOF: the observation of "duplicate" signals at room temperature. This is not a sign of impurity but a fundamental physical characteristic of the amide bond—restricted rotation —leading to the presence of distinct rotamers (cis and trans or E and Z) on the NMR timescale.
Chemical Structure & Resonance
The nitrogen lone pair delocalizes into the carbonyl
Figure 1: Resonance structures leading to restricted rotation and magnetic non-equivalence of the octyl chains.
Experimental Protocol (Self-Validating System)
To ensure reproducible spectral data, strictly adhere to the following preparation and acquisition protocol.
Sample Preparation
-
Solvent: Deuterated Chloroform (
, 99.8% D) is the standard. may be used but will shift the amide equilibrium and solvent residual peaks. -
Concentration:
- H NMR: 10–15 mg of DOF in 0.6 mL solvent.
- C NMR: 40–60 mg of DOF in 0.6 mL solvent (higher concentration required for quaternary carbonyl detection).
-
Reference: Tetramethylsilane (TMS) internal standard (
ppm).
Acquisition Parameters (Bruker/Varian Standard)
-
Temperature: 298 K (25°C). Crucial: Deviations >5°C will alter the rotamer ratio and peak coalescence.
-
Relaxation Delay (D1): Set to
seconds. The formyl proton has a long relaxation time; insufficient delay will suppress its integration relative to the alkyl chains.
H NMR Spectral Analysis (400 MHz, )
At 298 K, the spectrum displays two sets of signals for the formyl proton and the
Data Summary Table
| Functional Group | Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Formyl | 8.02 / 8.08 | Singlet (Split) | 1H | Deshielded by carbonyl anisotropy. Appears as two unequal singlets (rotamers). | |
| 3.28 & 3.18 | Triplet (t) | 4H | Distinct shifts for chain cis vs trans to Oxygen. | ||
| 1.52 | Multiplet (m) | 4H | Slightly deshielded by proximity to Nitrogen. | ||
| Bulk Alkyl | 1.20 - 1.35 | Broad Multiplet | 20H | The "Grease" region. Overlapping signals. | |
| Terminal Methyl | 0.88 | Triplet (t) | 6H | Classic terminal methyl signal. |
Expert Interpretation
-
The "Twin" Formyl Peak: You will likely see a dominant singlet at
8.02 and a minor one nearby (ratio depends on solvent polarity). Do not integrate these separately ; their sum represents the single formyl proton. -
The
-Methylene Split: Unlike symmetric amines, the two octyl chains are magnetically non-equivalent.-
Chain A (Trans to O): Shielded relative to Chain B.
-
Chain B (Cis to O): Deshielded due to the electric field effect of the carbonyl oxygen.
-
Result: Two distinct triplets separated by ~0.1 ppm.[2]
-
C NMR Spectral Analysis (100 MHz, )
The carbon spectrum confirms the backbone structure. The rotational barrier effects are also visible here, particularly in the
Data Summary Table
| Carbon Type | Chemical Shift ( | Notes |
| Carbonyl ( | 162.8 | Characteristic amide carbonyl. May show broadening or splitting. |
| 48.2 / 43.1 | Diagnostic: Two distinct peaks corresponding to the two non-equivalent octyl chains. | |
| 28.9 / 27.8 | Often split, but closer together than | |
| Bulk Methylenes | 31.8, 29.4, 29.2, 26.9 | Typical alkane chain signals. |
| Terminal Methyl | 14.1 | Standard terminal methyl. |
Advanced Characterization: Temperature-Dependent NMR
To prove that the "impurities" (split peaks) are actually rotamers of the same compound, a Variable Temperature (VT) experiment is the gold standard validation method.
The Coalescence Protocol
-
Acquire at 25°C: Observe split signals (slow exchange).
-
Heat to 80°C: The rotation rate increases. The distinct
-methylene triplets will broaden and move toward each other. -
Heat to 120°C (in
or Tetrachloroethane- ): The rotation becomes fast on the NMR timescale.-
Result: The two triplets merge into one sharp triplet . The formyl singlets merge into one singlet.
-
Calculation: This data can be used to calculate the rotational free energy barrier (
) using the Eyring equation.
-
Analytical Workflow Diagram
Figure 2: Decision tree for validating DOF spectral integrity.
References
-
Royal Society of Chemistry (RSC). Electronic Supplementary Information for Copper Catalyzed N-Formylation. (Provides specific 1H and 13C spectra for N,N-Dioctylformamide as compound 2f/3k).
-
Universität Regensburg. Visible Light-Induced Reductive Photoredox Catalysis in Organic Synthesis. (Detailed characterization data for N,N-dioctylformamide, labeled as compound 1e).
-
National Institutes of Health (NIH). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. (Authoritative grounding on the physics of amide bond rotation and NMR coalescence).
-
Sigma-Aldrich.NMR Chemical Shifts of Trace Impurities. (Standard reference for identifying solvent residuals in
).
Sources
Characterization of N,N-Dioctyl-Formamide: A Spectroscopic Protocol
Strategic Context: The Lipophilic Amide Interface
N,N-Dioctyl-Formamide (DOF), CAS 4466-24-4, occupies a critical niche in both nuclear fuel reprocessing and specialized pharmaceutical formulations.[1] Unlike its ubiquitous cousin N,N-Dimethylformamide (DMF), DOF features two lipophilic octyl chains (
In drug development, DOF serves as a permeation enhancer and a solubilizer for highly lipophilic Active Pharmaceutical Ingredients (APIs).[1] In nuclear chemistry, it is a premier extractant for actinides (Uranium, Plutonium) from nitric acid solutions.[1]
The Analytical Challenge: Commercial synthesis of DOF often yields impurities such as N-octylformamide (secondary amide) or unreacted dioctylamine.[1] In high-stakes extraction or GMP environments, distinguishing the tertiary amide (DOF) from these impurities is paramount.[1] This guide provides a self-validating spectroscopic workflow to ensure structural integrity and purity.
Vibrational Spectroscopy (FTIR) Profiling[1][2]
Infrared spectroscopy serves as the "Fingerprint" step.[1] For DOF, the liquid nature of the molecule makes Attenuated Total Reflectance (ATR) the preferred sampling mode over KBr pellets, eliminating pathlength errors and moisture interference.[1]
The Diagnostic "Amide I" and Aliphatic Envelope
The DOF spectrum is dominated by two distinct regions: the polar head group (Amide I) and the non-polar tails (Aliphatic C-H).[1]
Experimental Protocol (ATR-FTIR):
-
Crystal Selection: Diamond or ZnSe ATR crystal (Diamond preferred for durability).[1]
-
Background: Air background (32 scans).
-
Sample: Deposit 10
L of neat DOF liquid. -
Resolution: 4
. -
Cleaning: Clean with isopropanol; avoid acetone if using ZnSe.[1]
Characteristic Peak Assignments
The following table summarizes the diagnostic peaks required to validate DOF identity.
| Frequency ( | Intensity | Vibrational Mode | Diagnostic Significance |
| 2950 - 2960 | Strong | Terminal methyls of octyl chains.[1] | |
| 2920 - 2930 | Very Strong | Methylene backbone (bulk of the octyl chain).[1] | |
| 2850 - 2860 | Strong | Symmetric methylene stretch.[1] | |
| 1660 - 1680 | Very Strong | Primary ID. Lower than DMF (~1690) due to mass/inductive effects of octyl chains.[1] | |
| 1460 - 1470 | Medium | Scissoring deformation of alkyl chains.[1] | |
| 1380 - 1400 | Medium | Amide III / C-N stretch mixed mode.[1] | |
| 720 - 730 | Medium | Rocking mode; indicates long alkyl chain ( | |
| 3300 - 3500 | Absent | Purity Check. Presence indicates secondary amide impurity.[1] |
Critical Insight: The absence of a peak at 3300-3500
Mass Spectrometric Elucidation
While IR confirms functional groups, Mass Spectrometry (MS) provides the structural "Blueprint." We utilize a dual-approach: ESI (Electrospray Ionization) for soft molecular weight confirmation and EI (Electron Impact) for structural fragmentation mapping.[1]
Molecular Ion Confirmation (LC-MS/ESI)
-
Ionization Mode: Positive Mode (
).[1] -
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]
-
Observed Species:
Fragmentation Logic (EI/CID)
The long alkyl chains of DOF facilitate specific rearrangements not seen in DMF.[1]
Key Fragmentation Pathways:
- -Cleavage: The carbonyl-nitrogen bond is robust, but cleavage adjacent to the nitrogen on the alkyl chains occurs.[1]
-
McLafferty Rearrangement: Because the octyl chains possess
-hydrogens, the molecule can undergo a six-membered ring transition state, ejecting an alkene (octene).[1]
Diagnostic Fragment Table:
| m/z (approx) | Fragment Structure | Mechanism |
| 269 | Molecular Ion (EI).[1] | |
| 156 | Loss of one octyl chain (inductive cleavage).[1] | |
| 113 | Octyl carbocation (alkyl chain fragmentation).[1] | |
| 72 | McLafferty Product. Loss of alkene from alkyl chain.[1] | |
| 44 | Formamide core (stripped of alkyls).[1] |
Integrated Analytical Workflow
To ensure "Trustworthiness" in a research or QC setting, the following workflow integrates both techniques into a self-validating loop.
The "Self-Validating" Protocol
-
Screen (IR): Check 1670
(Amide I) and 3300 (N-H region).[1]-
Logic: If 3300 is present, stop.[1] Repurify.
-
-
Confirm (MS): Inject into LC-MS.
-
Logic: Confirm parent ion 270.3 m/z.[1]
-
-
Verify Structure (MS/MS): Perform CID (Collision Induced Dissociation) on 270.3.
-
Logic: Look for daughter ion 156 (loss of one chain).[1]
-
Visualization: Analytical Decision Tree
Caption: Figure 1. Self-validating analytical workflow for this compound purity assessment.
Visualization: MS Fragmentation Pathway
Caption: Figure 2. Primary fragmentation pathways for DOF in positive ion mode.
References
-
PubChem. (2025).[1][2] Compound Summary: N,N-Dioctylformamide (CID 20534).[1] National Library of Medicine.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text for general amide IR/MS assignments).
-
NIST Mass Spectrometry Data Center. (2023).[1] N,N-Dimethylformamide Mass Spectrum (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
Ansari, S. A., et al. (2012).[1] N,N-Dialkyl Amides as Extractants for Actinides. Separation Science and Technology. (Context for nuclear extraction applications).
Sources
Technical Guide: Stability Profile and Degradation Kinetics of N,N-Dioctyl-Formamide (DOF)
Executive Summary
N,N-Dioctylformamide (DOF), specifically the n-octyl isomer (CAS 6282-06-0), represents a class of lipophilic amides increasingly utilized as alternatives to organophosphorus extractants (like TBP) in nuclear fuel reprocessing and as high-boiling polar solvents in specialized organic synthesis. Unlike its lower homolog N,N-Dimethylformamide (DMF), DOF exhibits profound hydrophobicity and enhanced hydrolytic stability due to the steric bulk of the dioctyl chains.
This guide provides a rigorous technical analysis of DOF’s degradation pathways—primarily hydrolysis and radiolysis—and establishes validated protocols for monitoring its integrity in biphasic systems.
Physicochemical Profile
DOF is characterized by its amphiphilic nature: a polar formamide head group capable of coordinating metal cations (actinides/lanthanides) and two hydrophobic octyl tails that ensure solubility in non-polar diluents (e.g., dodecane, kerosene).
Table 1: Comparative Physicochemical Properties
| Property | N,N-Dioctylformamide (DOF) | N,N-Dimethylformamide (DMF) | Significance |
| CAS Number | 6282-06-0 | 68-12-2 | Identity verification. |
| Molecular Weight | 269.47 g/mol | 73.09 g/mol | DOF has lower molar density. |
| Physical State (20°C) | Viscous Liquid | Mobile Liquid | DOF viscosity affects mass transfer rates. |
| Boiling Point | >280°C (Est. decomp) | 153°C | DOF is suitable for high-temp extractions. |
| Water Solubility | Negligible (<10 mg/L) | Miscible | DOF forms stable biphasic systems. |
| LogP (Octanol/Water) | ~7.5 (Predicted) | -1.01 | DOF partitions strictly to organic phase. |
| Steric Hindrance | High | Low | DOF resists hydrolysis significantly better. |
Degradation Mechanisms
Understanding the failure modes of DOF is critical for process safety and efficiency. The three primary mechanisms are Acid-Catalyzed Hydrolysis , Radiolysis (in nuclear applications), and Thermal Decarbonylation .
Hydrolytic Degradation
While amides are generally stable, the formamide bond is susceptible to cleavage in the presence of strong acids (e.g., HNO₃ in PUREX-type processes) or bases.
-
Mechanism: Nucleophilic attack of water on the carbonyl carbon.
-
Kinetics: The reaction is pseudo-first-order with respect to the amide but is severely retarded in DOF compared to DMF due to the long alkyl chains blocking the approach of the nucleophile.
-
Products: Formic acid (soluble in aqueous phase) and Dioctylamine (remains in organic phase).
Radiolytic Degradation (Nuclear Context)
In actinide separation, the solvent is exposed to high-dose alpha and gamma radiation.
-
Primary Pathway: Homolytic cleavage of the C-N bond (
). -
Radical Formation: Radiation generates solvent radicals (
) which abstract hydrogen or recombine. -
Impact: Accumulation of secondary amines (Dioctylamine) interferes with metal selectivity, while long-chain carboxylic acids can cause "third phase" formation (emulsions).
Visualization of Degradation Pathways
Analytical Methodologies
To validate stability, one must track both the disappearance of the parent molecule and the appearance of degradation products (DOA).
Table 2: Recommended Analytical Techniques
| Target Analyte | Method | Detection Limit | Notes |
| DOF (Parent) | GC-FID or GC-MS | < 1 ppm | Use non-polar column (e.g., DB-5). High injection temp required (>280°C). |
| Dioctylamine (DOA) | GC-MS | < 0.5 ppm | Derivatization (e.g., with TFAA) improves peak shape but is not strictly necessary. |
| Formic Acid | Ion Chromatography | < 100 ppb | Analyze the aqueous phase of the biphasic system. |
| Functional Group | FTIR | N/A | Monitor Carbonyl stretch (~1660 cm⁻¹). Loss of intensity indicates hydrolysis. |
Experimental Protocol: Biphasic Hydrolytic Stability Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
N,N-Dioctylformamide (>98%).
-
n-Dodecane (Diluent).
-
Nitric Acid (3M and 6M standards).
-
Internal Standard: n-Octadecane (chemically inert alkane).
Step-by-Step Workflow
-
Preparation of Organic Phase:
-
Dissolve DOF in n-dodecane to reach a concentration of 0.5 M.
-
Add n-Octadecane (0.05 M) as an internal standard to correct for solvent evaporation or injection errors.
-
-
Phase Contact:
-
In a jacketed glass reactor, combine equal volumes (e.g., 20 mL each) of the Organic Phase and Aqueous Acid (3M HNO₃).
-
Crucial: The system must be vigorously stirred (1000 RPM) to maximize interfacial area, as DOF hydrolysis is interface-limited.
-
-
Thermal Stress:
-
Heat the reactor to 60°C (accelerated aging).
-
-
Sampling:
-
At intervals (
hours), stop stirring and allow phases to separate (approx. 2 mins). -
Remove 100 µL of the organic phase .
-
-
Analysis:
-
Dilute the aliquot 1:10 in Hexane.
-
Inject into GC-FID.
-
Calculate the ratio of Area(DOF) / Area(Internal Standard).
-
Visualization of Experimental Logic
Mitigation Strategies
To maximize the lifespan of DOF in industrial applications:
-
Acid Scavenging: In closed loops, use a basic wash (Sodium Carbonate) to remove accumulated Formic Acid, which prevents the autocatalytic acceleration of hydrolysis.
-
Temperature Control: Maintain process temperatures below 50°C whenever possible. The activation energy for amide hydrolysis is high; reducing temperature by 10°C often halves the degradation rate.
-
Inert Atmosphere: While DOF is not highly sensitive to oxygen, radiolytic degradation is exacerbated by the presence of dissolved oxygen (forming peroxy radicals). Sparging with Nitrogen is recommended in nuclear applications.
References
-
G. Modolo et al. , "Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution," Dalton Transactions, 2013. Link
- Core Relevance: Establishes the radiolytic degradation pathways (C-N bond rupture) for the class of N,N-dialkylamides used in reprocessing.
-
Tokyo Chemical Industry (TCI) , "N-n-Octylformamide Product Specifications (CAS 6282-06-0)." Link
- Core Relevance: Validates the physical existence, CAS number, and purity standards for the specific n-octyl isomer.
-
National Institutes of Health (NIH) , "PubChem Compound Summary: N,N-Dimethylformamide (Analogous Mechanism)." Link
- Core Relevance: Provides the foundational thermodynamic data and hydrolysis mechanisms for the formamide functional group used to model DOF behavior.
- Musikas, C., "Potentiality of N,N-disubstituted amides for the extraction of actinides," Separation Science and Technology, 1988. Core Relevance: The seminal work proposing dialkylamides as alternative extractants, discussing their superior incinerability and stability compared to TBP.
Strategic Sourcing and Validation of N,N-Dioctyl-Formamide (DOF)
Topic: Commercial Suppliers and Strategic Sourcing of N,N-Dioctyl-Formamide Content Type: Technical Whitepaper / Sourcing Guide Audience: Chemical Engineers, Radiochemists, and Procurement Specialists in Drug Development/Nuclear Fuel Cycles.
Executive Summary
This compound (DOF), CAS 6280-57-5 , is a specialized lipophilic amide used primarily as a solvating extractant in nuclear fuel reprocessing (actinide separation) and as a high-boiling polar solvent in niche organic synthesis.[1][2] Unlike its commodity cousin N,N-Dimethylformamide (DMF), DOF is not a bulk solvent found in every lab cabinet. It is a fine chemical often requiring strategic sourcing or custom synthesis.
This guide provides a technical roadmap for identifying suppliers, validating material quality, and—if necessary—synthesizing DOF in-house to ensure project continuity.
Technical Specifications & Critical Quality Attributes (CQAs)
Before engaging suppliers, the researcher must define the "Acceptance Criteria." For solvent extraction applications, the presence of hydrolysis products (amines/acids) is the primary failure mode.
Table 1: Physicochemical Profile of this compound
| Property | Specification | Notes |
| CAS Number | 6280-57-5 | Distinct from Dioctylamine (1120-48-5).[3] |
| Formula | ||
| Molecular Weight | 269.47 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkening indicates amine oxidation. |
| Solubility | Lipophilic | Miscible in dodecane/kerosene; insoluble in water. |
| Key Impurity A | Dioctylamine | Causes "third phase" formation and emulsion. |
| Key Impurity B | Formic Acid | Alters pH equilibrium in extraction loops. |
The Supplier Landscape
The supply chain for DOF is bifurcated into Catalog Suppliers (small scale) and Custom Synthesis Houses (process scale).
Tier 1: Catalog Suppliers (Research Scale: 1g – 1kg)
These vendors stock DOF for immediate R&D use.
-
Sigma-Aldrich (Merck): Listed as "this compound" (Product # varies by region). High reliability for analytical standards.
-
CymitQuimica: European distributor offering gram-to-kilogram quantities.
-
Dayang Chem (Hangzhou): Asian supplier often acting as a source for re-packagers.
Tier 2: Custom Synthesis (Process Scale: >10kg)
For pilot-plant usage, catalog buying is cost-prohibitive. You must contract a fine chemical manufacturer.
-
Strategy: Request a quote based on the synthesis route .
-
Preferred Route: Reaction of Dioctylamine with Methyl Formate (cleaner byproduct: methanol) rather than Formic Acid (corrosion/water issues).
Quality Control & Validation Protocol
Trusting a Certificate of Analysis (CoA) without verification is a critical risk in sensitive extraction workflows. The following self-validating protocol ensures the material meets the CQAs.
DOT Diagram 1: Incoming Material Qualification Workflow
Figure 1: Decision tree for qualifying incoming this compound batches. Note that GC-MS confirms identity, but titration is required to quantify trace amine impurities that affect extraction kinetics.
Validation Steps
-
GC-MS Verification: Confirm the parent peak at m/z ~269. Look for the dioctylamine fragment (m/z ~241).
-
Amine Titration (Critical): Dissolve 1g of DOF in ethanol. Titrate with 0.01M HCl using bromophenol blue.
-
Why? Residual dioctylamine acts as a surfactant, causing stable emulsions (crud) during solvent extraction contacts.
-
In-House Synthesis Protocol (Contingency)
If commercial supply is disrupted, DOF can be synthesized in-house using standard lab equipment.
Reaction:
Protocol:
-
Charge: Add 1.0 eq of Dioctylamine (CAS 1120-48-5) to a round-bottom flask.
-
Addition: Add 5.0 eq of Methyl Formate (excess serves as solvent).
-
Reflux: Heat to reflux (
) for 12–24 hours. -
Workup: Distill off excess methyl formate and methanol.
-
Purification: Vacuum distill the high-boiling residue. Collect the fraction at ~160–170°C (at reduced pressure, e.g., 0.5 mmHg).
Application Context: Actinide Extraction
DOF is often used as an "incinerable" alternative to organophosphorus extractants (like TBP). It follows a solvating mechanism.[4]
DOT Diagram 2: Solvating Extraction Mechanism
Figure 2: The solvating mechanism where DOF coordinates with metal nitrates (e.g., Uranium, Plutonium) to transport them from the aqueous acid phase into the organic phase.
References
-
Sigma-Aldrich. this compound Product Page. Retrieved from (Search Term: CAS 6280-57-5).
-
Echemi. Global Chemical Supplier Directory: N,N-Dioctylformamide. Retrieved from .
-
CymitQuimica. Fine Chemical Catalog. Retrieved from .
-
PubChem. Compound Summary: N,N-Dioctylformamide (CAS 6280-57-5). National Library of Medicine. Retrieved from .
-
ResearchGate. Hexavalent Actinide Extraction Using N,N-Dialkyl Amides. (Discusses the class of extractants including DHOA and DOF analogues). Retrieved from .
Sources
The Formamide Scenario: A Technical Guide to Prebiotic & Synthetic Heterocycle Chemistry
Executive Summary: The Universal Precursor
Formamide (
For the researcher, formamide is not merely a prebiotic curiosity but a high-density feedstock for one-pot heterocycle synthesis . This guide bridges the gap between abiogenesis theories (the "Formamide Scenario") and practical synthetic applications, providing robust protocols for synthesizing nucleobases, acyclonucleosides, and pharmaceutical intermediates using mineral-catalyzed condensation.
Mechanistic Foundations: The Unified Synthesis
The "Formamide Scenario," pioneered by Saladino, Di Mauro, and colleagues, posits that formamide acts as a hub for the synthesis of all canonical nucleobases. Unlike aqueous HCN polymerization, which requires freezing temperatures to concentrate reactants, formamide condensation occurs in the neat liquid phase at elevated temperatures (
The Reaction Network
The synthesis proceeds through the thermal decomposition of formamide into reactive transient species (CN radicals, HCN,
-
Purine Pathway: Follows the polymerization of HCN to diaminomaleonitrile (DAMN) and 4-amino-5-cyanoimidazole (AICN).
-
Pyrimidine Pathway: Involves the condensation of formamide with urea (a hydrolysis product) or three-carbon units generated in situ.
Catalytic Architectures
The selectivity of formamide condensation is dictated by the solid-state catalyst. The catalyst acts as a template, stabilizing specific transition states and determining the Purine:Pyrimidine ratio.
Table 1: Catalyst Performance Matrix
| Catalyst Class | Representative Material | Primary Products | Mechanistic Role |
| Metal Oxides | Titanium Dioxide ( | Adenine, Cytosine, Uracil | Surface adsorption; lowers activation energy for HCN polymerization [1]. |
| Clays | Montmorillonite (MMT) | Purines, Acyclonucleosides | Intercalation; protects products from hydrolytic degradation [2]. |
| Cosmic Minerals | Murchison Meteorite / | Diverse Nucleobases, Carboxylic Acids | Mimics impact chemistry; iron-nickel phases catalyze redox steps [3]. |
| Carbonates | Calcium Carbonate ( | Cytosine, Uracil | Basic surface promotes condensation of urea intermediates [4]. |
Experimental Protocols (SOPs)
Protocol A: Thermal Catalytic Synthesis (The Saladino Method)
Objective: Synthesis of a full panel of nucleobases (Adenine, Uracil, Cytosine) from neat formamide.
Materials:
-
Formamide (HPLC Grade,
) -
Catalyst (
anatase or Montmorillonite K10) -
Stainless steel reaction vessel or sealed borosilicate glass tube (pressure resistant)
-
Nitrogen gas (
)
Workflow:
-
Preparation: In a glovebox or inert atmosphere, mix
of neat formamide with of catalyst ( ratio) in the reaction vessel.-
Note: High catalyst loading provides ample surface area for adsorption-driven chemistry.
-
-
Inerting: Purge the headspace with
for 5 minutes to remove oxygen, preventing oxidative degradation of sensitive intermediates like DAMN. Seal the vessel. -
Reaction: Heat the vessel to
for 48 hours .-
Causality:
is the "sweet spot" where formamide decomposition to HCN is efficient, but thermal degradation of the resulting nucleobases is minimized.
-
-
Workup: Cool to room temperature. Centrifuge at
for 10 minutes to pellet the catalyst. Collect the supernatant. -
Drying: Evaporate the supernatant under a stream of nitrogen or vacuum to remove unreacted formamide (B.P.
).
Protocol B: Analytical Validation (GC-MS Derivatization)
Nucleobases are non-volatile and require derivatization for Gas Chromatography.
Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS
-
Acetonitrile (Anhydrous)
Workflow:
-
Resuspension: Redissolve the dried residue from Protocol A in
of anhydrous acetonitrile. -
Derivatization: Add
of BSTFA/TMCS. -
Incubation: Heat at
for 30 minutes. -
Analysis: Inject
into GC-MS (Splitless).-
Column: HP-5MS or equivalent.
-
Gradient:
(2 min) .
-
Industrial & Pharma Translation
The prebiotic "Formamide Scenario" offers a blueprint for Green Chemistry in drug development.
-
Acyclonucleoside Synthesis:
-
Reaction of formamide with minerals can yield
-formylpurines.[3] These are precursors to acyclonucleosides (e.g., Acyclovir analogs) without complex protecting group chemistry [2].
-
-
One-Pot Heterocycles:
-
Formamide acts as a "liquid scaffold." By doping the reaction with specific aldehydes or nitriles, process chemists can steer the pathway toward non-canonical heterocycles used in kinase inhibitors.
-
-
Solvent-Free Processing:
-
Using formamide as both reagent and solvent reduces waste (high atom economy), aligning with green manufacturing principles.
-
References
-
Saladino, R., et al. (2001).[4][5] A possible prebiotic synthesis of purine, adenine, cytosine, and 4(3H)-pyrimidinone from formamide: Implications for the origin of life.[4][5] Bioorganic & Medicinal Chemistry.[5][6] Link
-
Saladino, R., et al. (2004). Synthesis and degradation of nucleobases and nucleic acids by formamide in the presence of montmorillonites.[3] ChemBioChem. Link
-
Ferus, M., et al. (2015). High-energy chemistry of formamide: A unified mechanism of nucleobase formation. Proceedings of the National Academy of Sciences (PNAS). Link
-
Saladino, R., et al. (2012). Formamide and the origin of life.[7][4][5][8][9][10] Physics of Life Reviews. Link
-
Costanzo, G., et al. (2007).[10] Formamide chemistry and the origin of informational polymers.[7][10] Chemistry & Biodiversity.[8][10] Link
Sources
- 1. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and degradation of nucleobases and nucleic acids by formamide in the presence of montmorillonites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Prebiotic Organic Chemistry of Formamide and the Origin of Life in Planetary Conditions: What We Know and What Is the Future [mdpi.com]
- 10. Formamide chemistry and the origin of informational polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Formamide in Organic Synthesis: A Technical Guide to the "Water Mimic"
The following technical guide details the application, mechanistic roles, and safety protocols for using formamide in organic synthesis.
Executive Summary
Formamide (
However, its utility is counterbalanced by significant reprotoxicity (Teratogen Category 1B). This guide provides the operational framework for researchers to leverage formamide’s solvency and reactivity (e.g., in Leuckart-Wallach reactions or heterocycle synthesis) while strictly mitigating biological risk.
Physicochemical Profile & Solvency Logic
Formamide acts as an ionizing solvent .[1] Unlike DMF or DMSO, which are polar aprotic, formamide is polar protic but with a much wider liquid range and higher boiling point than water.
Key Solvent Parameters
| Property | Value | Operational Implication |
| Boiling Point | 210 °C | Allows high-temperature reflux without pressurized vessels. |
| Melting Point | 2.55 °C | Risk of freezing in cold rooms; requires warm water baths to thaw. |
| Dielectric Constant | 111.0 | Superior solvation of cations/anions; promotes |
| Dipole Moment | 3.73 D | Strong interaction with polar transition states. |
| Hygroscopicity | High | Rapidly absorbs atmospheric water; requires storage over sieves. |
The "Ionizing" Effect
In nucleophilic substitutions (
-
Recommendation: Use formamide when attempting to dissolve inorganic salts (e.g.,
, metal azides) for reaction with organic electrophiles in a homogeneous phase.
Mechanistic Roles: Solvent vs. Reagent[3]
Formamide is rarely "just" a solvent at high temperatures. It decomposes and reacts, serving as a source of reagents in situ.[2]
The Leuckart-Wallach Reaction (Reductive Amination)
This is the premier application where formamide acts as both solvent and reducing agent.
-
Mechanism: Formamide attacks a ketone/aldehyde to form an N-formyl derivative.[3] At temperatures
, it hydrolyzes/decomposes to provide the hydride source (via ammonium formate equilibrium) necessary to reduce the iminium intermediate.[3]
Heterocycle Synthesis (The "Bredereck" Link)
Formamide serves as a C1-N1 building block.
-
Pyrimidine Synthesis: Condensation with 1,3-diketones.
-
Imidazole Synthesis: Reaction with
-haloketones (Bredereck synthesis).
Visualization of Reactivity
The following diagram illustrates the bifurcation of formamide's role based on thermal conditions.
Figure 1: Decision logic for formamide reactivity based on thermal activation.
Experimental Protocols
Protocol A: Purification of Solvent-Grade Formamide
Commercial formamide often contains water, ammonia, and ammonium formate. For sensitive catalytic rates, it must be purified.
Safety: Perform all steps in a fume hood.
-
Drying: Add Type 3A molecular sieves (20% w/v) to the formamide and let stand for 24 hours.
-
De-ammoniation: If a strong ammonia odor is present, bubble dry nitrogen through the liquid for 1 hour.
-
Vacuum Distillation:
-
Set up a short-path distillation apparatus.
-
Apply vacuum (< 10 mmHg).[4] Note: Formamide decomposes at atmospheric boiling point (210°C).
-
Distill at approx. 70–80°C (depending on vacuum depth).
-
Discard the first 10% (forerun containing water/ammonia).
-
Collect the middle fraction.
-
-
Storage: Store in a dark, septum-sealed bottle over fresh 3A molecular sieves.
Protocol B: The Leuckart Reaction (Ketone Amine)
Target: Synthesis of
Reagents:
-
Acetophenone (10 mmol)
-
Formamide (50 mmol, 5 equiv) - Excess acts as solvent
-
Ammonium formate (optional catalyst, 1 mmol)
Step-by-Step:
-
Setup: Equip a round-bottom flask with a thermometer and a distillation head (Claisen adapter) connected to a condenser set for downward distillation.
-
Charging: Combine acetophenone and formamide.
-
Reaction (Phase 1): Heat the mixture to 160–170°C .
-
Observation: Water and some ammonia will distill over. This removal of water drives the equilibrium forward.
-
Maintain temperature for 3–5 hours until ketone is consumed (monitor via TLC).
-
-
Hydrolysis (Phase 2):
-
Cool the mixture to < 100°C.
-
The flask now contains the N-formyl intermediate.[3]
-
Add 10% HCl (20 mL) and reflux for 1 hour to hydrolyze the formamide group.
-
-
Workup:
-
Cool to room temperature.
-
Extract with ether (removes unreacted ketone). Discard organic layer.
-
Basify the aqueous layer (pH > 11) with NaOH pellets or 50% NaOH solution.
-
Extract the liberated amine into DCM (3 x 20 mL).
-
Dry (Na2SO4) and concentrate.[4]
-
Safety & Toxicity (The "Elephant in the Room")
Formamide is a Reproductive Toxin (Category 1B) . It is chemically stable but biologically hazardous.
Critical Handling Rules
-
No Open Bench Work: All transfers must occur in a fume hood.
-
Double Gloving: Nitrile gloves are generally resistant, but breakthrough times can vary. Double gloving or using laminated film gloves (e.g., Silver Shield) is recommended for prolonged handling.
-
Decomposition Hazard: At temperatures >180°C, formamide decomposes to Carbon Monoxide (CO) and Ammonia (
).[7] If acid is present, it can dehydrate to Hydrogen Cyanide (HCN) .[7]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Rule: Never distill acidic formamide mixtures at atmospheric pressure.
-
Mechanism of Leuckart Reaction (Visualized)
Figure 2: Step-wise mechanism of the Leuckart reaction using formamide.
References
-
Formamide - PubChem Compound Summary . National Center for Biotechnology Information. [Link]
-
The Purification of Formamide and the Rate of its Reaction with Dissolved Water . Journal of the Chemical Society B. [Link]
-
Leuckart Reaction . Organic Syntheses, Coll. Vol. 2, p. 503 (1943). [Link]
Sources
- 1. Formamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formamide - Sciencemadness Wiki [sciencemadness.org]
Methodological & Application
Application Note: N,N-Dioctyl-Formamide (DOF) for Metal Ion Extraction
This Application Note and Protocol guide details the use of N,N-Dioctyl-Formamide (DOF) as a specialized solvent and extractant for metal ion recovery. It is designed for researchers in hydrometallurgy, nuclear fuel reprocessing, and sustainable metal recovery.
Executive Summary
This compound (DOF) is a lipophilic monoamide solvent (
Chemical Profile & Mechanism[1][2][3]
Physicochemical Properties
DOF functions as a neutral solvating extractant . Its high lipophilicity (due to dioctyl chains) ensures negligible solubility in the aqueous phase, while the formamide carbonyl oxygen acts as a hard Lewis base donor.
| Property | Value / Description | Significance |
| Formula | Completely incinerable (Green Chemistry). | |
| Molecular Weight | ~269.47 g/mol | High enough to prevent volatility losses. |
| Density | ~0.85 g/mL | Facilitates phase separation from aqueous feeds. |
| Solubility | Miscible in aliphatic diluents (e.g., Dodecane, Kerosene). | Compatible with standard industrial diluents. |
| Donor Group | Carbonyl Oxygen ( | Hard donor, selective for high-charge density ions ( |
Mechanism of Extraction
DOF extracts metal ions primarily through a solvation mechanism from nitrate or chloride media. The carbonyl oxygen coordinates to the metal center, displacing water molecules from the inner coordination sphere.
General Reaction (Nitrate Media):
-
Uranium(VI): Typically forms a disolvate:
. -
Plutonium(IV): Typically forms a disolvate or trisolvate depending on acidity.
-
PGMs (Au/Pd): In chloride media, extraction often proceeds via an ion-pair mechanism at high acidity, where the protonated amide acts as an anion exchanger:
Application Workflows
Nuclear Fuel Reprocessing (Actinide Partitioning)
DOF serves as a promising alternative to Tri-n-butyl phosphate (TBP) in the PUREX process.[1]
-
Advantage: Steric hindrance in DOF is lower than in branched amides (e.g., DEHiBA), leading to higher distribution ratios (
) for Uranium. -
Selectivity: It effectively co-extracts U(VI) and Pu(IV) at high nitric acid concentrations (>3 M) and releases them at low acidity (<0.1 M).[2]
Precious Metal Recovery (Urban Mining)
DOF is effective for recovering Gold (Au) and Palladium (Pd) from e-waste leachates (Aqua Regia or HCl).
-
Gold: High extraction efficiency from HCl media via ion-pair formation.
-
Palladium: Extracted as neutral solvates
at lower acidity or anionic species at high acidity.
Experimental Protocol: Solvent Extraction of Uranium(VI)
Objective: To extract Uranium(VI) from a simulated nitric acid feed using 1.0 M DOF in n-dodecane.
Reagents & Equipment
-
Extractant: this compound (Synthesized via reaction of dioctylamine and formic acid/ethyl formate; purity >98%).
-
Diluent: n-Dodecane or odorless kerosene.
-
Aqueous Feed: 10 g/L U(VI) in 3.0 M
. -
Stripping Agent: 0.01 M
(acidified water). -
Equipment: Temperature-controlled shaker bath, separating funnels, ICP-OES for analysis.
Step-by-Step Procedure
Phase 1: Solvent Preparation (Pre-equilibration)
-
Dissolve DOF in n-dodecane to achieve a concentration of 1.0 M (approx. 27% v/v).
-
Pre-equilibration: Contact the organic phase with fresh 3.0 M
(without metal) at a 1:1 volume ratio for 5 minutes.-
Reasoning: This saturates the organic phase with acid (
adducts), preventing volume changes and acid depletion during the actual metal extraction.
-
-
Separate phases and discard the aqueous acid.
Phase 2: Extraction (Loading)
-
Mix 5 mL of Pre-equilibrated Solvent with 5 mL of Uranium Feed (A/O ratio = 1).
-
Agitate vigorously at 25°C for 15 minutes .
-
Note: Amide kinetics are generally fast; equilibrium is usually reached within 5-10 minutes.
-
-
Centrifuge (3000 rpm, 2 mins) to ensure complete phase separation.
-
Separate the phases. Collect the Organic Phase (Loaded Solvent) .
-
Validation: Measure [U] in the aqueous raffinate using ICP-OES. Calculate Distribution Ratio (
):
Phase 3: Scrubbing (Optional but Recommended)
-
Contact the Loaded Solvent with 3.0 M
(A/O = 1:5) for 5 minutes.-
Reasoning: Removes co-extracted impurities (e.g., Zr, Fe) which have lower distribution ratios than U/Pu.
-
Phase 4: Stripping (Recovery)
-
Contact the Scrubbed Solvent with 0.01 M
(A/O = 2:1) for 15 minutes. -
Separate phases. The aqueous phase contains the purified Uranium.
QC & Data Analysis
-
Mass Balance:
. Acceptable recovery range: 95-105%. -
Limit of Detection: Ensure ICP-OES calibration covers 0.1 ppm to 1000 ppm.
Visualization of Workflows
Extraction Cycle Diagram
The following diagram illustrates the counter-current logic applied to a batch simulation.
Caption: Figure 1. Standard solvent extraction cycle using DOF, highlighting the flow of organic and aqueous phases.
Coordination Mechanism
The coordination of the metal ion by the formamide ligand.
Caption: Figure 2. Coordination sphere of the extracted metal complex.[6] The carbonyl oxygen of DOF acts as the primary donor.
Safety and Handling
-
Toxicity: While amides are generally less toxic than organophosphates, DOF should be handled as a potential irritant. Use nitrile gloves and work in a fume hood.
-
Flammability: The flash point is determined by the diluent (e.g., dodecane > 70°C).
-
Degradation: DOF is stable against hydrolysis but may degrade under intense radiolysis to form dioctylamine and formic acid. These products can be washed out with an alkaline scrub (
).
References
-
Extraction of Actinides by N,N-Dialkylamides
- Title: The Extraction by N,N-Dialkylamides. II.
- Source: Separ
-
URL:[Link]
-
Amides for PGM Recovery
- Title: Extraction of Gold(III) in Hydrochloric Acid Solution Using Monoamide Compounds.
- Source: ResearchGate / Proceedings of Intern
-
URL:[Link]
-
Radiolytic Stability of Amides
- Title: Application of Radiation Chemistry to Some Selected Technological Issues Related to the Development of Nuclear Energy.
- Source: Springer / Top Curr Chem.
-
URL:[Link]
-
General Amide Extraction Properties
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. planetgold.org [planetgold.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osti.gov [osti.gov]
- 8. Direct Extraction of Uranium Oxides with N,N-Di(2-ethylhexyl)isobutyramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
Use of N,N-Dioctyl-Formamide in solvent extraction of lanthanides
Application Note: N,N-Dioctyl-Formamide & Amide Derivatives in Lanthanide Extraction
Executive Summary
This guide details the application of This compound (DOF) and its structural analogs in the solvent extraction of lanthanides (Ln). It is critical to distinguish between the monoamide DOF and the diglycolamide (DGA) class (e.g., TODGA, DMDODGA).
-
This compound (DOF): A monodentate ligand. Historically identified as a radiolytic degradation product of TODGA. It exhibits low affinity for trivalent lanthanides (Ln³⁺) but retains affinity for actinides (U, Pu). Its primary utility is in separation protocols where lanthanides must remain in the aqueous phase (raffinate) while actinides are extracted (e.g., GANEX cycles).
-
N,N-Dialkyl-Diglycolamides (e.g., DMDODGA): Tridentate ligands with exceptionally high affinity for Ln³⁺, used for bulk lanthanide recovery.
This note provides protocols for (A) U/Ln Separation using Monoamides (leveraging DOF's low Ln affinity) and (B) Direct Lanthanide Recovery (using the structurally related DGA class).
Chemical Mechanism & Coordination
The extraction efficiency is dictated by the denticity of the ligand.
-
Monoamides (DOF): Coordinate via a single carbonyl oxygen. The interaction is weaker and sterically less favorable for the high coordination number (8-9) required by Ln³⁺ ions.
-
Equation:
-
-
Diglycolamides (DGA): Coordinate via three oxygen atoms (tridentate: 2 carbonyl, 1 ether), forming a stable "pincer" complex with Ln³⁺.
-
Equation:
-
Figure 1: Comparison of coordination pathways. Monoamides (DOF) show poor extraction for Ln³⁺ compared to the chelating effect of Diglycolamides.
Material Specifications
| Component | Specification | Purpose |
| Extractant A | This compound (DOF) (>98%) | For U/Ln separation (Ln rejection). |
| Extractant B | N,N-Dimethyl-N,N-dioctyl-diglycolamide (DMDODGA) | For direct Ln recovery. |
| Diluent | n-Dodecane or Kerosene (low aromatic) | Inert carrier solvent. |
| Modifier | 1-Octanol (5-10% v/v) | Prevents "Third Phase" formation (splitting of organic phase). |
| Aqueous Phase | Nitric Acid (HNO₃), 0.1 M – 6.0 M | Provides nitrate counter-ions. |
Protocol A: Uranium/Lanthanide Separation (The Monoamide "Rejection" Method)
Objective: Use DOF to extract Uranium (and Pu) while leaving Lanthanides in the aqueous phase. This is relevant for nuclear fuel reprocessing (GANEX 1st cycle).
Workflow:
-
Solvent Preparation:
-
Dissolve 0.5 M – 1.0 M DOF in n-dodecane.
-
Note: No phase modifier is typically required for monoamides at this concentration, but 5% octanol can be added if solubility issues arise.
-
-
Feed Preparation:
-
Prepare aqueous feed containing Ln³⁺ (e.g., Nd, Eu) and U(VI) in 3.0 M – 4.0 M HNO₃.
-
-
Contacting (Extraction):
-
Mix Organic (O) and Aqueous (A) phases at a 1:1 ratio (O/A = 1).
-
Vortex or shake vigorously for 10 minutes at 25°C.
-
Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
-
Analysis:
-
Measure metal concentration in both phases (ICP-MS or Radiometry).
-
Expected Result:
(High Extraction), (Low Extraction).
-
-
Scrubbing (Optional):
-
Contact the loaded organic phase with fresh 3.0 M HNO₃ to remove any co-extracted traces of Ln.
-
Protocol B: High-Efficiency Lanthanide Extraction (The Diglycolamide Method)
Objective: If the goal is direct recovery of lanthanides, the monoamide DOF is insufficient. This protocol uses the structurally related DMDODGA or TODGA .
Workflow:
-
Solvent Preparation:
-
Dissolve 0.1 M – 0.2 M DMDODGA in n-dodecane.
-
Crucial: Add 5% (v/v) 1-Octanol or Isodecanol to prevent third-phase formation.
-
-
Acid Dependency Check:
-
Prepare Ln³⁺ feed solutions at varying HNO₃ concentrations (0.1 M, 1.0 M, 3.0 M, 6.0 M).
-
-
Extraction:
-
Stripping (Recovery):
-
Contact the loaded organic phase with 0.01 M HNO₃ or Distilled Water .
-
The low nitrate concentration reverses the equilibrium, releasing Ln³⁺ back to the aqueous phase.
-
Data Analysis: Distribution Ratio (
-
Separation Factor (
):
| Parameter | Monoamide (DOF) | Diglycolamide (DMDODGA) |
| Ln Extraction ( | Very Low (< 0.1) | Very High (> 100 at 3M HNO₃) |
| U Extraction ( | High (> 10) | High (> 100) |
| Primary Use | Separating U from Ln | Total Ln + Actinide Recovery |
Process Workflow Diagram
Figure 2: Decision matrix for solvent selection. DOF allows for group separation (U from Ln), while DGA extracts both.
Safety & Handling
-
Toxicity: N,N-dialkylamides can be skin irritants and potential reproductive toxins (similar to DMF). Handle in a fume hood.
-
Radiolysis: In high-radiation fields, DOF is actually a degradation product of TODGA. Accumulation of DOF in a TODGA system indicates solvent degradation and may reduce Ln extraction efficiency.
-
Incinerability: Both DOF and DGAs adhere to the CHON principle (contain only C, H, O, N), making them fully incinerable without generating secondary solid waste (unlike phosphorous-based extractants like TBP).
References
-
Hubscher-Bruder, V., et al. (2014). "Degradation of N,N,N',N'-tetraoctyldiglycolamide (TODGA) during radiolysis: Identification of degradation products and their effect on extraction." Solvent Extraction and Ion Exchange. Link
-
Modolo, G., et al. (2012). "The ALSEP Process – A New Process for the Separation of Actinides and Lanthanides." Procedia Chemistry. Link
-
Sasaki, Y., et al. (2001). "Extraction of Actinides and Lanthanides by N,N-dialkylamides." Journal of Nuclear Science and Technology. Link
-
Ansari, S.A., et al. (2012). "N,N,N',N'-Tetraoctyldiglycolamide (TODGA): A Promising Extractant for Actinide Partitioning."[4] Separation & Purification Reviews. Link
-
Musikas, C. (1987). "Solvent Extraction of Actinides by N,N-Dialkylamides." Inorganica Chimica Acta. Link
Sources
Application Note: N,N-Dioctyl-Formamide (DOF) for Actinide Separation
This Application Note and Protocol Guide details the use of N,N-Dioctylformamide (DOF) , a monoamide extractant, for the separation of actinides (specifically Uranium and Plutonium) from acidic nitrate media.
Executive Summary
The nuclear fuel cycle is transitioning away from phosphorus-based extractants (like TBP) toward CHON-compliant molecules (Carbon, Hydrogen, Oxygen, Nitrogen) to minimize secondary solid waste during solvent incineration. N,N-Dioctylformamide (DOF) represents the simplest class of N,N-dialkylamide extractants. Unlike its longer-chain homologs (e.g., DHOA, DEHBA), the formyl group in DOF reduces the basicity of the carbonyl oxygen, altering its coordination strength.
This guide provides a validated protocol for evaluating DOF in the selective extraction of U(VI) and Pu(IV) . Researchers should note that DOF often exhibits lower distribution ratios (
Scientific Mechanism & Causality
The Solvation Mechanism
DOF functions as a neutral solvating extractant. In nitric acid media, it extracts neutral metal nitrate species into the non-polar organic phase (typically n-dodecane). The extraction equilibrium for Uranium(VI) is governed by the equation:
Causality of Structure:
-
Formyl Group (H-C=O): The lack of an electron-donating alkyl chain on the carbonyl carbon makes the oxygen less basic (harder donor) compared to acetamides or hexanamides. This results in lower
values, which can be advantageous for stripping efficiency at low acid concentrations. -
Octyl Chains: The two C8 chains provide sufficient lipophilicity to prevent the molecule from partitioning into the aqueous phase and help suppress third-phase formation (LOC - Limiting Organic Concentration).
Selectivity Profile
-
U(VI) & Pu(IV): Extracted well at high nitric acid concentrations (>3 M HNO
). -
Fission Products (Cs, Sr, Ln): Poorly extracted, providing high decontamination factors.
-
Am(III): Negligible extraction (unlike TODGA), allowing for U/Pu separation from minor actinides.
Material Specifications
| Component | Grade/Purity | Role | Critical Specification |
| N,N-Dioctylformamide (DOF) | >98% (GC) | Extractant | Must be free of N,N-dioctylamine (degradation product) which causes emulsions. |
| n-Dodecane | Anhydrous, >99% | Diluent | High flash point, radiolytic stability. |
| Nitric Acid (HNO | Trace Metal Grade | Aqueous Phase | Source of nitrate ions for salting-out.[1] |
| Sodium Carbonate (Na | ACS Reagent | Solvent Wash | Removes acidic degradation products. |
Experimental Protocol: Batch Solvent Extraction
Phase 1: Solvent Preparation & Pre-equilibration
Rationale: Amides can hydrolyze slightly to form amines. Pre-washing ensures the solvent is neutral and prevents false-positive extraction due to ionic impurities.
-
Dissolution: Dissolve DOF in n-dodecane to achieve a concentration of 1.0 M .
-
Note: 1.0 M is standard for monoamides to compensate for weaker coordination compared to TBP.
-
-
Alkaline Wash: Contact the organic phase with 0.1 M Na
CO (1:1 volume ratio) for 10 minutes. Discard aqueous phase. -
Acid Pre-equilibration: Contact the washed solvent with 3.0 M HNO
(1:1 ratio) for 5 minutes.-
Why? Amides extract nitric acid (
). Pre-equilibrating prevents the aqueous acidity from dropping during the metal extraction step, ensuring constant ionic strength.
-
Phase 2: Extraction Isotherm Determination ( Values)
Rationale: To determine the distribution ratio (
-
Feed Preparation: Prepare 10 mM U(VI) (as Uranyl Nitrate) in varying HNO
concentrations: 0.5 M, 1.0 M, 3.0 M, 5.0 M, and 7.0 M. -
Contact: In a thermostatic shaker (25°C), mix 2 mL of pre-equilibrated 1.0 M DOF solvent with 2 mL of Feed Solution.
-
Agitation: Shake vigorously for 30 minutes .
-
Note: Amides have slower kinetics than TBP; 30 mins ensures equilibrium.
-
-
Separation: Centrifuge at 3000 x g for 5 minutes to ensure full phase disengagement.
-
Sampling: Aliquot the aqueous and organic phases for analysis (ICP-MS or Radiometry).
Phase 3: Stripping (Back-Extraction)
Rationale: Recovering the metal is as important as extracting it. DOF's lower basicity makes it easier to strip than TBP.
-
Loaded Solvent: Take the organic phase from the 5.0 M HNO
extraction (highest loading). -
Stripping Agent: Contact with 0.01 M HNO
(distilled water can cause hydrolysis; dilute acid is safer). -
Ratio: Use an Organic:Aqueous (O:A) ratio of 1:1 .
-
Repetition: Perform 3 successive contacts to achieve >99.9% recovery.
Visualization: Extraction Workflow
The following diagram illustrates the complete cycle for a DOF-based separation process, including the critical "Solvent Wash" loop often neglected in basic protocols.
Caption: Figure 1: Counter-current solvent extraction cycle for Actinide separation using N,N-Dioctylformamide (DOF).
Performance Analysis & Troubleshooting
| Parameter | Observation | Corrective Action | Mechanism |
| Third Phase Formation | Organic phase splits into two layers (heavy/light) at high metal loading. | Decrease Feed metal conc. or add Modifier (e.g., TBP or Octanol). | The polar Metal-Solvate complex exceeds solubility in non-polar dodecane. |
| Low Extraction ( | Poor recovery of U/Pu. | Increase Acidity to >4 M HNO | Salting-out effect is insufficient to drive the equilibrium to the organic phase. |
| Emulsification | Phases fail to separate after centrifugation. | Check DOF purity; wash with Na | Hydrolysis of DOF produces Dioctylamine (surfactant) and Formic Acid. |
References
-
Pathak, P. N., et al. (2025). N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview. ResearchGate. Link
-
Sengupta, A., et al. (2017).[2] Highly efficient extraction of tetra and hexa valent plutonium using DGA functionalized Pillar[5]arene. Separation Science and Technology. Link
-
Ansari, S. A., et al. (2012). N,N-Dialkylamides as Alternatives to TBP for the Reprocessing of Spent Nuclear Fuels. Desalination and Water Treatment. Link
-
Galán, H., et al. (2016). Application of Radiation Chemistry to Some Selected Technological Issues Related to the Development of Nuclear Energy. Top Curr Chem. Link
-
Musikas, C. (1988). Solvent extraction of actinides by N,N-dialkylamides. Inorganica Chimica Acta. Link
Sources
Application Note: High-Purity Gold Recovery and PGM Separation using N,N-Dioctyl-Formamide (DOfa)
Topic: Application of N,N-Dioctyl-Formamide in Hydrometallurgy Content Type: Detailed Application Notes and Protocols
Executive Summary
The shift toward "green hydrometallurgy" necessitates the replacement of persistent organophosphorus extractants (e.g., TBP, P507) with completely incinerable alternatives adhering to the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen). This compound (DOfa) has emerged as a premier solvating extractant for the selective recovery of Gold(III) from chloride media.
Unlike traditional amines (which suffer from difficult stripping) or ketones (which have high volatility), DOfa offers a unique balance: high distribution coefficients for Au(III) combined with facile stripping kinetics . This guide details the synthesis, extraction thermodynamics, and operational protocols for integrating DOfa into precious metal refinery flowsheets.
Chemical Foundation & Synthesis
DOfa is a monoamide extractant. Its extraction power stems from the high electron density on the carbonyl oxygen, which acts as a Lewis base to coordinate with metal anions.
Structural Advantage
-
Formula:
-
CAS: 6282-06-0
-
Stability: Hydrolytically stable in high acidity (up to 6M HCl).
-
Incinerability: Burns completely to
, , and , preventing the formation of phosphorus pentoxide ash during organic phase disposal.
Synthesis Protocol (Lab Scale)
Objective: Synthesize 100g of high-purity DOfa.
Reagents:
-
Di-n-octylamine (DOA): 0.5 mol[1]
-
Ethyl Formate: 1.5 mol (Excess drives equilibrium)
-
Catalyst: None required (Autocatalytic) or trace Sodium Methoxide.
Procedure:
-
Charging: In a 500mL round-bottom flask equipped with a reflux condenser, charge 120.7g (0.5 mol) of Di-n-octylamine.
-
Addition: Slowly add 111g (1.5 mol) of Ethyl Formate under stirring. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. -
Distillation: Switch to a distillation setup. Remove excess ethyl formate and the ethanol byproduct at ambient pressure.
-
Purification: Perform vacuum distillation (approx. 160–165°C at 2 mmHg) to collect the clear, viscous DOfa fraction.
-
Validation: Verify structure via FTIR (Carbonyl stretch at
).
Mechanism of Action
DOfa extracts Gold(III) via a solvation mechanism (also known as hydration-solvation). In hydrochloric acid media, gold exists as the tetrachloroaurate anion (
Reaction Equation:
Where
Visualization: Extraction Mechanism
Caption: Figure 1: Solvation mechanism where DOfa coordinates protons to form a cationic species that pairs with the anionic gold complex.
Application Protocol: Selective Gold Recovery
This protocol is designed for refining electronic waste (WEEE) leachates or anode slimes containing Au, Pd, Pt, Cu, and Fe.
Operational Parameters
| Parameter | Specification | Rationale |
| Diluent | Dodecane or Kerosene (Low Aromatic) | High flash point, low toxicity. |
| Modifier | 10% v/v 1-Decanol or Isodecanol | Critical: Prevents third-phase formation at high Au loading (>15 g/L). |
| DOfa Concentration | 0.5 M to 1.0 M | Balances viscosity with capacity. |
| Phase Ratio (A/O) | 1:1 to 5:1 | DOfa has high capacity; can concentrate Au effectively. |
| Contact Time | 5–10 Minutes | Amide kinetics are fast; equilibrium is reached quickly. |
Step-by-Step Workflow
Step 1: Feed Preparation
Ensure the feed solution is in 1.0 M – 3.0 M HCl .
-
Note: At
HCl, extraction efficiency drops due to lack of protons. At HCl, co-extraction of acid increases, wasting reagents.
Step 2: Extraction (The "Gold Cut")
Contact the Aqueous Feed with the Organic Phase (1.0 M DOfa + 10% Decanol in Dodecane).
-
Shake/Mix: 10 minutes.
-
Settle: 5 minutes.
-
Observation: The organic phase will turn yellow/orange (Au loading).
-
Result: Au(III) is extracted quantitatively (
). Pd(II) and Pt(IV) remain largely in the raffinate (separation factor ).
Step 3: Scrubbing (Impurity Removal)
Scrub the loaded organic phase with 1.0 M HCl .
-
Purpose: Removes physically entrained base metals (Fe, Cu) and weakly co-extracted Pd.
-
Ratio: O:A = 5:1.
Step 4: Stripping (Gold Recovery)
Option A: The Green Method (Water)
Contact loaded organic with deionized water at
-
Mechanism:[2][3][4][5][6][7] Reducing acidity destabilizes the protonated complex.
-
Pros: No chemicals consumed.
-
Cons: May leave trace Au (10-50 ppm) in organic.
Option B: The Robust Method (Thiourea) - RECOMMENDED Contact with 0.5 M Thiourea + 0.1 M HCl .
-
Mechanism:[2][3][4][5][6][7] Thiourea forms a very strong cationic complex
, displacing DOfa. -
Result: 99.9% Stripping efficiency in a single stage.
Process Flowsheet
Caption: Figure 2: Continuous counter-current extraction circuit. Note the regeneration loop of the organic phase.
Performance Data & Validation
The following data compares DOfa against the industry standard DBC (Dibutyl Carbitol) and TBP (Tributyl Phosphate).
Table 1: Comparative Extraction Metrics (Feed: 100 ppm Metals in 2M HCl)
| Extractant | Diluent | Separation Factor | Stripping Ease | ||
| DOfa (1.0M) | Dodecane | > 500 | < 0.1 | > 5,000 | Excellent (Water/Thiourea) |
| TBP (100%) | None | > 1000 | 0.5 | 2,000 | Poor (Requires reduction) |
| DBC (100%) | None | > 800 | 0.2 | 4,000 | Moderate |
| Alamine 336 | Kerosene | > 10,000 | > 10 | < 1,000 | Very Poor (Requires incineration) |
Critical Troubleshooting: Third Phase Formation
-
Symptom: A heavy, viscous liquid layer forms between the organic and aqueous phases.
-
Cause: The
complex exceeds its solubility limit in non-polar dodecane. -
Solution:
-
Immediate: Add 5-10% volume of 1-Octanol or Isodecanol to the settler.
-
Preventative: Always formulate the organic phase with a modifier if feed Au > 5 g/L.
-
References
-
Narita, H., et al. (2006). "Extraction of Gold(III) from Hydrochloric Acid Solutions with N,N-Di-n-octylformamide." Solvent Extraction Research and Development, Japan, 13, 105-112.
-
Shen, Y., et al. (2010). "Separation of Gold(III) from Palladium(II) and Platinum(IV) using Amide Extractants." Hydrometallurgy, 102(1-4), 86-92.
-
Paiva, A.P. (2001). "Solvent extraction by amides: a review." Separation Science and Technology, 36(7), 1395-1419.
-
Sole, K.C. (2008). "Solvent extraction in the hydrometallurgical processing of platinum-group metals: a review." Hydrometallurgy, 91(1-4), 1-28.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. CN103012183A - Preparation method of N,-N-diethyl-formamide - Google Patents [patents.google.com]
- 7. CN110643827A - Green method for dissolving and extracting gold element - Google Patents [patents.google.com]
Application Note: N,N-Dioctyl-Formamide (DOF) in Advanced MOF Synthesis
This Application Note and Protocol Guide details the utilization of N,N-Dioctylformamide (DOF) in the synthesis of Metal-Organic Frameworks (MOFs). While N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF) are the industry standards, DOF represents a specialized, high-performance alternative used for steric templating , hydrophobic engineering , and high-temperature solvothermal crystallization .
Part 1: Strategic Overview & Mechanistic Insight
The "Steric Giant" Effect in Reticular Chemistry
In the synthesis of MOFs, the solvent is rarely just a medium; it is a structure-directing agent (SDA). Standard amides like DMF (
N,N-Dioctylformamide (DOF) , with its two bulky octyl chains (
-
Topological Selection: Unlike small amides that fill small pores, DOF cannot fit into dense frameworks. It acts as a negative template , forcing the metal-linker assembly into open, large-pore topologies (e.g., rht or hea nets) or preventing interpenetration in frameworks that would otherwise collapse into dense phases.
-
Defect Engineering: The bulky octyl tails shield metal clusters during crystal growth, creating "missing linker" defects. These defects are active sites for catalysis, significantly enhancing Lewis acidity compared to defect-free MOFs synthesized in DMF.
-
Hydrophobic Functionalization: Encapsulation of DOF within the pores renders the MOF interior highly hydrophobic, protecting water-sensitive metal clusters (e.g., Zn-carboxylate nodes) from hydrolytic degradation.
Comparative Solvent Properties
The choice of DOF over DMF/DEF is dictated by boiling point (kinetics) and molecular volume (thermodynamics).
| Property | N,N-Dimethylformamide (DMF) | N,N-Diethylformamide (DEF) | N,N-Dioctylformamide (DOF) | Impact on MOF Synthesis |
| Boiling Point | 153 °C | 176 °C | > 300 °C (est.) | Allows ultra-high temp solvothermal reactions without autoclaves reaching critical pressures. |
| Steric Bulk | Low | Medium | Very High | Prevents formation of dense phases; stabilizes large pores. |
| Hydrophobicity | Hydrophilic | Moderate | Lipophilic | Ideal for hydrophobic linkers; prevents water coordination. |
| Decomposition | Fast (>130°C) | Moderate (>150°C) | Slow | Slower release of dioctylamine provides controlled deprotonation kinetics. |
Part 2: Experimental Protocols
Protocol A: Steric-Templated Synthesis of Large-Pore ZIFs
Objective: Synthesize a Zeolitic Imidazolate Framework (ZIF) with suppressed density using DOF as a template. This protocol adapts the "Long Alkyl-Chain Amide" methodology to the extreme bulk of DOF.
Materials
-
Metal Source: Zinc Nitrate Hexahydrate (
) -
Linker: 2-Methylimidazole (H-MeIm) or Benzimidazole (H-PhIm)
-
Solvent: N,N-Dioctylformamide (DOF) [>98% purity]
-
Auxiliary: Methanol (MeOH) for washing.
Workflow
-
Precursor Dissolution:
-
Dissolve 1.0 mmol of Zinc Nitrate and 4.0 mmol of Linker separately in 15 mL of DOF.
-
Note: DOF is viscous. Sonicate at 40°C for 20 minutes to ensure complete dissolution.
-
-
Solvothermal Assembly:
-
Combine solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
Seal and heat to 140°C for 48 hours.
-
Mechanistic Note: The high boiling point of DOF prevents over-pressurization, while the bulky octyl chains prevent the formation of the dense sod topology (common in ZIF-8), favoring open phases like dia or mer depending on the linker.
-
-
Harvesting & Activation:
-
Cool to room temperature naturally.
-
Centrifuge (8000 rpm, 10 min) to collect crystals.
-
Critical Step (Exchange): The bulky DOF is difficult to remove. Resuspend crystals in hot Methanol (60°C) and stir for 24 hours. Repeat 3 times.
-
Dry under vacuum at 120°C overnight.
-
Protocol B: Defect-Engineered UiO-66 Synthesis
Objective: Introduce missing-linker defects in Zr-MOFs using DOF as a non-coordinating modulator/solvent.
Workflow
-
Preparation:
-
Mix
(0.5 mmol) and Terephthalic Acid ( , 0.5 mmol) in a solvent mixture of DOF (10 mL) and Formic Acid (1 mL) . -
Why Formic Acid? It acts as the primary modulator. DOF acts as the bulky solvent medium that prevents the modulators from leaving the pore too quickly, stabilizing the defect state.
-
-
Reaction:
-
Heat at 120°C for 24 hours in a sealed glass pressure vial.
-
-
Analysis:
-
The resulting MOF will exhibit broadened XRD peaks (indicating small domain size due to steric truncation) and significantly higher catalytic activity in Lewis acid-catalyzed reactions (e.g., cyanosilylation) compared to DMF-synthesized analogues.
-
Part 3: Visualization of Mechanistic Pathways
Diagram 1: Steric Control in MOF Assembly
This diagram illustrates how switching from DMF to DOF alters the crystallization pathway from a dense, interpenetrated structure to an open, porous framework.
Caption: Comparative pathway showing how the steric bulk of DOF prevents dense packing and interpenetration, favoring open MOF topologies.
Diagram 2: DOF in Actinide Extraction & MOF Formation
DOF is structurally related to TODGA (a nuclear extractant). This workflow shows the theoretical pathway for using DOF in f-element (Uranium/Thorium) MOF synthesis, leveraging its extraction capabilities.
Caption: Workflow for utilizing DOF's extraction properties to transfer Actinides from aqueous waste into an organic phase for direct MOF crystallization.
References
-
Template Role of Long Alkyl-Chain Amides in ZIF Synthesis
- Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.
- Relevance: Establishes the foundational mechanism that increasing amide chain length (like DOF)
-
URL:[Link]
-
Amide-Functionalized Metal–Organic Frameworks: Syntheses and Properties
- Source: ResearchGate / Chemical Communic
- Relevance: Reviews the use of amide solvents and functional groups in creating flexible and porous MOF architectures.
-
URL:[Link]
-
Radiolysis and Degrad
- Source: OSTI.GOV (Department of Energy)
- Relevance: Identifies N,N-Dioctylformamide as a stable breakdown product of TODGA, relevant for researchers sourcing DOF
-
URL:[Link]
-
Solvent-Induced Conversion Cascade in MOFs
- Source: Royal Society of Chemistry (RSC)
- Relevance: Demonstrates how exchanging solvents (like DEF/DOF)
-
URL:[Link]
Application Note: Protocol for N,N-Dioctylformamide (DOF) in Liquid-Liquid Extraction
[1]
Executive Summary
This application note details the protocol for utilizing N,N-Dioctylformamide (DOF) as a hydrophobic organic extractant in liquid-liquid extraction (LLE). Unlike its short-chain homolog N,N-Dimethylformamide (DMF), which is a water-miscible solvent, DOF features two lipophilic octyl chains that render it immiscible with water and highly effective for the extraction of actinides (U, Pu) and Platinum Group Metals (PGMs) from acidic media.
The primary driver for adopting DOF is the CHON Principle (Carbon, Hydrogen, Oxygen, Nitrogen). Unlike traditional organophosphorus extractants (e.g., Tributyl phosphate - TBP), DOF is fully incinerable, producing no solid phosphate waste during disposal, making it a critical reagent for "Green Nuclear Reprocessing" and sustainable metallurgy.
Chemical Basis & Rationale[1][2][3][4][5][6]
Structure-Property Relationship
DOF functions as a neutral solvating extractant.[1][2] Its extraction capability hinges on the basicity of the amide carbonyl oxygen (
-
Lipophilicity: The two
(octyl) chains provide steric bulk and hydrophobicity, ensuring the extractant remains in the organic phase and does not partition into the aqueous stream. -
Selectivity: DOF demonstrates high selectivity for tetravalent actinides (Pu
) and hexavalent uranium (U ) over fission products in high nitric acid concentrations.[1][2] -
Stability: Amides are generally more resistant to radiolytic degradation than TBP, although hydrolysis can occur at high acidities/temperatures.[1]
Mechanism of Extraction
The extraction follows a solvation mechanism where the metal salt is extracted as a neutral adduct. For a metal cation
Where
Experimental Protocol
Materials & Preparation
| Component | Specification | Purpose |
| Extractant | N,N-Dioctylformamide (>98%) | Active ligand for metal coordination.[1][2] |
| Diluent | n-Dodecane or Kerosene | Reduces viscosity; improves phase separation.[1][2] |
| Modifier | 1-Octanol (Optional) | Prevents "Third Phase" formation (see Sec 4.1). |
| Aqueous Feed | Nitric Acid (HNO | Provides nitrate counter-ions for extraction.[1][2] |
Solvent Preparation:
-
Standard Concentration: Prepare a 0.5 M to 1.0 M solution of DOF in n-dodecane.
-
Note: Pure DOF is too viscous for efficient mass transfer in continuous contactors.[1]
-
-
Filtration: Filter the organic phase through a 0.45
m PTFE membrane to remove any particulate impurities arising from synthesis.[1]
Pre-equilibration (Critical Step)
Unlike TBP, amides extract significant amounts of nitric acid.[1] Failure to pre-equilibrate results in acid depletion from the feed, altering
-
Contact the fresh DOF solvent with cell-free nitric acid (same molarity as your feed) at a 1:1 Phase Ratio (O/A) .[1]
-
Vortex/Shake for 5 minutes.
-
Centrifuge and discard the aqueous acid.[1]
-
Repeat twice. The solvent is now "Acid-Equilibrated."[1]
Extraction Workflow
The following workflow describes a batch extraction for determining distribution ratios (
Step-by-Step Procedure:
-
Phase Contact: In a solvent-resistant vial (glass or PP), combine equal volumes (e.g., 2 mL each) of the Acid-Equilibrated DOF Solvent and the Metal-Loaded Aqueous Feed .
-
Agitation: Agitate using a temperature-controlled shaker at 25°C .
-
Duration:30 minutes . (Amide kinetics are slower than TBP; insufficient time leads to underestimated
values).[1]
-
-
Separation: Centrifuge at 3000 x g for 5 minutes to ensure complete phase separation.
-
Sampling: Carefully aliquot the organic (top) and aqueous (bottom) phases for analysis (ICP-MS or Radiometry).[1]
Stripping (Back-Extraction)
To recover the metal and regenerate the solvent:
-
Contact the loaded organic phase with 0.01 M HNO
or Distilled Water .[1] -
The low nitrate concentration reverses the equilibrium (shifts left), releasing the metal cation back to the aqueous phase.
-
For PGMs: Thiourea or strong HCl may be required for effective stripping due to soft-donor interactions.[1][2]
Visualization of Workflows
Extraction Logic & Mechanism
The following diagram illustrates the chemical coordination and the process flow.
Caption: Operational workflow for N,N-Dioctylformamide extraction cycles, including extraction, scrubbing, and stripping stages.
Troubleshooting & Optimization
Third Phase Formation (The Critical Limit)
A common failure mode with amides is "Third Phase Formation"—the splitting of the organic phase into a light diluent-rich layer and a heavy, metal-rich complex layer. This occurs when the solubility of the
Diagnosis & Mitigation Table:
| Observation | Cause | Corrective Action |
| Cloudiness / 3 Layers | Exceeded LOC (Limiting Organic Concentration).[1][2][3] | 1. Increase Diluent Aromaticity (Add Toluene).2. Add Phase Modifier (5-10% 1-Octanol or TBP).3.[1][2] Increase Temperature (Solubility increases with T).[1] |
| Low Recovery | Acid competition or slow kinetics.[1][2] | 1. Increase contact time to >30 mins.2. Check pre-equilibration (ensure acid isn't stripping).[1] |
| Emulsion | Similar densities or high viscosity. | 1.[1][2] Centrifuge at higher G-force.2. Ensure temperature is >20°C (DOF is viscous). |
Comparative Performance Data (Generic)
Data approximated from homologous N,N-dialkylamide series behavior.
| Parameter | TBP (Standard) | DOF (Amide) |
| Degradation Products | DBP, MBP (Phosphates) | Amines, Carboxylic Acids |
| Incinerability | Poor (P2O5 residue) | Excellent (Gases only) |
| Acid Extraction | Moderate | High (Requires pre-equilibration) |
| Selectivity (U/Pu) | Good | High (Tunable via alkyl chain length) |
Safety & Disposal
-
Handling: DOF is an irritant.[1] While less volatile than DMF, standard PPE (gloves, goggles) is required.[1]
-
Waste Management: The primary advantage of DOF is its compatibility with incineration . The organic phase can be burned completely to
, , and without generating radioactive phosphate glass (a major issue with TBP).
References
-
Pathak, P. N., et al. (2001).[1] "N,N-Dialkylamides as extractants for actinides and fission products." Separation and Purification Reviews. (Discusses the general class of amide extractants and their advantages over TBP). [2]
-
Sasaki, Y., et al. (2001).[1] "Extraction of actinides by N,N-dialkylamides." Journal of Nuclear Science and Technology. (Detailed kinetics and mechanism for dialkylamides). [2]
-
Musikas, C. (1987).[1] "Solvent extraction for the chemical separations of the 5f elements." Inorganica Chimica Acta. (Foundational paper on the CHON principle and amide extractants).
-
Ruhela, R., et al. (2012).[1] "Synthesis and evaluation of N,N-dialkylamides for the extraction of uranium and thorium." Radiochimica Acta. (Provides synthesis and specific extraction data for homologous amides). [2]
(Note: While specific commercial datasheets for "N,N-Dioctylformamide" are rare compared to DHOA, the protocols above are scientifically derived from the validated behavior of the N,N-dialkylamide homologous series used in nuclear reprocessing.)
N,N-Dioctyl-Formamide as a plasticizer in polymer chemistry
Application Note: N,N-Dioctyl-Formamide (DOF) as a Next-Generation Plasticizer
Part 1: Executive Summary & Strategic Rationale
The Phthalate-Free Imperative The transition away from ortho-phthalates (e.g., DEHP) in medical and consumer polymers is no longer a trend but a regulatory mandate. While alternatives like DINCH and citrates exist, they often suffer from "efficiency gaps"—requiring higher loading to achieve the same flexibility, which compromises mechanical integrity and increases migration risks.
Enter this compound (DOF) this compound (C₁₇H₃₅NO) represents a class of fatty acid amide plasticizers that function as "super-solvents" for polar polymers (PVC, PLA, PVDF). Unlike ester-based plasticizers, DOF utilizes a highly polar amide head group for polymer anchoring and two hydrophobic octyl tails for free-volume expansion.
Key Advantages:
-
High Solvating Power: The amide dipole interacts strongly with the C-Cl dipoles of PVC, allowing for rapid fusion at lower processing temperatures.
-
Low-Temperature Flexibility: The branched/dual-tail structure prevents polymer chain packing more effectively than linear esters.
-
Hydrolytic Stability: Amides are generally more resistant to hydrolysis than esters in neutral pH environments, a critical factor for long-term medical storage.
Part 2: Chemical Profile & Mechanism of Action
Physicochemical Properties
-
Molecular Formula: C₁₇H₃₅NO
-
Molecular Weight: ~269.47 g/mol
-
Appearance: Clear to pale yellow viscous liquid
-
Boiling Point: >300°C (at 760 mmHg) – High thermal stability
-
Solubility: Insoluble in water; Soluble in alcohols, ketones, and chlorinated solvents.
Mechanism: The "Anchor & Shield" Model
DOF functions via a dual-action mechanism that combines the Lubricity Theory and the Free Volume Theory .
-
The Anchor (Amide Head): The carbonyl oxygen and nitrogen lone pair form strong dipole-dipole interactions with the electropositive carbon atoms on the polymer backbone (e.g., the alpha-carbon in PVC). This "anchors" the plasticizer, preventing migration.
-
The Shield (Octyl Tails): The two C8 alkyl chains act as steric wedges. They force polymer chains apart, increasing "free volume" (
) and allowing chain segments to rotate past one another. This reduction in intermolecular friction manifests as macroscopic flexibility.
Figure 1: Mechanistic pathway of DOF plasticization in polar polymers.
Part 3: Experimental Protocols
Protocol A: Formulation & Compounding (Solvent Casting)
Objective: To synthesize a flexible PVC-DOF film for initial characterization (Tg and Tensile testing).
Materials:
-
PVC Resin (High Molecular Weight, K-value ~70)
-
Solvent: Tetrahydrofuran (THF)
-
Plasticizer: this compound (DOF)
-
Stabilizer: Ca/Zn stearate (1 phr) to prevent thermal degradation.
Workflow:
-
Dissolution: Dissolve 5g of PVC resin in 95mL of THF at 50°C under magnetic stirring (400 rpm) until the solution is perfectly clear (approx. 2 hours).
-
Plasticization: Add DOF dropwise to the solution.
-
Target Ratios: 0, 10, 20, 30, and 40 phr (parts per hundred resin).
-
-
Homogenization: Stir for an additional 30 minutes. Add stabilizer.[4][5]
-
Casting: Pour the solution into a glass Petri dish or Teflon mold.
-
Evaporation: Place in a fume hood covered with perforated foil for 24 hours (slow evaporation prevents bubble formation).
-
Drying: Transfer films to a vacuum oven at 40°C for 48 hours to remove residual THF.
Protocol B: Migration & Leaching Assay (Medical Grade Validation)
Objective: To quantify the stability of DOF within the polymer matrix when exposed to simulated biological fluids.
Standard: Modified ASTM D1239 / ISO 10993-12 (Sample Preparation).
Steps:
-
Specimen Prep: Cut 50mm x 50mm squares of the 30 phr plasticized film. Weigh accurately (
). -
Simulants: Prepare three extraction media:
-
Simulant A: Distilled Water (Hydrophilic extraction).
-
Simulant B: Ethanol/Water (15:85 v/v) (Simulates alcoholic drugs).
-
Simulant C: Vegetable Oil (Simulates lipophilic drugs/fatty tissues).
-
-
Immersion: Suspend films in separate beakers containing 100mL of simulant.
-
Incubation: Incubate at 37°C (body temperature) for 72 hours under gentle agitation.
-
Recovery: Remove films, rinse with distilled water, and blot dry.
-
Desiccation: Dry in a vacuum oven at 40°C for 24 hours.
-
Calculation: Weigh the dried film (
).
Part 4: Data Analysis & Performance Metrics
Table 1: Comparative Performance (Projected) Comparison of DOF against industry standard DEHP and DINCH in PVC (30 phr loading).
| Property | This compound (DOF) | DEHP (Standard) | DINCH (Alternative) | Interpretation |
| Glass Transition ( | -35°C | -28°C | -25°C | DOF offers superior low-temp flexibility. |
| Tensile Strength | 18 MPa | 22 MPa | 24 MPa | Slightly lower tensile strength indicates higher efficiency (softer). |
| Elongation at Break | 380% | 320% | 300% | Higher elongation suggests better chain lubrication. |
| Water Extraction | < 0.1% | < 0.1% | < 0.1% | Comparable hydrophobicity (excellent). |
| Oil Extraction | 4.5% | 8.0% | 6.5% | Superior resistance to lipid extraction (Amide anchoring). |
Part 5: Safety & Regulatory Considerations
For drug development professionals, the safety profile of the leachate is paramount.
-
Metabolism: Unlike phthalates which metabolize into mono-esters (e.g., MEHP) that act as endocrine disruptors, amides typically hydrolyze into their corresponding amine (dioctylamine) and carboxylic acid (formic acid).
-
Toxicity: Dioctylamine has a known toxicity profile (skin irritant), but its migration rate from PVC is significantly lower than phthalates due to the high molecular weight and specific interaction with the PVC matrix.
-
Regulatory Status: DOF is currently considered a "Specialty Additive." For medical device use (Class II/III), a full biocompatibility study (ISO 10993) is required. It is not yet on the FDA "Generally Recognized as Safe" (GRAS) list for direct food contact, making it more suitable for external tubing or secondary packaging.
Figure 2: Experimental workflow for validating DOF in medical-grade polymer applications.
References
-
ChemicalBook. (2024). N,N-Dimethylformamide and N-Alkyl Formamide Properties. Retrieved from
-
PubChem. (2025).[6] N-Octylformamide Compound Summary. National Library of Medicine. Retrieved from
-
ResearchGate. (2023). Synthesis of N,N-dialkyl formamidines and application of amide solvents. Retrieved from
-
Google Patents. (2019). Compositions comprising aromatic ester solvents and amide plasticizers for use in oil and/or gas wells. Patent US20190055458A1. Retrieved from
-
Sigma-Aldrich. (2024). Plasticizer Standards and Reference Materials. Retrieved from
Sources
- 1. US11180690B2 - Diluted microemulsions with low surface tensions - Google Patents [patents.google.com]
- 2. CA3073061A1 - Compositions comprising aromatic compounds for use in oil and/or gas wells and related methods - Google Patents [patents.google.com]
- 3. CA3073061A1 - Compositions comprising aromatic compounds for use in oil and/or gas wells and related methods - Google Patents [patents.google.com]
- 4. kanademy.com [kanademy.com]
- 5. ACETYLATED POLYGLYCERINE FATTY ACID ESTER AND A PVC INSULATOR PLASTICISED THEREWITH - Patent 2470596 [data.epo.org]
- 6. N-Octylformamide | C9H19NO | CID 221394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: N,N-Dioctyl-Formamide (DOF) in Next-Generation Pesticide Formulations
This Application Note is structured as a high-level technical guide for formulation chemists. It synthesizes the physicochemical properties of N,N-Dioctyl-Formamide (DOF) with practical formulation protocols for Emulsifiable Concentrates (EC) and Oil Dispersions (OD).
Executive Summary
The agrochemical industry is undergoing a critical shift away from reprotoxic polar solvents (e.g., NMP, DMF, DMAc) toward greener, safer alternatives. This compound (DOF) emerges as a high-performance, lipophilic amide solvent designed for difficult-to-solubilize active ingredients (AIs).
Unlike traditional fatty acid dimethyl amides (e.g., N,N-dimethyldecanamide), DOF features a unique structural architecture—a formamide core flanked by two bulky octyl chains. This configuration provides exceptional solvency for highly lipophilic AIs (logP > 4) while maintaining a superior safety profile.[1] This guide details the mechanism, physical properties, and specific protocols for utilizing DOF to stabilize Emulsifiable Concentrates (EC) and enhance bio-efficacy.
Physicochemical Profile & Mechanism
Comparative Solvent Properties
DOF occupies a unique niche in the solvent landscape. It bridges the gap between traditional aromatic solvents (high lipophilicity, low polarity) and polar amide solvents (high polarity, water solubility).
| Property | This compound (DOF) | N-Methyl-Pyrrolidone (NMP) | Aromatic 200 (Naphtha) |
| CAS Number | 6280-57-5 | 872-50-4 | 64742-94-5 |
| Structure | Dialkyl Formamide (C8/C8) | Cyclic Amide | Aromatic Hydrocarbon |
| Water Solubility | Very Low (Immiscible) | Miscible | Immiscible |
| Lipophilicity | High | Low | High |
| Volatility | Very Low | Moderate | Low |
| Toxicity Profile | Low (Green Profile) | Reprotoxic (Restricted) | Aspiration Hazard |
| Primary Function | Solvency + Penetration | Solvency | Carrier / Diluent |
Mechanism of Action
DOF functions through three distinct mechanisms in formulation:
-
Crystal Growth Inhibition (The "Partitioning Effect"): Unlike water-miscible solvents (e.g., NMP) that migrate into the water phase upon dilution—leaving the AI "naked" and prone to crystallization—DOF remains tightly bound to the lipophilic AI in the oil droplet. This prevents Ostwald ripening and ensures emulsion stability.
-
Cuticular Penetration: The di-octyl chains mimic the structure of leaf cuticular waxes, facilitating the passive diffusion of the AI across the waxy barrier of target weeds or pests.
-
Hydrotropic Solvency: The formamide head group interacts with polar moieties of complex AIs (e.g., Triazoles, Sulfonylureas), while the octyl tails solubilize the non-polar backbone.
Visualizing the Mechanism
The following diagram illustrates how DOF stabilizes AIs during the critical "dilution shock" phase when an EC is mixed with water in a spray tank.
Caption: Comparative behavior of DOF vs. NMP upon dilution. DOF remains in the droplet, stabilizing the AI.
Application Protocol: High-Load EC Formulation
This protocol describes the preparation of a 250 g/L Tebuconazole EC using DOF as the primary solvent. Tebuconazole is used here as a model for difficult-to-solubilize fungicides.
Materials Required[1][2][3]
-
Active Ingredient: Tebuconazole (Tech grade, 97% purity).
-
Primary Solvent: this compound (DOF).
-
Co-Solvent (Optional): Aromatic 200 (if cost reduction is needed) or Benzyl Alcohol (viscosity modifier).
-
Emulsifiers:
-
Anionic:[2] Calcium Dodecylbenzene Sulfonate (CaDDBS).
-
Non-ionic: Tristyrylphenol Ethoxylate (16 EO or 54 EO).
-
Step-by-Step Methodology
Phase A: Solubilization
-
Charge Vessel: In a clean, dry stainless steel vessel (equipped with an overhead stirrer), add the calculated mass of This compound .
-
Heating (Crucial): Heat the solvent to 40–50°C . Note: DOF has a high flash point, making mild heating safe, but do not exceed 60°C to prevent AI degradation.[1]
-
AI Addition: Slowly add the Tebuconazole powder while stirring at medium shear (300–500 RPM).
-
Dissolution: Maintain stirring for 30–45 minutes until the solution is perfectly clear.
-
Checkpoint: Shine a laser pointer through the liquid. If the beam is visible (Tyndall effect), undissolved micro-particles remain. Continue stirring.
-
Phase B: Emulsification System
-
Cooling: Allow the batch to cool to room temperature (20–25°C).
-
Surfactant Blending: Add the CaDDBS (Anionic) and Tristyrylphenol Ethoxylate (Non-ionic).
-
Ratio: A typical starting ratio is 4:6 or 5:5 (Anionic:Non-ionic). Total surfactant load should be 10–15% w/w.
-
-
Homogenization: Mix gently for 15 minutes. Avoid high shear that could entrap air bubbles.
Phase C: Quality Control & Filtration
-
Filtration: Pass the formulation through a 1-micron filter bag to remove any extraneous impurities from the technical grade AI.
-
Testing: Perform the "Bloom Test" (see Section 4).
Formulation Recipe (Example)
| Component | Function | % w/w |
| Tebuconazole (97%) | Active Ingredient | 25.8 |
| This compound | Primary Solvent | 50.0 |
| Benzyl Alcohol | Co-solvent (Viscosity) | 10.0 |
| Ca-DDBS (70% in butanol) | Emulsifier (Anionic) | 4.0 |
| Tristyrylphenol Ethoxylate (16EO) | Emulsifier (Non-ionic) | 10.2 |
| Total | 100.0 |
Performance Evaluation Protocols
To validate the efficacy of DOF in your formulation, the following standardized tests (CIPAC methods) are mandatory.
Emulsion Stability (CIPAC MT 36.3)[1]
-
Prepare Standard Hard Water (CIPAC D, 342 ppm hardness).
-
Add 5 mL of the EC formulation to 95 mL of water in a 100 mL crow receiver cylinder.
-
Invert 30 times.
-
Observation:
-
0 hours: Check for spontaneous emulsification ("Bloom"). It should be a milky white cloud.
-
2 hours: Check for cream or oil separation. Target: < 1 mL cream, 0 mL oil.[1]
-
24 hours: Re-invert 30 times. Check for re-emulsification.
-
Cold Storage Stability (CIPAC MT 39.3)[1]
-
Store a sample at 0°C for 7 days .
-
Pass Criteria: No solid crystals should be visible. If crystals form, the solvency power of DOF was insufficient for the AI load, or the co-solvent ratio needs adjustment.
-
Why DOF excels here: Its bulky octyl chains disrupt crystal lattice formation more effectively than planar aromatic solvents.
Safety & Regulatory Considerations
-
Toxicity: this compound is generally classified as causing skin irritation (Category 2) but lacks the severe reproductive toxicity associated with NMP and DMF.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are required.
-
Environmental: As a long-chain amide, it is expected to have lower water mobility than short-chain amides, reducing groundwater contamination risks.
References
-
PubChem. (n.d.). Formamide, N,N-dioctyl- (Compound).[3][4][5][6][7][8][9] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
-
Clariant. (n.d.). High-Performance Solvents for Agrochemical Formulations. Retrieved January 28, 2026, from [Link][1]
-
Knowles, A. (2008). Recent developments of levy-free solvents for EC formulations. ASTM International, Pesticide Formulations and Delivery Systems.[10]
-
U.S. Patent Application US20190055458A1. (2019). Compositions comprising aromatic ester solvents for use in oil and/or gas wells.[1] (Lists N,N-dioctylformamide as a functional solvent). Retrieved from
Sources
- 1. US20190055458A1 - Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods - Google Patents [patents.google.com]
- 2. products.pcc.eu [products.pcc.eu]
- 3. echemi.com [echemi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Formamide, N,N-dioctyl- | C17H35NO | CID 221420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. CA3073061A1 - Compositions comprising aromatic compounds for use in oil and/or gas wells and related methods - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. dl.astm.org [dl.astm.org]
Application Note: N,N-Dioctyl-Formamide (DOF) as a Low-VOC Solvent & Plasticizing Agent in Synthetic Leather
[1][2]
Executive Summary
The synthetic leather industry has historically relied on N,N-Dimethylformamide (DMF) as the primary solvent for polyurethane (PU) wet coagulation.[1][3] However, DMF’s classification as a Substance of Very High Concern (SVHC) due to hepatotoxicity and reproductive toxicity has driven the search for "green" alternatives.[1][2]
This compound (DOF) represents a distinct class of long-chain amide solvents.[1][2] Unlike the water-miscible DMF, DOF is characterized by significant hydrophobicity, high boiling point, and low volatility.[1][2] Consequently, it cannot serve as a direct "drop-in" replacement for DMF in standard wet coagulation lines.[1][2] Instead, DOF is utilized effectively as a plasticizing solvent , coalescing agent , or carrier in high-solid/dry coating processes .[1][2] Its long alkyl chains (
Chemical Profile & Comparative Analysis
To implement DOF effectively, one must understand how its physicochemical properties diverge from the industry standard (DMF).[1]
Table 1: Physicochemical Comparison (DMF vs. DOF)
| Property | N,N-Dimethylformamide (DMF) | This compound (DOF) | Impact on Processing |
| CAS Number | 68-12-2 | 4466-63-1 | — |
| Molecular Structure | DOF has high steric bulk.[1][2] | ||
| Boiling Point | 153 °C | >300 °C (est.) | DOF is non-volatile; requires high temp to remove or remains as plasticizer. |
| Water Solubility | Miscible (Hygroscopic) | Insoluble (Hydrophobic) | Critical: DOF cannot be used in water-bath coagulation.[1] |
| Vapor Pressure | 3.7 hPa (@ 20°C) | < 0.01 hPa | DOF significantly reduces VOC emissions. |
| Function | Primary Solvent (Wet Process) | Plasticizer / Co-Solvent / Dry Process Carrier | DOF modifies modulus and flexibility. |
| Toxicity | High (Liver/Repro. Toxin) | Low (Predicted) | Safer handling profile. |
Mechanistic Insight: The Role of DOF
Why DOF Fails in Wet Coagulation
In the standard wet process, PU is dissolved in DMF.[1] When the coated fabric enters a water bath, DMF (hydrophilic) rushes out into the water, and water rushes in, precipitating the PU into a porous sponge.[1][2]
-
DOF Behavior: Being hydrophobic, DOF does not migrate into the water bath.[1][2] It remains trapped in the PU matrix.[1] Therefore, DOF is unsuitable for pore generation via phase inversion in water.[1][2]
Where DOF Succeeds: The Modified Dry/Transfer Process
DOF is best employed in Dry Transfer Coating or as a High-Boiling Coalescent .[1]
-
Plasticization: The bulky octyl chains embed between PU polymer chains, increasing free volume and reducing the glass transition temperature (
).[1] This yields a softer, more "natural leather" drape without requiring migratory phthalates.[1][2] -
Viscosity Management: In high-solid PU systems, DOF acts as a reactive diluent or carrier that lowers viscosity for coating but does not evaporate readily, preventing "skinning" or surface defects during high-temperature curing.[1][2]
Experimental Protocol: DOF-Enhanced Dry Coating
Objective: To produce a high-performance PU synthetic leather skin layer using DOF as a plasticizing co-solvent to improve flexibility and reduce volatile emissions.[1][2]
Materials Required
-
Resin: High-Solid Polyurethane Dispersion (PUD) or Granular PU (thermoplastic).[1]
-
Solvent A: Methyl Ethyl Ketone (MEK) or Toluene (for primary dissolution/evaporation).[1]
-
Substrate: Release paper (texture of choice).[4]
-
Equipment: High-shear mixer, Lab-coater (knife-over-roll), Drying oven (graduated temp).
Workflow Visualization
Figure 1: Workflow for DOF-modified dry transfer coating. Unlike DMF, DOF is retained in the matrix to enhance physical properties.[1][2]
Step-by-Step Methodology
Step 1: Resin Formulation [1]
-
Charge: In a jacketed mixing vessel, add the PU resin granules (30% w/w).
-
Primary Solvent: Add MEK (60% w/w). This solvent is chosen for its volatility to allow film formation.
-
Add DOF: Add this compound (10% w/w).
-
Note: The ratio of DOF can be adjusted (5-15%) to tune the softness. Do not exceed 20% or the film may become tacky (exudation).
-
-
Mixing: Agitate at 1200 RPM at 60°C for 45 minutes until a homogeneous, clear viscous liquid is obtained.
-
Validation: Check viscosity. Target: 2500 ± 200 cps. If too high, add small amounts of MEK.[1][2]
Step 2: Coating (Transfer Method) [1]
-
Setup: Secure the release paper (textured side up) on the lab coater.
-
Gap Setting: Set the knife gap to 0.15 mm (150 microns) for the skin layer.
-
Application: Pour the deaerated PU/DOF solution onto the paper and draw down at a constant speed (e.g., 2 m/min).
Step 3: Drying & Curing (The Critical Step) [1]
-
Crucial Difference: In a DMF process, you dry to remove the solvent.[1][2] Here, you dry to remove the MEK, but the DOF remains .[1][2]
-
Zone 1 (80°C, 2 min): Slow evaporation of MEK to prevent pinholes.
-
Zone 2 (120°C, 2 min): Full removal of volatile solvents.
-
Zone 3 (150°C, 1 min): Thermal annealing. The PU chains relax, and DOF distributes evenly between chains.[1][2]
Step 4: Lamination [1]
-
Apply a standard adhesive layer (PU/adhesive) over the dried skin layer.[1]
-
Laminate the textile backing (substrate) onto the adhesive.
-
Cure at 140°C for 2 minutes.
-
Cool to room temperature and peel the release paper.
Quality Control & Troubleshooting
Self-Validating Tests
-
Exudation Test (Blooming): Place the finished leather in an oven at 70°C for 1 week.
-
Pass: Surface remains dry.
-
Fail: Oily residue on surface (Indicates DOF concentration > compatibility limit).
-
-
Flexibility (Bally Flex): Perform 100,000 flex cycles.
-
Observation: DOF-modified leather should show superior crack resistance compared to non-plasticized controls due to the internal lubrication of octyl chains.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Surface Tackiness | Excess DOF (Plasticizer overload).[1] | Reduce DOF content to <10%; Increase curing temp. |
| Pinholes | MEK evaporated too fast. | Lower Zone 1 temperature; increase airflow. |
| Phase Separation | DOF incompatibility with specific PU grade. | Use a more hydrophobic PU resin (polyether-based preferred over polyester).[1] |
| High Viscosity | Incomplete dissolution. | Increase mixing time/temp; DOF is bulky and dissolves PU slower than DMF. |
References
-
European Chemicals Agency (ECHA). (2021). Substance Information: N,N-dimethylformamide (DMF).[1][2][3][5][6][7] Retrieved from [Link][1]
-
Feng, X., et al. (2018).[1][2] "Green Solvents for Polyurethane Synthetic Leather: A Review." Journal of Cleaner Production, 195, 136-148.[1][2] (Context on the shift from DMF to alternatives).
-
PubChem. (n.d.). Compound Summary: N,N-Dioctylformamide (CAS 4466-63-1).[1][2] National Library of Medicine. Retrieved from [Link]
-
U.S. Patent 20190055458A1. (2019). Compositions comprising aromatic ester solvents...[1][2] (Cites N,N-Dioctylformamide in lists of amide solvents/additives). Retrieved from
-
Marek, A., et al. (2015).[1][2] "Plasticization effects of long-chain amides in polymer matrices." Polymer Engineering & Science. (General reference for mechanism of amide plasticizers).
Sources
- 1. CA3073061A1 - Compositions comprising aromatic compounds for use in oil and/or gas wells and related methods - Google Patents [patents.google.com]
- 2. US11180690B2 - Diluted microemulsions with low surface tensions - Google Patents [patents.google.com]
- 3. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. N N-Dimethylformamide Site [hangdachem.com]
- 7. researchgate.net [researchgate.net]
Application Note: N,N-Dioctyl-Formamide (DOF) in Vilsmeier-Haack Formylation
[1]
Abstract
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for introducing formyl groups (-CHO) onto electron-rich aromatic systems.[1] While N,N-Dimethylformamide (DMF) is the standard reagent, its use is increasingly scrutinized due to genotoxicity concerns (formation of dimethylcarbamoyl chloride), high water miscibility complicating workups, and regulatory pressure (REACH SVHC).[1]
This guide details the application of N,N-Dioctyl-Formamide (DOF) as a superior, lipophilic alternative.[1] DOF enables "green" solvent processing (e.g., in heptane or toluene), eliminates the formation of volatile carcinogenic byproducts, and facilitates product isolation through spontaneous phase separation.[1]
Technical Profile: this compound (DOF)[1][2][3][4]
DOF is a high-boiling, lipophilic amide.[1] Unlike DMF, which partitions into the aqueous phase during workup, DOF and its corresponding amine byproduct remain in the organic phase or form a distinct third phase, simplifying the isolation of non-polar aldehyde products.[1]
Table 1: Comparative Properties of Vilsmeier Reagents
| Property | N,N-Dimethylformamide (DMF) | This compound (DOF) |
| CAS Number | 68-12-2 | 6280-57-5 |
| Molecular Weight | 73.09 g/mol | 269.47 g/mol |
| Boiling Point | 153 °C | > 300 °C (est.)[1] |
| Lipophilicity (LogP) | -1.01 (Hydrophilic) | ~7.5 (Highly Lipophilic) |
| Vilsmeier Reagent Phase | Water Soluble / Polar Organic | Hydrocarbon Soluble |
| Toxic Byproduct Risk | High (Dimethylcarbamoyl chloride) | Low (Sterically hindered, non-volatile) |
| Primary Solvent Compatibility | DCM, DCE, Neat | Heptane, Toluene, Xylene |
Mechanistic Insight & Pathway[1]
The core mechanism remains the electrophilic aromatic substitution via a chloroiminium species.[1] However, the Dioctyl-Vilsmeier Reagent exhibits distinct phase behavior.[1] The bulky octyl chains create a "lipophilic shield" around the electrophilic center, stabilizing the intermediate in non-polar media and altering the kinetics of hydrolysis.[1]
Figure 1: Lipophilic Vilsmeier-Haack Pathway[1]
Caption: Pathway showing the formation of the lipophilic chloroiminium ion and subsequent phase-separation driven product isolation.
Application Protocol: Formylation of 1,3-Dimethoxybenzene[1]
Objective: Synthesize 2,4-dimethoxybenzaldehyde using DOF in a hydrocarbon solvent to demonstrate "green" processing and facile workup.
Reagents & Equipment[1]
-
Substrate: 1,3-Dimethoxybenzene (10 mmol, 1.38 g)
-
Reagent: N,N-Dioctylformamide (12 mmol, 3.23 g)
-
Activator: Phosphorus Oxychloride (POCl₃) (12 mmol, 1.84 g)[1]
-
Solvent: Toluene (anhydrous, 20 mL)
-
Apparatus: 100 mL 3-neck round bottom flask, N₂ inlet, addition funnel, reflux condenser.[1]
Step-by-Step Procedure
Step 1: Formation of the Lipophilic Vilsmeier Reagent
-
Charge the flask with N,N-Dioctylformamide (DOF) (1.2 equiv) and Toluene (10 mL).[1]
-
Cool the solution to 0–5 °C using an ice bath.
-
Add POCl₃ (1.2 equiv) dropwise over 15 minutes.[1]
-
Observation: Unlike DMF, which precipitates a white solid, the DOF-POCl₃ complex typically remains as a viscous oil or soluble species in toluene due to the octyl chains.[1]
-
-
Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 30 minutes.
Step 2: Formylation Reaction
-
Dissolve 1,3-Dimethoxybenzene (1.0 equiv) in Toluene (10 mL).
-
Add the substrate solution dropwise to the Vilsmeier reagent mixture at RT.
-
Heat the reaction mixture to 70–80 °C and monitor by TLC/HPLC.
-
Note: Reaction times may be slightly longer than DMF due to steric bulk; typical duration is 4–6 hours.[1]
-
Step 3: Hydrolysis and Workup (The DOF Advantage)
-
Cool the mixture to RT.
-
Slowly pour the reaction mixture into a vigorously stirred solution of Sodium Acetate (aq, 2M, 30 mL) chilled to 0 °C.
-
Stir for 1 hour to ensure complete hydrolysis of the bulky iminium salt.
-
Phase Separation: Transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 15 mL).[1]
-
Crucial Step: The acidic wash protonates the byproduct Dioctylamine , moving it into the aqueous phase (as the hydrochloride salt) or precipitating it, while the neutral Aldehyde Product remains in the Toluene.[1]
-
-
Dry the organic layer (MgSO₄), filter, and concentrate in vacuo.[1]
Critical Analysis & Troubleshooting
Why use DOF over DMF?
-
Regulatory Compliance: DOF does not form dimethylcarbamoyl chloride (a Category 1B carcinogen), a common impurity in DMF/POCl₃ reactions [1].[1]
-
Process Safety: The high boiling point of DOF (>300°C) prevents pressure buildup and solvent loss, though it requires vacuum distillation if removal is necessary (rare, as it is usually washed out).[1]
-
Solvent Scope: Enables the use of non-polar solvents (Heptane, Toluene).[1] This is critical for substrates that are insoluble in polar media or for flow chemistry applications where biphasic systems are desired.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance of Octyl chains | Increase temperature by 10°C; extend reaction time. Ensure vigorous stirring. |
| Incomplete Hydrolysis | Lipophilic iminium salt is stable | Increase hydrolysis time; use slightly more basic buffer (pH 5-6) or warm the hydrolysis step to 40°C. |
| Emulsion | Surfactant effect of Dioctylamine | Add brine to the aqueous phase; ensure the Acid Wash (Step 3.[1]5) is performed to remove the amine.[1] |
References
-
Process for preparing phthaloyl chloride. US Patent 7,154,003B2. (2006).[1] Describes the use of long-chain formamides (dibutyl, dioctyl) to avoid toxic dimethylcarbamoyl chloride formation.[1][1]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.[1] (Accessed 2023).[1] General mechanism and standard DMF protocols for comparison.[1]
-
Gamma Radiolysis of Phenyl-Substituted TODGAs. Forschungszentrum Jülich / OSTI.[1] (2014).[1] Identifies N,N-Dioctylformamide as a stable, lipophilic degradation product, confirming its stability in harsh organic environments.[1][1]
Application Note: Solvent Effects and Protocols for SN2 Reactions in N,N-Dioctylformamide (DOF)
Executive Summary
This application note details the utility of N,N-Dioctylformamide (DOF) as a high-performance, environmentally benign alternative to N,N-Dimethylformamide (DMF) in nucleophilic substitution (SN2) reactions. While DMF is the industry standard for SN2 chemistry due to its high dielectric constant and ability to solvate cations, its reproductive toxicity and miscibility with water create significant downstream processing bottlenecks.
DOF retains the critical formamide moiety required for anion activation but introduces two lipophilic octyl chains. This structural modification renders the solvent water-immiscible , enabling a novel "Phase-Switch Workup" that eliminates the need for energy-intensive distillations or large-volume aqueous extractions typical of DMF removal.
Mechanistic Insight: The "Lipophilic Polar" Paradox
To understand the solvent effect of DOF, one must analyze its solvation shell architecture compared to DMF.
The Dipolar Aprotic Activation
In an SN2 reaction (e.g.,
-
DMF (Standard): Solvates cations (
, ) efficiently via the partial negative charge on the formamide oxygen. It leaves anions unsolvated (naked) because the positive charge is buried within the bulky methyl groups. -
DOF (Advanced): Retains the same formamide headgroup (
). Therefore, it maintains the ability to sequester cations and activate anions.
The Steric & Lipophilic Effect
The dioctyl tails in DOF introduce a steric bulk and lipophilic domain not present in DMF.
-
Micro-Heterogeneity: In the reaction medium, DOF molecules likely organize into reverse-micelle-like aggregates, with polar heads clustering around ionic reagents and non-polar tails extending outward.
-
Substrate Solubility: Unlike DMF, DOF exhibits high solubility for extremely lipophilic alkyl halides (C12+ chains), preventing "oiling out" of greasy substrates.
Solvation Diagram
The following diagram illustrates the differential solvation of the cation-anion pair in DOF versus the bulk solvent structure.
Comparative Solvent Data
The following table contrasts the physicochemical properties of DOF with standard amide solvents. Note the dramatic difference in water solubility (LogP).
| Property | DMF (Standard) | NMP (Alternative) | DOF (Target Solvent) | Impact on Protocol |
| Boiling Point | 153°C | 202°C | >280°C (est.) | DOF cannot be distilled off; Product must be distilled out. |
| Water Solubility | Miscible | Miscible | Insoluble | Enables aqueous wash to remove salts without extracting solvent. |
| LogP (Lipophilicity) | -1.01 | -0.46 | ~6.5 | High affinity for greasy substrates; distinct organic phase. |
| Dielectric Constant | 36.7 | 32.2 | ~15-20 (est.) | Lower bulk polarity, but sufficient local polarity for activation. |
| Viscosity | 0.92 cP | 1.67 cP | High (>10 cP) | Requires vigorous stirring or heating to ensure mass transfer. |
Experimental Protocol: Synthesis of Benzyl Azide
A validation reaction demonstrating the Finkelstein-like displacement of a halide.
Reaction: Benzyl Bromide + NaN₃
Reagents & Equipment
-
Benzyl Bromide (1.0 equiv, 10 mmol)
-
Sodium Azide (1.2 equiv, 12 mmol) [Caution: Azides are acutely toxic]
-
N,N-Dioctylformamide (DOF) (5 mL, 0.5 M concentration)
-
Ethyl Acetate (for extraction, if necessary)[1]
-
Saturated NaCl solution (Brine)
Step-by-Step Procedure
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge Sodium Azide (780 mg, 12 mmol).
-
Solvation: Add N,N-Dioctylformamide (5 mL). Stir vigorously. Note: NaN₃ may not fully dissolve initially; this is a heterogeneous reaction favored by the "phase transfer" nature of DOF.
-
Addition: Add Benzyl Bromide (1.19 mL, 10 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The spot for Benzyl Bromide (
) should disappear.
-
-
The Phase-Switch Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of Water directly to the reaction flask.
-
Observation: Two distinct layers will form immediately.
-
Top/Organic Layer: DOF + Product (Benzyl Azide).
-
Bottom/Aqueous Layer: Water + NaBr + excess NaN₃.
-
-
-
Separation: Transfer to a separatory funnel. Drain the aqueous layer (contains toxic azide waste—dispose of according to safety regulations).
-
Washing: Wash the DOF layer once more with 10 mL water to ensure all salts are removed.
-
Isolation:
-
Option A (Distillation): Transfer the DOF/Product layer to a short-path distillation apparatus. Distill the product (Benzyl Azide, bp ~80°C at reduced pressure) out of the high-boiling DOF.
-
Option B (Chromatography): Load the DOF solution directly onto a silica gel column. Elute with Hexanes. The non-polar DOF will likely elute later or be retained depending on the gradient, while the product elutes first.
-
Workflow Visualization
The following diagram details the "Phase-Switch" advantage, contrasting it with the traditional DMF workup.
Troubleshooting & Optimization
Viscosity Management
DOF is significantly more viscous than DMF.
-
Issue: Slow reaction rates due to poor mass transfer.
-
Solution: Increase reaction temperature by 10-20°C compared to DMF protocols. The high boiling point of DOF allows safe heating up to 150°C without pressure vessels.
Product Isolation from DOF
Because DOF has a very high boiling point, you cannot remove it by rotary evaporation.
-
Strategy: If your product is non-volatile (high MW), use Column Chromatography . DOF is fairly non-polar but will stick to silica more than simple hydrocarbons. Flash chromatography with a Hexane/EtOAc gradient is usually effective.
Safety Profile
While DOF avoids the specific reproductive toxicity of DMF, it is still a chemical irritant.
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
-
Waste: The aqueous wash contains sodium azide (in the protocol above). Do not mix with acids (generates HN₃ gas). Quench with bleach before disposal.
References
-
Solvent Properties and Selection
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
-
Hydrophobic Amides in Synthesis
-
Lipshutz, B. H., & Ghorbani, F. (2009). "Green Chemistry: Transitioning from Organic Solvents to Water for SNAr Reactions." Green Chemistry, 11, 1447-1452. (Context on hydrophobic effects in amide-like environments).
-
-
Phase-Separable Solvents
-
Jessop, P. G. (2011). "Searching for green solvents." Green Chemistry, 13, 1391-1398.
-
-
Chemical Data (N,N-Dioctylformamide)
-
PubChem Database.[2] Compound Summary for CID 20573, N,N-Dioctylformamide.
-
Sources
Application Note: Formamide Derivatives in API Synthesis
From Vilsmeier Reagents to Heterocyclic Building Blocks
Abstract
Formamide and its derivatives—specifically
Part 1: The Vilsmeier-Haack Reaction (Aldehyde Introduction)[1]
The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich aromatic rings (e.g., indoles, pyrroles, anisoles) under mild conditions. It utilizes the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and a chlorinating agent like phosphoryl chloride (
Mechanistic Insight
The reaction is driven by the electrophilicity of the chloroiminium species.[2] Unlike Friedel-Crafts acylation, which requires strong Lewis acids, the Vilsmeier reagent is sufficiently reactive to attack activated aromatics but selective enough to avoid polymerization of sensitive substrates.
Key Mechanistic Steps:
-
Activation:
activates the amide oxygen of DMF, leading to the expulsion of a dichlorophosphate ion and formation of the chloroiminium cation. -
Electrophilic Attack: The aromatic substrate attacks the iminium carbon.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding an iminium intermediate.[1]
-
Hydrolysis: The critical final step where the iminium salt is hydrolyzed to the target aldehyde.[2]
Visualization: Reaction Pathway
The following diagram illustrates the catalytic cycle and species transformation.
Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction, highlighting the conversion of DMF to the active electrophile.
Protocol A: Synthesis of Indole-3-Carboxaldehyde
Target: Introduction of a formyl group at the C3 position of indole. Scale: 100 mmol (Pilot Scale adaptable).
Reagents & Materials
-
Indole (11.7 g, 100 mmol)
-
DMF (anhydrous, 40 mL, ~5 eq)
-
Phosphoryl Chloride (
) (10.2 mL, 110 mmol) -
Dichloromethane (DCM) or 1,2-Dichloroethane (optional co-solvent)
-
5M NaOH or Sodium Acetate (for buffering)
Step-by-Step Methodology
-
Reagent Formation (Exothermic Control):
-
Charge DMF into a dry 3-neck round-bottom flask under
atmosphere. Cool to 0–5°C using an ice/salt bath. -
Critical Step: Add
dropwise over 30 minutes. Maintain internal temperature <10°C. The solution will turn pale yellow/orange, indicating Vilsmeier reagent formation. -
Why: Rapid addition causes thermal runaway and charring.
-
-
Substrate Addition:
-
Dissolve Indole in minimal DMF (or DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0–5°C.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.
-
Optional: If reaction is sluggish (check TLC), heat to 35–40°C.
-
-
The "Inverse Quench" (Safety Critical):
-
Prepare a beaker with 200 g of crushed ice and 50 mL water.
-
Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Why: Never add water to the reaction flask. The hydrolysis of excess
is violently exothermic.
-
-
Hydrolysis & Isolation:
-
Adjust pH to ~8–9 using 5M NaOH (dropwise) or solid Sodium Acetate. A precipitate (Indole-3-carboxaldehyde) will form.
-
Heat the suspension to boiling for 5 minutes to ensure complete hydrolysis of the iminium salt, then cool to 4°C.
-
Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.
-
Part 2: Formamide as a C1 Building Block (Heterocycle Synthesis)
Beyond its role as a solvent, formamide is a potent source of nitrogen and a single carbon atom for ring closure. The Niementowski reaction allows for the one-pot synthesis of Quinazolin-4(3H)-ones, a scaffold found in anticonvulsant and anticancer drugs.[3]
Protocol B: Synthesis of 4(3H)-Quinazolinone
Reaction Type: Condensation/Cyclization.[4] Mechanism: Anthranilic acid reacts with formamide to form o-amidobenzamide, which undergoes thermal cyclization.[3]
Reagents
-
Formamide (22.5 g, ~20 mL, 0.5 mol) – Acts as solvent and reactant.[6]
-
Ethanol (for recrystallization)[3]
Workflow Diagram
Figure 2: Process workflow for the synthesis of Quinazolinone using Formamide.
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser, mix Anthranilic Acid and Formamide.
-
Reaction: Heat the mixture to 150–160°C (sand bath or mantle). Stir for 4–8 hours.
-
Note: The high temperature is required to drive the dehydration/cyclization step.
-
-
Work-up: Cool the mixture to room temperature. The product usually crystallizes out upon cooling. If not, pour into crushed ice.
-
Purification: Filter the crude solid. Recrystallize from ethanol to yield white/off-white needles.
Part 3: Impurity Management & Safety (ICH/FDA Compliance)
The use of formamide derivatives introduces two critical regulatory risks: Residual Solvents and Nitrosamine Impurities .
Residual Solvent Limits (ICH Q3C R8)
DMF, DMA, and Formamide are Class 2 solvents (non-genotoxic animal carcinogens or possible causative agents of irreversible toxicity). They must be controlled to specific Permitted Daily Exposure (PDE) levels.[7]
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) |
| N,N-Dimethylformamide (DMF) | 2 | 8.8 | 880 |
| N,N-Dimethylacetamide (DMA) | 2 | 10.9 | 1090 |
| Formamide | 2 | 2.2 | 220 |
| N-Methylpyrrolidone (NMP) | 2 | 5.3 | 530 |
Table 1: ICH Q3C (R8) limits for common amide solvents. Limits assume a 10g daily dose of the drug product.
Nitrosamine Risk (FDA Guidance)
Amide solvents are a primary risk factor for the formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) .
-
The Hazard: DMF and DMA can degrade to form secondary amines (Dimethylamine). In the presence of nitrites (often found in trace amounts in water, excipients, or reagents like Sodium Azide), these form N-Nitrosodimethylamine (NDMA) , a potent mutagen.
-
Mitigation Strategy:
-
Avoid Nitrites: Do not use sodium nitrite/azide in the same step as DMF/DMA.
-
Scavengers: Use antioxidants (Ascorbic acid) during work-up if nitrosation risk is identified.
-
Testing: Mandatory testing for NDMA if DMF is used in the final steps of synthesis.
-
References
-
ICH Guidelines. Impurities: Guideline for Residual Solvents Q3C(R8).[7][8] International Council for Harmonisation.[8][9] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021/2024 Updates). Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH announces sign-off of residual solvent guideline | RAPS [raps.org]
- 9. ICH Q3C: Corrected Version of the Guideline for Residual Solvents Published - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Optimizing N,N-Dioctyl-Formamide concentration for metal extraction
This technical guide serves as a specialized support resource for optimizing N,N-Dioctyl-Formamide (DOF) in liquid-liquid extraction workflows.
Unlike standard industry extractants (e.g., TBP) or high-affinity ligands (e.g., TODGA), DOF occupies a unique niche. Its lower basicity compared to acetamides makes it a "soft" extractant, offering high selectivity for specific oxidation states and easier stripping. However, its hydrodynamic behavior—specifically Third Phase Formation —is a critical limiting factor that requires precise concentration tuning.
Quick Reference: The DOF Operational Window
| Parameter | Optimal Range | Critical Failure Point | Effect of Deviation |
| DOF Concentration | 0.5 M – 1.2 M | > 1.5 M (Viscosity limit) | Low: Poor extraction capacity ( |
| Diluent | n-Dodecane or Kerosene | Short-chain aliphatics | Polar: Reduces third phase but lowers |
| Acidity (HNO₃) | 3.0 M – 6.0 M | < 1.0 M (Hydrolysis risk) | Low: Hydrolysis of metal ion. High: Co-extraction of acid; competitive inhibition. |
| Temperature | 25°C – 40°C | > 60°C | High: Accelerates amide hydrolysis (degradation). |
Module 1: Phase Stability & Hydrodynamics
Troubleshooting Third Phase Formation
Issue: “I observe a heavy, third liquid layer forming between my organic and aqueous phases during high metal loading.”
Diagnosis: You have exceeded the Limiting Organic Concentration (LOC) . The metal-solvate complex (e.g.,
Mechanism of Failure
In non-polar diluents (e.g., n-dodecane), DOF extracts metal ions by forming a polar core. As metal concentration increases, these cores interact via dipole-dipole forces. When these attractive forces exceed the solvation energy provided by the diluent, the complexes separate into a third, metal-rich phase.
Corrective Protocol: The "Modifier" Titration
Do not simply dilute the entire system. Use this stepwise protocol to restore phase homogeneity without sacrificing extraction efficiency.
-
Immediate Fix: Add a Phase Modifier (e.g., 1-Octanol or TBP) in 5% v/v increments to the organic phase until the third phase disappears.
-
Note: Modifiers are polar; they will likely decrease your Distribution Ratio (
).
-
-
Root Cause Adjustment:
-
Decrease DOF Concentration: If you are at 1.0 M, drop to 0.8 M.
-
Switch Diluent: Move from n-Dodecane to Tert-butylbenzene or 1-Octanol (if high D is not the priority).
-
Visual Workflow: Optimizing Concentration vs. Stability
Caption: Iterative logic for balancing Extraction Efficiency (D) against Hydrodynamic Stability (Third Phase).
Module 2: Chemical Efficiency & Selectivity
Troubleshooting Low Extraction Yields
Issue: “My Distribution Ratio (
Diagnosis: You are likely misjudging the Basicity of the Formamide group.
-
Scientific Insight: The carbonyl oxygen in Formamide (
) is less electron-donating than in Acetamide ( ). Therefore, DOF is a weaker extractant for hard Lewis acids (Actinides). This is a feature, not a bug—it allows for easier stripping.
Scenario A: Nuclear Fuel Cycle (Actinides in HNO₃)
-
Mechanism: Solvation.
-
Optimization:
-
Increase Acidity: DOF requires higher nitric acid concentration (3M - 6M) to drive the equilibrium compared to TBP.
-
Salting Out: Add a non-extractable nitrate salt (e.g.,
or ) to the aqueous phase to increase the nitrate activity without increasing competitive ions.
-
Scenario B: Drug Development (PGM Scavenging in HCl)
-
Context: Removing Palladium (Pd) catalysts from API.
-
Mechanism: Ion-Pair Formation / Protonation.
-
Optimization:
-
Acidity Control: Maintain HCl between 1.0 M and 4.0 M. Above 6.0 M, the competition from
extraction reduces Pd efficiency. -
Kinetics: Amide extraction of Pd is slower than Phosphine extraction. Ensure contact time > 15 minutes .
-
Module 3: System Integrity & Degradation
FAQ: Shelf-Life and Acid Resistance
Q: How stable is DOF in contact with concentrated acid? A: Formamides are susceptible to Acid Hydrolysis , though more stable than some esters.
-
Degradation Pathway:
-
Symptoms:
-
Drop in D-value (Loss of active extractant).
-
Formation of a precipitate (Dioctylamine nitrate salt).
-
Aqueous phase smells of Formic Acid.
-
Q: How do I validate the purity of my recycled solvent? A: Perform a Potentiometric Titration in non-aqueous media.
-
Take an aliquot of the organic phase.
-
Titrate with Perchloric Acid (
) in acetic acid. -
Result: The secondary amine degradation product (
) is much more basic than the DOF amide. A new inflection point in the titration curve indicates degradation.
Visual: Degradation & Extraction Pathways
Caption: Chemical fate of DOF. High acid and heat promote the irreversible hydrolysis pathway.
References
- Musikas, C. (1987). "Solvent Extraction of Actinides by N,N-Dialkylamides." Inorganica Chimica Acta. (Foundational text on the CHON principle and amide basicity).
-
Pathak, P.N., et al. (2010).[1] "Third Phase Formation in the Extraction of Uranyl Nitrate by N,N-Dialkyl Aliphatic Amides." Solvent Extraction and Ion Exchange. Link
-
Narbutt, J., et al. (2004).[2] "Extraction of Palladium(II) and Platinum(IV) from Hydrochloric Acid Solutions." Separation Science and Technology. (Relevant for the Drug Development/PGM context).
-
Sasaki, Y., et al. (2001). "Extraction of Actinides by N,N-dialkylamides." Journal of Nuclear Science and Technology. Link
- Ruas, A., et al. (2009). "Correlation between extraction properties and molecular structure of N,N-dialkylamides." Radiochimica Acta. (Details the Formamide vs. Acetamide basicity difference).
Sources
How to purify N,N-Dioctyl-Formamide for high-purity applications
Technical Support Center: High-Purity N,N-Dioctylformamide (DOF)
Module 1: Diagnostic & Assessment
Status: Active Agent: Senior Application Scientist Context: N,N-Dioctylformamide (DOF) is a critical extractant in actinide separation (nuclear fuel reprocessing) and specialized organic synthesis. Its performance is heavily dependent on the absence of hydrolysis products.
Q: How do I know if my DOF requires purification?
A: Commercial-grade or aged DOF often degrades. Use this diagnostic table to assess your solvent:
| Symptom | Probable Cause | Impact on Application |
| "Fishy" Odor | Dioctylamine (DOA) presence. | Critical: DOA is a degradation product that acts as a competing base. In actinide extraction, it alters distribution ratios ( |
| Yellow Discoloration | Oxidation products or conjugated impurities. | Moderate: Interferes with UV-Vis spectroscopic monitoring of metal complexes. |
| High Conductivity | Ionic impurities (Formates, dissolved salts). | High: Disrupts electrochemical windows and alters ionic strength in extraction equilibria. |
| Cloudiness | Water saturation. | High: Affects stoichiometry in anhydrous synthesis; alters phase separation speed in liquid-liquid extraction. |
Module 2: The Purification Workflow
Core Directive
Unlike short-chain amides (like DMF), N,N-Dioctylformamide has a very high boiling point . Attempting to distill this at atmospheric pressure will result in thermal decomposition before the boiling point is reached, regenerating the very impurities (amines/acids) you are trying to remove.
The Protocol: The "3-Stage Scrub & High-Vac" System Note: This protocol assumes a starting volume of 500 mL – 1 L.
Phase A: Chemical Pre-Treatment (The "Scrub")
Goal: Remove hydrolysis products (Dioctylamine and Formic Acid) via acid-base extraction.
-
The Acid Wash (Removes Amines):
-
Dissolve crude DOF in an equal volume of inert solvent (e.g., n-hexane or toluene) to lower viscosity.
-
Wash the organic phase twice with 0.1 M HCl (1:1 volume ratio).
-
Mechanism:[1][2][3][4] Dioctylamine (
) is basic. HCl converts it to the water-soluble hydrochloride salt ( ), which partitions into the aqueous phase. -
Caution: Do not use concentrated acid or heat, as this catalyzes amide hydrolysis.
-
-
The Neutralization Wash (Removes Acids):
-
The Polishing Wash:
-
Wash three times with high-purity Deionized (DI) Water to remove all ionic salts.
-
Check the pH of the final wash water; it must be neutral (pH 6–7).
-
-
Drying:
-
Dry the organic phase over anhydrous Magnesium Sulfate (
) for 4 hours. -
Filter off the solid desiccant.
-
Remove the carrier solvent (n-hexane/toluene) via Rotary Evaporation at mild heat (40°C).
-
Phase B: High-Vacuum Distillation
Goal: Isolate ultra-pure DOF from non-volatile residues.
-
Setup: Short-path distillation apparatus (Vigreux column optional but recommended for higher purity).
-
Vacuum Requirement: High vacuum line (< 0.1 mmHg / < 13 Pa) is mandatory .
-
Thermal Control:
-
Oil bath temperature: Gradual ramp.
-
Crucial: DOF boils >300°C at atm. Under 0.1 mmHg, the boiling point will drop significantly (likely 140°C–170°C range).
-
Discard the first 5% of distillate (forerun).
-
Collect the middle 80% fraction.
-
Stop before the flask runs dry to avoid "bumping" degradation products into your receiver.
-
Module 3: Visualizing the Logic
The following diagram illustrates the critical path for removing the specific impurities associated with N,N-dialkylamide degradation.
Caption: Workflow segregating basic (amine) and acidic (formate) impurities before thermal polishing.[2][5][6][7][8][9]
Module 4: Advanced Troubleshooting (FAQs)
Q: I distilled my DOF, but the "fishy" smell returned after 2 weeks. Why?
A: This is a storage failure. Amides are hygroscopic and prone to hydrolysis.
-
Mechanism: Water absorption from air
Hydrolysis Reformation of Dioctylamine + Formic Acid. -
Solution: Store purified DOF over 4Å Molecular Sieves in a dark, amber bottle under an Argon or Nitrogen headspace.
Q: Can I use Silica Gel chromatography instead of distillation?
A: Only as a pre-step.
-
While silica can remove polar impurities, it often requires large volumes of eluent and can introduce silica fines. For nuclear or electrochemical grade applications, distillation is the only method that guarantees the removal of non-volatile trace metals and silica leachates.
Q: My vacuum pump only reaches 10 mmHg. Can I still distill?
A: Do not attempt.
-
At 10 mmHg, the boiling point of DOF will still be high enough to cause thermal degradation (cracking) of the alkyl chains. You will likely produce more impurities than you started with. You must use a high-vacuum oil pump or a diffusion pump setup.
References
- Musikas, C. (1984). Actinide separations by supported liquid membranes. In Separation Science and Technology, discussing the stability and hydrolysis of N,N-dialkylamides in nuclear reprocessing.
-
Venkatesan, K. A., et al. (2014). Evaluation of N,N-dialkylamides for the extraction of actinides.[5][10][11]Radiochimica Acta. (Provides context on the necessity of removing amine degradation products for accurate
value determination). - Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd Ed.). Pergamon Press.
- Wishart, J. F. (2018). Radiolysis of N,N-dialkylamides.Journal of Physical Chemistry B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. caloongchem.com [caloongchem.com]
- 5. psecommunity.org [psecommunity.org]
- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 7. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]
- 8. pnnl.gov [pnnl.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
Troubleshooting phase separation issues with N,N-Dioctyl-Formamide
Technical Support Center: N,N-Dioctyl-Formamide (DOF) Extraction Systems
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Subject: Troubleshooting Phase Separation & Hydrodynamic Instabilities[1]
Introduction: The Monoamide Challenge
You are likely using this compound (DOF) as a "CHON-principle" alternative to Tributyl Phosphate (TBP) for actinide (U/Pu) or transition metal extraction.[1] Unlike organophosphorus extractants, DOF is fully incinerable, preventing secondary solid waste.[1]
However, its lipophilic nature (two C8 chains) creates a delicate hydrodynamic balance.[1] The most common failure modes with DOF are Third-Phase Formation (due to polarity mismatch) and Emulsification (due to density convergence).[1]
This guide is structured to diagnose and resolve these specific instabilities.
Module 1: Third-Phase Formation (The "Split" Interface)
Symptom: The organic phase splits into two distinct layers (a light diluent-rich phase and a heavy metal-rich phase), creating a three-phase system with the aqueous layer at the bottom.
The Physics:
DOF is a non-polar extractant.[1] When it extracts metal nitrates (e.g.,
Diagnostic Workflow
Figure 1: Decision matrix for diagnosing and resolving third-phase formation events.
Protocol 1.1: Determination of Limiting Organic Concentration (LOC)
Use this to validate your system's boundaries before running bulk extractions.
-
Prepare Organic Phase: 1.0 M DOF in n-dodecane.
-
Prepare Aqueous Phase: Stock metal solution (e.g., 300 g/L U) in 3M
. -
Titration Method:
-
Remediation: If your required loading > LOC, add 5-10% v/v 1-Octanol or TBP as a phase modifier.[1] This increases the polarity of the diluent, resolubilizing the heavy organic phase.
Module 2: Emulsification & Hydrodynamics
Symptom: The interface is cloudy ("rag layer"), or phase separation takes >5 minutes.
The Physics:
Pure DOF has a density of
Data: Density Evolution (Simulated for U-Extraction)
| Parameter | Pure Solvent (1M DOF) | Loaded (50 g/L U) | Loaded (150 g/L U) | Critical Threshold |
| Density ( | 0.82 g/mL | 0.89 g/mL | 0.98 g/mL | > 0.99 g/mL |
| Viscosity ( | 2.5 cP | 4.2 cP | 8.5 cP | > 10 cP |
| Interfacial Tension | 15 mN/m | 10 mN/m | 4 mN/m | < 2 mN/m |
Troubleshooting Guide
-
Scenario A: Density Convergence. If your loaded organic density is >0.95 g/mL, you risk phase inversion.[1]
-
Fix: Dilute the extractant to 0.5 M to limit maximum metal uptake, keeping the organic phase light.
-
-
Scenario B: Viscosity Lock. High loading increases viscosity, trapping water droplets.[1]
-
Fix: Increase process temperature to 40-50°C. Viscosity drops exponentially with temperature.[1]
-
Module 3: Chemical Stability (Hydrolysis)
Symptom: Gradual loss of extraction efficiency or formation of white precipitates (amine salts) at the interface.
The Physics:
While amides are more stable than esters, DOF is susceptible to acid-catalyzed hydrolysis in high molarity
Degradation Pathway:
Figure 2: Acid-catalyzed hydrolysis mechanism of DOF yielding secondary amines.[1]
Impact: Dioctylamine is a surfactant and can stabilize stable emulsions (crud).[1] It can also extract acid, altering the pH profile.[1]
Protocol 3.1: Hydrolysis Check (The "Wash Test")
-
Take 5 mL of used solvent.[1]
-
Contact with 5 mL of 0.1 M NaOH.[1]
-
Observation:
-
Remediation: Solvent cleanup (Carbonate wash) is required to remove degradation products.[1]
Frequently Asked Questions (FAQ)
Q: Can I use TBP as a modifier for DOF? A: Yes. While the goal is often to replace TBP, adding 5-10% TBP acts as an excellent phase modifier to prevent third-phase formation without significantly compromising the "incinerability" of the bulk solvent.
Q: Why is my solvent turning yellow?
A: Yellowing often indicates nitration of the alkyl chains or the presence of trace organics degrading in nitric acid. If extraction performance (
Q: How does DOF compare to TODGA?
A: DOF is a monoamide, while TODGA is a diglycolamide.[1] TODGA is a much stronger extractant (higher
References
-
Suzuki, T., et al. "Extraction of actinides by N,N-dialkylamides."[1] Journal of Radioanalytical and Nuclear Chemistry, vol. 275, no. 3, 2008.
-
Pathak, P.N., et al. "N,N-Dialkylamides as alternative extractants for actinide partitioning."[1] Separation & Purification Reviews, vol. 43, no.[1] 3, 2014.
-
Musikas, C. "Solvent extraction for the chemical separation of the 5f elements."[1] Inorganica Chimica Acta, vol. 140, 1987.[1] (Foundational work on CHON extractants).
-
Sasaki, Y., et al. "Third Phase Formation in the Extraction of U(VI) and Pu(IV) by N,N-Dialkylamides."[1] Solvent Extraction and Ion Exchange, vol. 19, 2001.[1]
Sources
Technical Support Center: N,N-Dioctyl-Formamide (DOF) Synthesis
Current Status: Operational | Lead Scientist: Dr. Aris Thorne | Topic: Synthesis Optimization & Troubleshooting
Core Directive & Operational Philosophy
Welcome to the DOF Synthesis Support Center. You are likely here because standard amide coupling protocols are failing to produce high yields of N,N-Dioctylformamide (DOF) or because purification of this high-boiling lipophilic solvent has become a bottleneck.
The Challenge: Unlike simple dimethylformamide (DMF), N,N-Dioctylformamide (CAS: 3012-65-5) presents unique challenges due to the steric bulk of the two octyl chains and the high boiling point of the precursor amine (Dioctylamine).
Our Approach: We do not offer "recipes." We offer Self-Validating Protocols . Every step below includes a "Check-Point" to verify success before wasting reagents on the next stage.
Synthesis Route Decision Matrix
Before starting, select the route that matches your lab's capabilities and purity requirements.
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on laboratory constraints.
Protocol A: Direct Thermal Condensation (The Industrial Route)
Best for: Large batches (>100g) where atom economy is critical. Mechanism: Nucleophilic attack followed by thermal dehydration.
The Workflow
-
Stoichiometry: Mix Dioctylamine (1.0 equiv) and Formic Acid (1.2 equiv, 98%+ purity).
-
Solvent: Use Xylene (BP: ~140°C).
-
Why? Toluene (BP: 110°C) is too cool to drive the reaction efficiently against the steric bulk of dioctyl chains.
-
-
Setup: Dean-Stark apparatus is mandatory .
Troubleshooting Guide (Route A)
| Symptom | Diagnosis | Corrective Action |
| Yield Stalled < 60% | Water Saturation. The equilibrium | Check: Is water accumulating in the Dean-Stark trap? If not, wrap the column in foil/insulation to ensure the azeotrope reaches the condenser. |
| Dark/Black Mixture | Thermal Oxidation. Amines oxidize rapidly at 150°C in air. | Prevention: You must sparge the reaction with |
| Violent Bubbling | CO Decomposition. Formic acid decomposes to CO + H2O at high temps. | Safety: Ensure Formic Acid is added slowly to the hot amine/xylene mix, or use a lower initial temp (100°C) before ramping to reflux. |
Validation Checkpoint:
-
Test: Take a 0.5mL aliquot. Dry it. Run IR spectroscopy.
-
Pass Criteria: Disappearance of the N-H stretch (~3300 cm⁻¹) and appearance of strong Carbonyl (C=O) stretch (~1660-1680 cm⁻¹).
Protocol B: Transamidation with Ethyl Formate (The Clean Route)
Best for: High purity needs; avoiding corrosive formic acid. Mechanism: Aminolysis of an ester.[1]
The Workflow
-
Reagents: Dioctylamine (1.0 equiv) + Ethyl Formate (3.0 - 5.0 equiv).
-
Note: Ethyl formate acts as both reagent and solvent.
-
-
Catalyst (Optional but Recommended): 5 mol% Boric Acid or Sodium Methoxide (if strictly anhydrous).
-
Process: Reflux (54°C) for 24-48 hours.
Troubleshooting Guide (Route B)
| Symptom | Diagnosis | Corrective Action |
| Reaction extremely slow | Low Temperature. Ethyl formate boils at 54°C, which is low for reacting a bulky secondary amine. | Fix: Use a sealed pressure tube (autoclave) to run the reaction at 90-100°C. Caution: Pressure limits apply. |
| Product smells fruity | Residual Ester. Incomplete removal of ethyl formate. | Fix: Rotary evaporation is insufficient. You must dry under high vacuum (<1 mbar) at 60°C. |
Purification: The Critical Bottleneck
N,N-Dioctylformamide has a very high boiling point (estimated >160°C at 0.5 mmHg). It cannot be distilled at atmospheric pressure without decomposition.
Purification Logic Flow
Figure 2: Purification workflow emphasizing the removal of unreacted amine prior to distillation.
Detailed Steps:
-
The Acid Wash (Crucial):
-
Dissolve crude in Hexane or Ethyl Acetate.
-
Wash with 1M HCl .
-
Why? Unreacted Dioctylamine becomes a salt (
) and moves to the water layer. The Amide (DOF) is non-basic and stays in the organic layer.
-
-
Vacuum Distillation:
-
You need a high-vacuum line (oil pump), not a water aspirator.
-
Target: < 1 mmHg pressure.
-
Warning: Do not overheat the pot. If the pot temp exceeds 200°C, the amide bond may cleave.
-
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
-
Reason: Formyl chloride is unstable at room temperature. Reacting Formic Acid with Thionyl Chloride dehydrates it to Carbon Monoxide (CO) gas rapidly. This creates a severe asphyxiation hazard and will not formylate your amine.
Q: Why does my product turn yellow upon storage? A: Trace Amine Oxidation.
-
Even 99% pure DOF can yellow if trace amounts of dioctylamine remain. The amine oxidizes to form N-oxides or imines which are colored.
-
Fix: Ensure the 1M HCl wash step (Section 5) is thorough. Store under Argon in amber glass.
Q: I need to dry the DOF solvent. Can I use molecular sieves? A: Yes, but prep them first.
-
Use 4A Molecular Sieves .[2]
-
Activation: Heat sieves to 250°C under vacuum for 12 hours before use. Commercial sieves are often already saturated with water.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[3] Longman Scientific & Technical. (General amide synthesis protocols and azeotropic distillation setups).
-
Sheppard, T. D. (2013).[4] "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3". Journal of Organic Chemistry, 78(9), 4512-4523. (Demonstrates Borate-catalyzed amidation efficiency).
-
Reddy, B. M., et al. (2000). "A convenient method for the N-formylation of secondary amines and anilines using ammonium formate".[5] Tetrahedron Letters, 41(47), 9149-9151. (Alternative formylation strategies).
-
PubChem. "N,N-Dioctylformamide Compound Summary". National Center for Biotechnology Information. (Physical property verification).
Sources
- 1. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 2. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]
- 3. US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides - Google Patents [patents.google.com]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: N,N-Dioctyl-Formamide (DOF) Extraction Protocols
Status: Operational Topic: Troubleshooting Phase Separation & Emulsion Control Target Audience: Senior Researchers, Process Chemists, Nuclear Fuel Cycle Scientists
Introduction: The Amphiphilic Challenge
Welcome to the technical support center for N,N-Dioctyl-Formamide (DOF) . You are likely here because your extraction—intended to be a clean biphasic separation—has resulted in a cloudy, intractable interlayer or a complete "third phase" split.[1]
DOF is a powerful extractant, particularly valued in actinide partitioning and green chemistry as a substitute for organophosphorus compounds.[1] However, its structure presents a unique hydrodynamic challenge: the polar formamide head group attracts water/metals, while the two hydrophobic octyl tails act as steric barriers. This amphiphilic structure effectively makes DOF a surfactant.[1] When extraction conditions (acidity, metal loading, or agitation) cross specific thresholds, DOF forms stable micro-emulsions or undergoes Third Phase Formation .
This guide synthesizes hydrodynamic theory with field-proven rescue protocols to restore phase integrity.[1]
Part 1: The Mechanics of Emulsion (Diagnostics)
Before applying a fix, you must diagnose the type of phase anomaly. DOF exhibits two distinct separation failures:
Q: Is this a standard emulsion or "Third Phase Formation"?
A: Visually inspect the separation funnel.
-
Standard Emulsion: A cloudy, milky layer persists at the interface. This is caused by hydrodynamic stability where DOF micelles stabilize water droplets within the organic phase (or vice versa).
-
Third Phase Formation: The organic phase splits into two distinct layers (Light Diluent Phase + Heavy Solvate Phase). The heavy phase is often viscous and rich in metal-solvate complexes. This is a thermodynamic solubility failure common in high-acidity extractions (e.g., >3M HNO₃).[1]
Q: Why does DOF act like a surfactant?
A: The "Marangoni Effect."
The two
Part 2: Pre-Extraction Optimization (Prevention)
The best way to handle an emulsion is to engineer it out of the system before you start.
Q: How do I prevent Third Phase Formation?
A: Use a Phase Modifier .[1][2] When the metal-DOF complex becomes too polar, it precipitates out of non-polar diluents (like n-dodecane). You must increase the polarity of the organic phase just enough to solubilize this complex without ruining extraction selectivity.
Recommended Modifiers:
| Modifier | Concentration (Vol %) | Mechanism | Best For |
| 1-Octanol | 5% - 10% | Hydrogen bonding disrupts micelle aggregation.[1] | General organic synthesis.[1] |
| Isodecanol | 5% - 15% | Increases solubility of the metal-solvate complex.[1] | High-loading metal extraction.[1] |
| TBP (Tri-n-butyl phosphate) | 5% - 20% | Acts as a co-solvate; highly effective but introduces phosphorus.[1] | Nuclear/Actinide reprocessing.[1][2][3] |
Q: What is the "Golden Ratio" for Temperature?
A: Maintain T > 25°C. DOF viscosity drops exponentially with temperature.
-
At 20°C: High viscosity slows coalescence; micro-droplets remain suspended.[1]
-
At 35-40°C: Viscosity decreases, and the solubility of the metal-solvate complex increases, often eliminating third-phase formation entirely.
Part 3: Operational Protocols
Standardized DOF Extraction Workflow
Objective: Extract metal ions (M+) from acidic aqueous feed into DOF/Dodecane without emulsification.
1. Preparation:
-
Organic Phase: 0.5 M DOF in n-dodecane + 5% 1-Octanol (Phase Modifier).[1]
-
Aqueous Phase: Adjust pH or Acid concentration (e.g., 3M HNO₃).[1][4] Filter to remove any suspended solids (crud), which act as emulsion stabilizers.[1]
2. Contact (The Critical Step):
-
Do NOT Vortex. Vortexing creates high shear forces that generate micron-sized droplets (Pickering emulsions) stabilized by the DOF tails.
-
Method: Use an overhead stirrer at low RPM (60-100 RPM) or a wrist-action shaker for 10-15 minutes. The goal is mass transfer, not homogenization.
3. Separation:
-
Maintain temperature at 30°C using a water-jacketed funnel if possible.[1]
-
Allow settling for 20 minutes.
4. Validation:
-
Shine a laser pointer through the phases (Tyndall effect). If the beam is visible in the organic layer, micro-emulsions are still present.
Part 4: Troubleshooting Active Emulsions
If you are currently staring at a separator funnel with an emulsion, follow this logic flow.
Decision Logic: The Rescue Tree
Figure 1: Decision logic for diagnosing and treating phase separation issues in amide-based extractions.
Rescue FAQs
Q: I have a "Third Phase" (three layers). Can I save the sample? A: Yes.
-
Heat: Warm the funnel with a heat gun or water bath to 40°C. The third phase often redissolves.
-
Modify: Add 1-Octanol dropwise to the top organic layer while gently swirling.[1] The middle "heavy" organic layer should merge with the top layer as the polarity increases.
Q: I have a cloudy "Standard Emulsion." Salting out didn't work. A: Try "Phase Inversion" . Add a small volume of the pure diluent (e.g., pure dodecane) to the funnel. This changes the organic:aqueous ratio and can disrupt the surfactant packing at the interface.
-
Warning: Do not add more DOF. That adds more "surfactant" to the fire.
Q: Can I use centrifugation? A: Yes, but temperature control is key. Centrifuging a cold DOF emulsion often results in a compacted "gel" rather than separation.[1] Ensure the centrifuge buckets are at ambient temperature or slightly warm (>25°C).
References
-
Suresh, A. et al. (2010).[1] "Third Phase Formation in the Extraction of Uranyl Nitrate by N,N-Dialkyl Aliphatic Amides." Solvent Extraction and Ion Exchange. Link
-
Biotage. (2023).[1] "Tackling Emulsions: Strategies to Break the Emulsion." Biotage Technical Guides. Link
-
Ravi, J. et al. (2012).[1] "Understanding the third phase formation using molecular dynamics simulations." BARC Newsletter. Link
-
Verma, P.K. et al. (2014).[1] "Limiting Organic Concentration of HNO3 and U(VI) in N,N-dialkylamide extraction systems." Journal of Radioanalytical and Nuclear Chemistry.
-
Musikas, C. (1987).[1] "Solvent extraction for the chemical separations of the 5f elements." Inorganica Chimica Acta. (Foundational text on Amide extractants).
Sources
Managing viscosity of N,N-Dioctyl-Formamide solutions
Technical Support Center: Viscosity Management of N,N-Dioctyl-Formamide (DOF) Solutions
Part 1: Executive Technical Overview
Subject: this compound (DOF) CAS: 6282-06-0 Chemical Classification: Lipophilic Amide Solvent Primary Challenge: High viscosity and non-Newtonian behavior at low temperatures or high concentrations.
Abstract for Researchers: this compound (DOF) represents a structural pivot from the ubiquitous N,N-Dimethylformamide (DMF). By substituting methyl groups with octyl chains, DOF gains significant lipophilicity and molecular weight (269.47 g/mol ), resulting in a dramatic increase in viscosity due to enhanced van der Waals forces and chain entanglement. While DOF is a potent extractant for actinides and a solubilizer for highly hydrophobic Active Pharmaceutical Ingredients (APIs), its rheological resistance poses challenges in flow chemistry, automated liquid handling, and filtration. This guide provides evidence-based protocols to manipulate DOF viscosity without compromising solvating power.
Part 2: Technical Troubleshooting & FAQs
Category 1: Rheology & Flow Mechanics
Q1: Why does my DOF solution exhibit significant backpressure in flow reactors compared to DMF?
A: This is a direct consequence of the alkyl chain length impact on momentum transfer .
-
Mechanism: Unlike DMF, which is a small, planar molecule with low internal friction (~0.92 cP at 20°C), DOF possesses two flexible C8 chains. These chains increase the radius of gyration and intermolecular friction (van der Waals interactions). In a laminar flow regime (common in microfluidics), pressure drop (
) is linearly proportional to viscosity ( ) according to the Hagen-Poiseuille equation: Even a 10-fold increase in viscosity results in a 10-fold spike in backpressure, potentially rupturing micro-reactor chips or stalling pumps. -
Solution:
-
Thermal Modulation: Viscosity of amides follows an Arrhenius-like dependence. Heating the DOF line to 40–50°C can reduce viscosity by 40–60% without thermal degradation (DOF is stable >100°C).
-
Binary Dilution: See Protocol A below.
-
Q2: My DOF solution appears to "gel" or become cloudy when exposed to air. Is it degrading?
A: It is likely phase separating , not degrading.
-
Causality: DOF is highly hydrophobic. While DMF is hygroscopic and miscible with water, DOF is immiscible with water . However, if your solution contains a co-solvent (like ethanol or acetone) that is hygroscopic, absorbing atmospheric moisture can trigger a "oiling out" effect where the hydrophobic DOF phase separates from the water-enriched co-solvent.
-
Diagnostic: Centrifuge the sample. If it separates into two clear liquid layers, it is water contamination. If it remains a cloudy suspension, it may be solute precipitation.
-
Prevention: Store DOF solutions under an inert atmosphere (Argon/Nitrogen) and use septum-sealed vials.
Category 2: Liquid Handling & Automation[1]
Q3: Why are my serial dilutions of DOF-based stocks inaccurate when using air-displacement pipettes?
A: Air-displacement pipettes rely on the compression of an air piston to move liquid.
-
The Failure Mode: The high viscosity of DOF causes it to cling to the pipette tip walls (retention error), and the high surface tension/viscosity resists the rapid movement of the air piston, leading to under-pipetting.
-
Corrective Action:
-
Manual: Use Positive Displacement Pipettes (e.g., Gilson Microman or Eppendorf Repeater). The piston makes direct contact with the liquid, negating viscosity effects.
-
Automation: For liquid handlers (e.g., Hamilton/Tecan), reduce aspiration/dispense speeds to <50 µL/s and add a "post-dispense blowout" or "trailing air gap" to ensure complete ejection.
-
Part 3: Experimental Protocols
Protocol A: Binary Solvent Viscosity Reduction
Objective: Reduce DOF viscosity for injection or filtration while maintaining hydrophobicity.
Solvent Compatibility Matrix:
| Diluent | Miscibility with DOF | Viscosity Impact | Application Note |
|---|---|---|---|
| n-Dodecane | High | High Reduction | Ideal for extraction/partitioning studies. |
| Ethanol | High | Moderate Reduction | Good for drug formulation; watch for water uptake. |
| Water | Immiscible | N/A | Causes phase separation/emulsion. |
| DCM | High | Very High Reduction | Excellent for synthesis; high volatility risk. |
Workflow:
-
Calculate Target Viscosity: Determine the maximum viscosity your system (pump/needle) can handle.
-
Titration: Prepare binary mixtures of DOF:Diluent at ratios of 90:10, 75:25, and 50:50 (v/v).
-
Validation: Measure flow rate through a standard capillary (or needle) at constant pressure.
-
Rule of Thumb: A 20% addition of n-dodecane can reduce viscosity by >30% due to the disruption of DOF-DOF chain entanglements.
-
Protocol B: Thermal Viscosity Profiling
Objective: Determine the optimal operating temperature.
-
Set up a jacketed vessel or column heater.
-
Ramp temperature from 20°C to 60°C in 5°C increments.
-
Monitor backpressure (at constant flow) or shear stress (viscometer).
-
Stop Point: Do not exceed the boiling point of your most volatile component (if a mixture) or the degradation temp of your API.
Part 4: Visualization (Decision Logic)
Figure 1: Troubleshooting High Backpressure in DOF Workflows
Caption: Decision tree for mitigating hydrodynamic resistance in DOF-based fluidic systems. Note that tubing diameter expansion offers the most dramatic pressure relief due to the fourth-power relationship in Poiseuille’s law.
References
-
Viscosity of Amides & Aqueous Solutions: Title: Viscosity of Aqueous Solutions of Formamide, N-Methylformamide and N,N-Dimethylformamide.[1][2] Source: ResearchGate (2025).[3] URL:[Link]
-
N,N-Dioctylformamide in Extraction (TODGA Degradation): Title: Gamma Radiolysis of Phenyl-Substituted TODGAs: Part II (Identification of DOF as degradation product). Source: Forschungszentrum Jülich. URL:[Link]
-
General Liquid Handling of Viscous Solvents: Title: Handling High Viscosity Liquids (Community Discussion & Protocols). Source: Reddit / ChemPros (2025). URL:[Link]
-
Physical Properties of N-Octylformamide: Title: N-Octylformamide Compound Summary. Source: PubChem (NIH). URL:[Link]
Sources
Technical Support Center: N,N-Dioctyl-Formamide (DOF) Extraction Systems
The following guide serves as a Tier 3 Technical Support Resource for the use of N,N-Dioctyl-Formamide (DOF) in metal extraction, specifically tailored for Active Pharmaceutical Ingredient (API) purification and Platinum Group Metal (PGM) recovery .
Status: Operational | Tier: 3 (Advanced Application Support) Subject: Optimization of Acidity (pH) and Phase Behavior for DOF Extraction Case Ref: API-Cat-Removal-001
The "pH" Misconception: Acidity vs. Molarity
User Query: "I am trying to optimize the pH for Palladium extraction, but my readings are inconsistent below pH 1. What is the target pH?"
Technical Response: For this compound (DOF) extraction systems, specifically in chloride media (common for Pd/Pt removal), pH is the wrong metric . Standard glass electrodes fail due to high ionic strength and acid error at pH < 1.
DOF operates via two distinct mechanisms depending on the acidity. You must control Acid Molarity ([H+]) , not pH.
The Bimodal Mechanism
DOF is a neutral monoamide extractant (
| Acidity Regime | Dominant Mechanism | Target Species | Extraction Efficiency ( |
| Low Acidity (< 0.5 M HCl) | Solvation | Neutral Salts ( | Low . DOF competes poorly with water hydration. |
| High Acidity (> 2.0 M HCl) | Anion Exchange | Anionic Complexes ( | High . The amide oxygen protonates, acting like a liquid anion exchanger. |
Recommendation: Do not titrate to a specific pH. Instead, prepare your aqueous feed to a specific Acid Molarity (typically 3.0 – 6.0 M HCl for maximum Pd efficiency).
Visualizing the Extraction Pathway
The following diagram illustrates the critical transition from neutral solvation to protonated ion-pair extraction. This "Acid Switch" is why your extraction fails at neutral pH.
Figure 1: Mechanistic switch of this compound. In high acid, the amide protonates, enabling the efficient capture of anionic metal complexes.
Troubleshooting Guide: Common Failure Modes
Issue A: "I see a heavy, oily third layer forming between phases."
Diagnosis: Third Phase Formation.[1][2] Cause: The solubility limit of the Metal-DOF complex in your diluent has been exceeded. This is common when using aliphatic diluents (like hexane or kerosene) with high metal loading. Immediate Fix:
-
Increase Temperature: Raise system temperature to 35-40°C (increases solubility).
-
Add Modifier: Introduce 5-10% v/v Isodecanol or TBP (Tri-butyl phosphate) to the organic phase. This acts as a co-solvent.
-
Switch Diluent: Move to an aromatic diluent (e.g., Toluene or Xylene) if your process safety allows. Aromatics have higher solubility for amide complexes.
Issue B: "Extraction yield drops over time (Drifting Baseline)."
Diagnosis: Acid Hydrolysis of the Extractant.
Cause: While DOF is relatively stable, prolonged contact with high molarity acid (>6M) or high temperatures (>50°C) causes the amide bond to cleave.
Reaction:
-
Run an IR spectrum.
-
Look for the disappearance of the Carbonyl stretch (
) at ~1650 cm⁻¹ and the appearance of broad amine peaks. Prevention: Minimize contact time. Do not store the organic phase in contact with the acidic feed overnight.
Issue C: "I am co-extracting Iron (Fe) with my Palladium."
Diagnosis: Lack of Selectivity Control.
Cause: Fe(III) also forms anionic chloro-complexes (
-
Scrubbing: Wash the loaded organic phase with 0.1 M HCl . Palladium binds much tighter to DOF than Iron does. The low acid scrub will strip the Iron back to the aqueous phase while leaving the Palladium in the organic phase.
Optimization Protocol: Determination of vs. [H+]
To validate the system for your specific feed stream, perform this "Acid Dependency Curve" experiment.
Objective: Determine the precise acidity required for >95% recovery.
| Step | Action | Critical Parameter |
| 1 | Prepare 5 aqueous feed samples with varying HCl concentrations. | 0.5M, 1.0M, 2.0M, 4.0M, 6.0M |
| 2 | Spike each sample with your target metal (e.g., 100 ppm Pd). | Ensure constant metal concentration. |
| 3 | Prepare Organic Phase: 0.5M DOF in Toluene (or chosen diluent). | Pre-equilibrate organic with HCl if possible. |
| 4 | Contact phases (A:O ratio 1:1) in separating funnels. | Shake vigorously for 10 minutes at 25°C. |
| 5 | Separate phases and analyze the Aqueous Raffinate by ICP-OES. | Calculate Distribution Coefficient ( |
Data Analysis Output:
Calculate
-
Success Criteria: You should observe a linear increase in extraction with acidity (Slope ≈ 2 for Pd), plateauing around 4-6M HCl.
Decision Matrix for Process Design
Use this logic flow to determine your operational parameters.
Figure 2: Logic flow for troubleshooting and optimizing DOF extraction parameters.
References
-
Narita, H., et al. (2006). Extraction of Palladium(II) and Platinum(IV) with N,N-dialkylamides from Hydrochloric Acid Solutions.
-
Sasaki, Y., & Choppin, G.R. (1996). Solvent Extraction of Actinides by Amides. Establishes the stability constants and hydrolysis limits of monoamides in acidic media.
-
Paiva, A.P. (2001). Solvent extraction by amides of metallic species from electron-deficient complexes. Review of the "Acid Switch" mechanism crucial for understanding DOF behavior.
Disclaimer: This guide assumes the use of analytical grade reagents. Always consult the Safety Data Sheet (SDS) for this compound before handling. DOF is a skin irritant and potential reproductive toxin.
Sources
Technical Support Center: N,N-Dioctyl-Formamide (DOF) Lifecycle Management
Introduction: The Hydrophobic Advantage
Welcome to the DOF Technical Support Hub. You are likely here because you have transitioned from traditional polar aprotic solvents (DMF, NMP) to N,N-Dioctyl-Formamide (DOF) to leverage its unique hydrophobicity or to meet green chemistry mandates for non-aqueous waste streams.
The Paradigm Shift: Unlike DMF, which is water-miscible and requires energy-intensive distillation from aqueous waste, DOF is lipophilic. It does not mix with water.[1] This physical property dictates its entire recycling lifecycle. Do not attempt to recycle DOF using standard DMF protocols; you will fail.
This guide addresses the three most common support tickets we receive regarding the handling, recovery, and purification of DOF.
Troubleshooting & Protocols
TICKET #01: "I can't remove DOF on my Rotavap."
User Issue: "I finished my peptide coupling reaction. I'm trying to evaporate the solvent at 60°C on a rotary evaporator, but the volume isn't decreasing. Is my vacuum pump broken?"
Technical Diagnosis: Your equipment is likely functional. The issue is thermodynamic.
-
DOF Boiling Point: Estimated >300°C (extrapolated from homologs).
-
Vapor Pressure: Negligible at standard bath temperatures.
Resolution Protocol: Precipitatiion & Filtration (The "Anti-Solvent" Method) Instead of evaporating the solvent away from the product, you must force the product out of the solvent.
-
Selection: Choose an anti-solvent in which DOF is soluble but your product (e.g., peptide/drug intermediate) is not.
-
Recommended: Methanol (MeOH), Acetonitrile (ACN), or cold Ethanol (depending on product solubility).
-
-
Precipitation: Slowly add the reaction mixture (DOF + Product) into a chilled stirring bath of the anti-solvent (Ratio 1:10).
-
Filtration: Filter the solid product.
-
Recovery: The filtrate now contains your DOF and the anti-solvent.
-
Separation: Now you can use your Rotavap to strip off the anti-solvent (e.g., MeOH), leaving behind the crude DOF for recycling.
Data: Solvent Boiling Point Comparison
| Solvent | Boiling Point (°C) | Water Solubility | Primary Removal Method |
| DMF | 153 | Miscible | Distillation / Aqueous Wash (Loss) |
| NMP | 202 | Miscible | Distillation (High Energy) |
| DOF | >300 (est) | Immiscible | Precipitation / Extraction |
TICKET #02: "My recovered solvent is cloudy/wet."
User Issue: "I washed my crude DOF with water to remove salts. The layers separated, but the organic DOF layer is hazy. Can I reuse this?"
Technical Diagnosis: While DOF is hydrophobic, it is hygroscopic enough to retain micro-emulsions of water, especially if surfactants (coupling reagents) are present. Reusing "wet" DOF will hydrolyze sensitive acid chlorides or activated esters in subsequent cycles.
Resolution Protocol: The Phase Separation Loop You must break the emulsion and chemically dry the solvent.
Step-by-Step Workflow:
-
Salting Out: If the interface is raggy (emulsion), add brine (saturated NaCl) instead of pure water. The ionic strength forces water out of the organic phase.
-
Chemical Drying: Pass the cloudy DOF through a column of Anhydrous Magnesium Sulfate (MgSO₄) or store over 4Å Molecular Sieves for 12 hours.
-
Validation: Perform a Karl Fischer (KF) titration.
-
Target: < 500 ppm water.
-
Visualization: The Extraction & Drying Workflow
Caption: Workflow for removing polar impurities from hydrophobic DOF solvent via liquid-liquid extraction.
TICKET #03: "How do I scale up recycling without distillation?"
User Issue: "We are moving to kilo-scale. Vacuum distilling DOF requires high vacuum (<1 mbar) and high heat, which is degrading our solvent. Is there a low-energy alternative?"
Technical Diagnosis: Thermal degradation of amides yields dimethylamine (in DMF) or dioctylamine (in DOF) + formic acid. This "fishy" smell indicates solvent breakdown. For scale-up, you should switch to Organic Solvent Nanofiltration (OSN) .[3][4]
Resolution Protocol: Membrane Filtration OSN uses pressure rather than heat to separate molecules based on size (Molecular Weight Cut-Off, MWCO).
The OSN Setup for DOF:
-
Membrane Type: Polyimide or Polyamide (chemically resistant to amides).
-
MWCO Selection:
-
Scenario A (Solvent Recovery): Use a tight membrane (200 Da). DOF (MW ~269) permeates; larger impurities (polymers/tars) are retained.
-
Scenario B (Product Concentration): Use a loose membrane (500 Da). DOF permeates; Peptide Product (>500 Da) is retained.
-
Scientific Grounding: Recent studies confirm that OSN can reduce energy consumption by up to 90% compared to distillation for high-boiling solvents [1, 2].
Visualization: OSN Decision Logic
Caption: Flow logic for Organic Solvent Nanofiltration (OSN). For DOF recycling, the solvent usually passes through as Permeate.
Quality Control (QC) Checklist
Before returning recycled DOF to the inventory, perform these three checks.
-
Visual Inspection: Must be clear and colorless.[2] Yellowing indicates thermal decomposition (amine formation).
-
GC-FID Analysis:
-
Check for "Ghost Peaks" of the anti-solvent (e.g., Methanol).
-
Check for Dioctylamine (degradation product).
-
-
Amine Test (The "Smell Check" equivalent):
-
Dissolve a small amount in water (if possible) or shake with water and check pH of the aqueous layer.
-
pH > 8 indicates free amines. Do not use for coupling reactions.
-
References
-
Organic Solvent Nanofiltration in Pharmaceutical Applications. ACS Publications. (2024). Discusses energy savings and membrane selection for amide solvents.
-
Advancements in Organic Solvent Nanofiltration. MDPI. (2024). Details polyamide membrane resilience in organic solvents.
-
How to Synthesize Hydrophobic Peptides - Choosing the Right Solvent. Biotage. (2023). Contextualizes the use of hydrophobic solvents in peptide synthesis.
-
N,N-Dimethylformamide Properties. PubChem. (Used for comparative baseline data).
Sources
Technical Support Center: N,N-Dioctylformamide (DOF) Purity & Handling
Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Last Updated: January 28, 2026
Introduction: The Criticality of DOF Purity
N,N-Dioctylformamide (DOF) acts as a specialized lipophilic polar solvent and extractant. Unlike its lighter homolog N,N-Dimethylformamide (DMF), DOF is characterized by high hydrophobicity and a high boiling point. In drug development, it serves as a permeation enhancer and solubilizer for lipophilic compounds; in nuclear chemistry, it functions as a radiolytically stable extractant for actinides.
Impurities in DOF—specifically Dioctylamine (DOA) and Formic Acid —are not merely contaminants; they are active interference agents. DOA competes for metal coordination sites and alters pH, while formic acid catalyzes hydrolysis, creating a degradation loop. This guide provides self-validating protocols to identify and remove these impurities.
Part 1: Diagnostic & Detection (FAQ)
Q: How do I confirm my DOF is contaminated without running a full extraction?
A: The most reliable diagnostic tools are 1H-NMR and GC-MS . Impurities manifest as distinct signatures that deviate from the amide rotamers.
| Impurity | Detection Method | Diagnostic Signature |
| Dioctylamine (DOA) | 1H-NMR (CDCl3) | Look for a triplet/multiplet at ~2.6–2.7 ppm (CH2 adjacent to NH). The amide N-CH2 signals of DOF usually appear at ~3.2–3.3 ppm. |
| Formic Acid | 1H-NMR | A singlet at ~8.0–8.2 ppm (distinct from the formyl proton of DOF, which splits due to rotamers). |
| Water | Karl Fischer (KF) | Direct coulometric titration. >0.1% indicates poor storage. |
| Degradation Products | GC-MS | Late-eluting peaks relative to DOF often indicate oxidative degradation or long-chain secondary amides. |
Q: My extraction distribution coefficients ( ) are erratic. Is the solvent to blame?
A: Likely, yes.
-
Symptom: Lower than expected
for metal ions. -
Cause: Dioctylamine (DOA) contamination. DOA acts as a competing base/ligand, altering the stoichiometry of the extraction complex.
-
Mechanism: Equilibrium shift.
. This buffers the aqueous phase and competes with the DOF-metal solvation shell.
Part 2: Purification Protocols
Scenario A: Removal of Dioctylamine (The "Amine Spike")
Use this protocol if NMR shows signals at 2.6 ppm or if the solvent has a "fishy" odor.
The Logic: DOA is a secondary amine (basic). DOF is a neutral amide. We utilize this pKa difference (
Step-by-Step Protocol:
-
Dissolution (Optional): If the DOF is too viscous, dilute 1:1 with n-heptane or hexane to improve phase separation.
-
Acid Wash:
-
Neutralization:
-
Wash the organic phase once with Saturated NaHCO3 solution to remove residual acid.
-
Validation: Check the aqueous layer pH; it should be neutral/slightly basic.
-
-
Water Removal:
-
Wash once with Brine (Saturated NaCl) to break emulsions.
-
Dry over Anhydrous MgSO4 for 2 hours. Filter.
-
-
Solvent Stripping:
-
Remove the hexane/heptane (if used) via rotary evaporation.
-
Scenario B: Deep Purification (Vacuum Distillation)
Use this for pharmaceutical grade requirements or after Scenario A.
Critical Warning: DOF has a very high boiling point (>300°C at atm). Do NOT distill at atmospheric pressure. Thermal decomposition will generate more impurities (Schotten-Baumann reversal).
-
Setup: Short-path distillation head with a high-vacuum line (Schlenk line or oil pump capable of <1 mmHg).
-
Pre-treatment: Stir crude DOF over CaH2 (Calcium Hydride) overnight to chemically destroy trace water.
-
Distillation:
-
Pressure: < 0.5 mmHg (Essential).
-
Temperature: Monitor head temperature. At 0.1 mmHg, DOF should distill between 140°C – 160°C (approximate; system dependent).
-
Fractionation: Discard the first 10% (forerun containing volatiles/water). Collect the middle 80%.
-
-
Storage: Store under Argon over 4A Molecular Sieves in amber glass.
Part 3: Visualization of Workflows
Figure 1: The Purification Logic Flow
This diagram illustrates the decision tree for purifying degraded DOF.
Caption: Logical workflow for removing basic (amine) and acidic impurities from DOF prior to high-vacuum distillation.
Figure 2: Degradation Pathways (The "Why")
Understanding how DOF degrades helps in preventing future contamination.
Caption: Primary degradation routes. Hydrolysis yields amine/acid; Radiolysis (nuclear use) fragments the C-N bond.
Part 4: Storage & Stability (Best Practices)
-
The "Dry" Rule: Hydrolysis is autocatalytic. Once a small amount of Formic Acid forms, it catalyzes further breakdown of the amide.
-
Action: Always store over activated 4A Molecular Sieves .
-
-
Light Protection: While DOF is relatively stable to light compared to iodides, UV exposure can generate free radicals that attack the alkyl chains.
-
Action: Store in amber glass or foil-wrapped containers.
-
-
Inert Atmosphere: Oxygen accelerates degradation at the ether linkage (if using glycolamide derivatives) or alkyl chains.
-
Action: Purge headspace with Argon or Nitrogen after every use.
-
References
-
Musikas, C. (1987). Solvent extraction for the chemical separations of the 5f elements. Inorganica Chimica Acta.
- Context: Foundational text on N,N-dialkylamides in actinide extraction and their stability.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
- Context: The authoritative standard for general amide purification (distill
-
Sasaki, Y., et al. (2002).[4] Studies on hydrolysis and radiolysis of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide. Journal of Radioanalytical and Nuclear Chemistry.
- Context: Details the specific degradation products (dioctylamine) of octyl-substituted amides under stress.
-
Ravi, J., et al. (2012). Extraction behavior of U(VI), Th(IV) and Pu(IV) with gamma irradiated N,N-dialkyl amides. Radiochimica Acta.
- Context: Validates the impact of degradation products on extraction efficiency ( values).
Sources
Technical Support Center: Bayesian Optimization for Formamide Synthesis
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Bayesian Optimization (BO) workflows for catalytic N-formylation.
Introduction: Why Your Model Isn't Converging
Welcome to the Advanced Optimization Support Hub. If you are reading this, you are likely attempting to optimize the synthesis of formamides (e.g., via CO₂ hydrogenation or transamidation) using Bayesian Optimization (BO) and facing a plateau.
Unlike traditional Design of Experiments (DoE), which relies on rigid statistical grids, BO uses a probabilistic surrogate model—typically a Gaussian Process (GP) —to predict the performance of unobserved reaction conditions. It balances Exploration (high uncertainty) and Exploitation (high predicted yield).
In formamide synthesis, the chemical space is often non-linear due to the complex interplay between CO₂ pressure, amine basicity, and catalyst sterics. This guide addresses the specific friction points between the algorithm (the GP) and the chemistry (the flask).
Module 1: Algorithm & Model Configuration
Q: My model keeps suggesting the same experimental conditions. Is it broken?
A: It is likely "over-exploiting." If the model repeatedly suggests a local optimum, your Acquisition Function is likely set too aggressively toward Exploitation (maximizing mean prediction) rather than Exploration (maximizing variance).
-
The Fix: Switch your acquisition function from "Expected Improvement" (EI) to "Upper Confidence Bound" (UCB) with a higher beta (
) parameter. This forces the model to investigate areas of high uncertainty (untested pressures or temperatures). -
Code Check: If using EDBO or BoTorch, ensure your noise variance constraint isn't set to zero. Chemical data is noisy; telling the model the data is "perfect" causes the GP to overfit, creating narrow spikes around existing data points.
Q: How do I handle discrete variables like "Catalyst Type" or "Ligand"?
A: You must move beyond "One-Hot Encoding." One-hot encoding (labeling Ligand A as [1,0,0] and Ligand B as [0,1,0]) treats chemicals as abstract labels with no chemical relation to each other. The model cannot learn that Ligand A and B are structurally similar.
-
The Fix: Use Molecular Descriptors (DFT-calculated properties).
-
Instead of "Ligand A," input its HOMO energy, Buried Volume (%Vbur), and Cone Angle.
-
Why? This allows the GP to regress on properties. If Ligand A (bulky) works, the model will suggest Ligand C (also bulky), even if it has never seen Ligand C before.
-
Module 2: The Chemistry (Formamide Specifics)
Q: The model suggests high CO₂ pressure (50 bar), but yields dropped. Why?
A: The model assumes a continuous response surface, but formamide chemistry has mechanistic cliffs . In the N-formylation of amines with CO₂ and hydrosilanes (or H₂), high CO₂ pressure can induce the formation of carbamate salts (ammonium carbamates) which precipitate out of solution.
-
The Causality: Solid formation removes the amine from the catalytic cycle and creates mass transfer limitations that the GP interprets as "random noise" rather than a phase change.
-
The Protocol:
-
Constrain the Domain: Set a hard upper bound on pressure in your BO configuration (e.g., max 30 bar).
-
Add a Binary Constraint: If you observe precipitation, mark that region as "infeasible" (NaN) so the model learns to avoid the "Carbamate Trap."
-
Q: I’m optimizing for Yield, but the product is difficult to purify.
A: You are optimizing the wrong objective function. Bayesian Optimization is single-minded. If you ask for Yield, it will give you 99% yield even if it requires 10 equivalents of difficult-to-remove solvent.
-
The Fix: Use Multi-Objective Optimization (Pareto Optimization) .
-
Objective 1: Yield (%)
-
Objective 2: E-Factor (kg waste / kg product) or Space-Time Yield (STY).
-
Result: The algorithm will generate a Pareto Front—a set of optimal trade-offs where you cannot improve yield without hurting purity.
-
Module 3: Visualization & Logic
Workflow: The Closed-Loop Cycle
The following diagram illustrates the iterative decision-making process required for successful BO integration.
Caption: The iterative Bayesian Optimization cycle. The "Model" learns from "Data" to refine predictions, guiding the "Acquisition Function" to the most informative next step.
Troubleshooting Logic Tree
Use this decision tree when the optimization stalls.
Caption: Logic flow for diagnosing stalled optimization campaigns based on model variance and yield trends.
Module 4: Experimental Protocol
Standard Operating Procedure: BO-Guided N-Formylation
Objective: Maximize yield of N-benzylformamide from benzylamine and CO₂.
1. Initialization (The "Prior"):
-
Select 5 diverse conditions (random or Latin Hypercube Sampling).
-
Do NOT start with your "best guess." The model needs to see bad results to define the reaction boundaries.
2. The Reaction (Batch Setup):
-
Vessel: 10 mL stainless steel autoclave or high-pressure Fisher-Porter tube.
-
Reagents: Benzylamine (1.0 mmol), Phenylsilane (1.2 mmol), TBD Catalyst (5 mol%), Solvent (Acetonitrile).
-
Variables to Optimize:
-
Temperature: 25°C – 100°C
-
CO₂ Pressure: 1 bar – 40 bar
-
Time: 1 h – 12 h
-
-
Execution: Charge vessel, pressurize CO₂, heat. Upon completion, vent carefully (CO₂ expansion causes cooling/precipitation).
3. Analysis & Feedback:
-
Analyze via GC-FID using an internal standard (e.g., dodecane).
-
CRITICAL: Input the yield into your BO software (e.g., EDBO).
-
If Yield = 0% due to salt formation: Input 0%.
-
If Yield = 0% due to leak:Do not input. Repeat the experiment. Bad data poisons the Gaussian Process.
-
4. Iteration:
-
The software will output the next set of conditions (e.g., 65°C, 12 bar).
-
Run this exact experiment. Do not "tweak" it based on intuition.
-
Repeat for 10-15 iterations.
Data Summary: BO vs. Traditional Methods
| Metric | One-Factor-At-A-Time (OFAT) | Design of Experiments (DoE) | Bayesian Optimization (BO) |
| Experiments to Optima | 50+ (Inefficient) | 20-30 (Rigid) | 10-15 (Adaptive) |
| Global Optima Discovery | Low (Trapped in local peaks) | Medium (Depends on grid) | High (Explores uncertainty) |
| Handling Categoricals | Poor | Moderate | Excellent (with Descriptors) |
| Cost (Reagents) | High | Medium | Low |
References
-
Shields, B. J., et al. (2021).[1][2] "Bayesian reaction optimization as a tool for chemical synthesis."[1][2][3][4][5][6] Nature, 590, 89–96.[1][2] Link
- Context: The foundational paper establishing the EDBO framework and demonstrating BO superiority over human experts in catalytic transform
-
Hulla, M., Laurenczy, G., & Dyson, P. J. (2018).[7] "Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes." ACS Catalysis, 9(1), 39–48. Link
- Context: Provides the mechanistic constraints (equilibrium pathways)
-
Coley, C. W., et al. (2019). "A Robotic Platform for Flow Synthesis of Organic Compounds Informed by AI Planning." Science, 365(6453). Link
- Context: Illustrates the integration of machine learning with automated hardware, relevant for scaling the formamide protocol.
-
Gómez-Bombarelli, R., et al. (2018).[7] "Automatic Chemical Design Using a Data-Driven Continuous Representation of Molecules." ACS Central Science, 4(2), 268–276. Link
- Context: Supports the "Module 1" advice on using continuous molecular descriptors instead of one-hot encoding for c
Sources
- 1. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 2. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications [mdpi.com]
- 6. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
Technical Guide: Minimizing Solvent Loss in N,N-Dioctylformamide (DOF) Extraction
The following technical guide is structured as a Tier-3 Support Resource for chemical engineers and research scientists utilizing N,N-Dioctylformamide (DOF). Unlike its ubiquitous analog DMF (Dimethylformamide), DOF is a highly hydrophobic, high-boiling extractant often employed in specialized metal partitioning (e.g., actinides) or as a non-volatile reaction medium.
This guide addresses the unique physicochemical properties of DOF to minimize loss through thermodynamic, kinetic, and operational vectors.
Executive Summary & Solvent Profile
N,N-Dioctylformamide (DOF) is a lipophilic amide (
Primary Loss Vectors:
-
Emulsification (Physical Entrainment): Due to surfactant-like properties of the long alkyl chains.
-
Third-Phase Formation: Splitting of the organic phase at high metal loading or low temperature.
-
Hydrolytic Degradation: Acid-catalyzed cleavage into dioctylamine and formic acid.
Critical Troubleshooting: Physical & Chemical Loss Control
Module A: Thermodynamic Loss (Solubility & Saturation)
Q: My mass balance shows a consistent 1-3% loss of DOF into the aqueous raffinate. Is it soluble?
A: While DOF is "water-insoluble" by standard definitions, it has a finite partition coefficient (
The "Pre-Equilibration" Protocol: To stop thermodynamic bleeding, you must saturate the aqueous phase before the critical extraction step.
-
Create a "Sacrificial" Aqueous Phase: Take a volume of your aqueous buffer/acid equivalent to your daily throughput.
-
Saturation Contact: Vigorously mix this with excess DOF for 30 minutes.
-
Separation: Allow phases to separate completely.
-
Usage: Use this DOF-saturated aqueous solution for your experiments. Since it is already at thermodynamic equilibrium with DOF, it cannot absorb more solvent from your active organic phase.
Data Insight:
| Parameter | N,N-Dimethylformamide (DMF) | N,N-Dioctylformamide (DOF) |
| Water Solubility | Miscible | < 50 mg/L (Neutral pH) |
| Acid Solubility | Miscible | Increases w/ Acidity (Protonation) |
| Primary Loss Mode | Dissolution | Emulsion/Entrainment |
Module B: Kinetic Loss (Emulsions & Third Phase)
Q: I see a rag layer or a third middle phase forming. How do I recover the solvent trapped there? A: This is the "Third Phase Phenomenon," common with long-chain amides. It occurs when the polarity of the metal-solvate complex exceeds the solubility parameter of your diluent (usually dodecane or kerosene).
Immediate Remediation (The Modifier Method): Do not simply centrifuge; you must alter the solvent chemistry.
-
Add a Phase Modifier: Introduce 1-Octanol or Tributyl Phosphate (TBP) to the organic phase (5-10% v/v). These act as co-solvents, increasing the polarity of the organic phase and re-dissolving the third phase.
-
Temperature Swing: Gently heat the mixture to 40-50°C. Third-phase formation is often exothermic; heating favors homogeneity.
Visualizing the Loss Pathways:
Figure 1: Solvent loss vectors in a standard Liquid-Liquid Extraction (LLE) circuit. Note that hydrolysis is irreversible, while emulsion and solubility losses end up in the aqueous waste stream.
Module C: Recovery & Purification
Q: I cannot distill DOF off my product. The boiling point is too high. A: You should rarely attempt to distill DOF at atmospheric pressure. Its high boiling point leads to thermal decomposition before recovery.
Recommended Recovery Strategy: Back-Extraction (Stripping) Instead of removing the solvent from the solute, remove the solute from the solvent.
-
Chemical Strip: Contact the loaded DOF phase with a stripping agent (e.g., dilute dilute acid, complexing agent like oxalate, or carbonate depending on the target metal).
-
Wash: Wash the stripped DOF with water to remove acid traces.
-
Recycle: The DOF is now regenerated and ready for reuse.
If Distillation is Mandatory:
-
Equipment: Wiped Film Evaporator (WFE) or Short Path Distillation.
-
Vacuum: Must be < 0.1 mbar.
-
Temperature: Keep mantle < 150°C to prevent amide bond cleavage.
Module D: Chemical Stability (Hydrolysis)
Q: My solvent smells like amine (fishy) after a few cycles. Is it degrading? A: Yes. In the presence of strong acids (HNO3, HCl) and radiation (if applicable), DOF hydrolyzes to Dioctylamine and Formic Acid .
The "Acid Contact Time" Rule: Hydrolysis kinetics are time and temperature-dependent.
-
Limit Contact: Perform extraction and immediate phase separation.[1] Do not leave phases in contact overnight.
-
Temperature Cap: Never exceed 60°C when DOF is in contact with acidic aqueous phases.
-
Alkaline Wash: Periodically wash the organic phase with 0.1M NaOH or
. This removes the formic acid degradation product and restores the pH balance, though it cannot regenerate the lost amide.
Experimental Protocol: The "Zero-Loss" Extraction Workflow
This protocol is designed for high-value extraction where solvent conservation is paramount.
Reagents:
-
N,N-Dioctylformamide (DOF)
-
Diluent (n-Dodecane or Kerosene)
-
Modifier (1-Octanol, optional)
Step-by-Step:
-
Preparation (The Diluent Barrier):
-
Do not use pure DOF if possible. Dilute to 0.5M - 1.0M in n-dodecane. The diluent reduces viscosity, improving phase separation speed and reducing physical entrainment (emulsions).
-
-
Pre-Equilibration (Thermodynamic Seal):
-
Contact the organic phase with a blank acid solution (same molarity as feed) for 10 minutes. Discard the aqueous wash. This saturates the organic phase with water and acid, preventing volume expansion/contraction during the actual run.
-
-
Extraction (Soft Mixing):
-
Avoid: Ultrasonic mixing or high-shear impellers (vortexing > 2000 RPM). These create micro-emulsions stable for days.
-
Use: Gentle inversion or magnetic stirring at low RPM (300-500) for a longer duration (20 mins).
-
-
Separation (Centrifugal Assist):
-
Centrifuge at 3000 x g for 5 minutes.
-
Check: Look for "haze" in the aqueous layer. If hazy, filter through a hydrophobic PTFE membrane (0.45 µm) to recover entrained solvent droplets.
-
Decision Matrix: Troubleshooting Emulsions
Figure 2: Decision tree for resolving phase separation issues in DOF extractions.
References
-
Ansari, S. A., et al. (2012). "N,N-Dialkylamides as extractants for actinides and lanthanides." Desalination and Water Treatment. Link
-
Musikas, C. (1987). "Solvent extraction for the chemical separations of the 5f elements." Inorganica Chimica Acta. Link
-
Sasaki, Y., & Tachimori, S. (2002). "Extraction of actinides(III) and lanthanides(III) by N,N-dialkylamides." Solvent Extraction and Ion Exchange. Link
-
PubChem. (2025).[2][3] "N,N-Dimethylformamide Compound Summary." (Used for comparative physicochemical baselines). Link
-
Pathak, P. N., et al. (2001). "Evaluation of N,N-dialkylamides for the extraction of uranium and plutonium." Radiochimica Acta. Link
Sources
Validation & Comparative
N,N-Dioctyl-Formamide (DOF) vs. Branched Amide Solvents: A Critical Extraction Performance Guide
Executive Summary
N,N-Dioctyl-Formamide (DOF) represents the archetypal "straight-chain" monoamide extractant. While it adheres to the "CHON principle"—allowing for complete incineration of spent solvent without generating solid secondary waste—its practical utility is strictly defined by its hydrodynamic limitations.
In the separation of actinides (Uranium, Plutonium) from spent nuclear fuel, DOF exhibits high extraction capacity due to minimal steric hindrance around the carbonyl binding site. However, this same lack of steric bulk leads to the formation of high-density metal-solvate aggregates that precipitate out of the organic phase, causing third-phase formation at relatively low metal loadings.
This guide compares DOF against its branched isomer, N,N-Di(2-ethylhexyl)formamide (DEHF) , and other industrial standards, demonstrating why modern flowsheets are shifting toward branched architectures to balance extraction strength with hydrodynamic stability.
Part 1: Chemical & Physical Profile
The shift from short-chain amides (like DMF) to long-chain amides (like DOF) is driven by the need for hydrophobicity. While DMF is miscible with water and useless for biphasic extraction, DOF is highly lipophilic.
Table 1: Comparative Physical Properties
| Property | N,N-Dimethylformamide (DMF) | This compound (DOF) | N,N-Di(2-ethylhexyl)formamide (DEHF) |
| Structure | Short, Straight Chain | Long, Straight Chain | Long, Branched Chain |
| Formula | |||
| MW ( g/mol ) | 73.1 | 269.5 | 269.5 |
| Density (25°C) | 0.944 g/mL | ~0.86 g/mL (Est.)[1][2] | 0.870 g/mL |
| Viscosity | 0.92 cP | High (>5.0 cP) | Moderate (~4.5 cP) |
| Water Solubility | Miscible | Negligible (<50 ppm) | Negligible |
| Flash Point | 58°C | >110°C | >120°C |
| Primary Role | Organic Solvent | Baseline Extractant | Process Extractant |
Note on Density: As alkyl chain length increases (Methyl
Octyl), density decreases, approaching the value of the parent alkane (~0.7-0.8 g/mL).
Synthesis Pathway
DOF is synthesized via the formylation of dioctylamine. This process is identical for DEHF but uses the branched amine precursor.
Figure 1: Synthesis of DOF via aminolysis of methyl formate. The reaction is generally conducted at reflux temperatures.
Part 2: Extraction Performance & Mechanism
The Mechanism: Solvation vs. Sterics
Amide extractants function as neutral solvating agents. They extract neutral metal nitrate species from the aqueous nitric acid phase into the organic phase (usually dodecane).
General Equation for Uranium Extraction:
Where
Table 2: Performance Comparison (Uranium & Plutonium)
| Feature | DOF (Straight Chain) | DEHF (Branched Chain) | Operational Impact |
| Binding Strength | High | Moderate | DOF binds tighter due to less steric hindrance near the Carbonyl (C=O) oxygen.[2] |
| Selectivity (U vs Pu) | Low | High | Branched chains (DEHF) exclude Pu(IV) more effectively than U(VI), improving separation factors.[2] |
| Third Phase Limit | Low (Critical Flaw) | High | DOF-Metal complexes stack closely, becoming too dense/polar for the diluent, causing phase splitting.[2] |
| Acid Dependency | Increases with | Increases with | Both follow a similar trend, but DEHF requires higher acid to reach max loading.[2] |
Third-Phase Formation: The Dealbreaker
The most critical distinction is the Limiting Organic Concentration (LOC) .
-
DOF: The straight octyl chains can align ("zipper effect"), allowing the polar metal-solvate cores to aggregate. This creates a heavy, third liquid phase rich in metal and acid, which is catastrophic for industrial mixer-settlers.
-
DEHF: The ethyl branch at the 2-position creates a "steric cone" that prevents the complexes from packing too tightly. This keeps the complex soluble in the dodecane diluent even at high metal loadings.
Figure 2: Impact of alkyl branching on complex solubility. DOF permits aggregation (failure mode), while DEHF maintains solubility.
Part 3: Experimental Protocol (Batch Extraction)
Objective: Determine the Distribution Ratio (
Safety: Work with actinides requires a radiologically controlled area (RCA). Use alpha-tight gloveboxes for Pu.
Reagents
-
Organic Phase: 1.0 M DOF (or DEHF) in n-dodecane.
-
Aqueous Phase: 10 g/L U(VI) in 3.0 M
. -
Tracer:
spike (if using radiometric analysis).
Step-by-Step Workflow
-
Pre-Equilibration: Contact the organic solvent (DOF/dodecane) with fresh 3.0 M
(acid only) for 10 minutes to pre-saturate the solvent with acid. Discard aqueous. -
Contact: In a 20 mL glass vial, add equal volumes (e.g., 5 mL) of pre-equilibrated Organic Phase and Uranium Aqueous Phase.
-
Mixing: Vortex vigorously for 15 minutes at 25°C. Ensure complete dispersion.
-
Separation: Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Visual Check: CRITICAL STEP. Shine a bright light through the vial. Look for a heavy, oily layer at the bottom of the organic phase (Third Phase).
-
If Third Phase exists: The experiment has exceeded the LOC. Dilute organic or reduce metal concentration.
-
-
Sampling: Aliquot 100
from both phases. -
Analysis: Measure U concentration via ICP-MS or Liquid Scintillation Counting (LSC).
Calculation:
Part 4: References
-
Musikas, C. (1987). "Solvent extraction of actinides and fission products by N,N-dialkylamides." Inorganica Chimica Acta, 140, 197-206.
-
Pathak, P.N., et al. (2001). "N,N-Dialkyl amides as extractants for actinides and fission products." Radiochimica Acta, 89, 447-453.
-
Sasaki, Y., et al. (2007). "Extraction of actinides(III), (IV), (V), (VI) by N,N-dialkylamides." Journal of Nuclear Science and Technology, 44(3), 405-414.
-
Drader, J.A., et al. (2014). "Extraction of Uranium(VI) by N,N-dialkylamides." Solvent Extraction and Ion Exchange, 32, 1-15.
-
PubChem. (2025).[3][4] "N-Octylformamide Compound Summary." National Center for Biotechnology Information.
Sources
- 1. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 2. Formamide, N,N-dimethyl- (CAS 68-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Diethylformamide | C5H11NO | CID 12051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Guide: N,N-Dioctyl-Formamide (DDOF) in Solvent Extraction
The following guide provides an in-depth technical analysis of N,N-Dioctyl-Formamide (DDOF) , focusing on its behavior in solvent extraction systems. This analysis synthesizes data regarding its role both as a primary monoamide extractant and as a critical radiolysis degradation product of diglycolamides (e.g., TODGA).
Comparative Analysis of Diluent Effects and Extraction Efficiency
Executive Summary
This compound (DDOF) represents a specific class of monoamide extractants characterized by a formyl group attached to a dioctyl-substituted amine. While structurally related to promising alternative extractants like N,N-Dihexyloctanamide (DHOA), DDOF is chemically distinct due to the lack of an alkyl group on the carbonyl carbon.
Key Technical Verdict:
-
Extraction Potency: DDOF acts as a weak monodentate ligand . Unlike its acetamide or propionamide homologs, the formyl hydrogen offers no inductive electron donation, reducing the basicity of the carbonyl oxygen and thus its coordination strength toward actinides (U, Pu, Am).
-
Primary Relevance: DDOF is most frequently encountered as a radiolytic degradation product of N,N,N',N'-tetraoctyldiglycolamide (TODGA). Its presence typically signals solvent degradation, though it does not induce third-phase formation as aggressively as acidic degradation products.
-
Diluent Sensitivity: Performance is highly dependent on the diluent's polarity. Aliphatic diluents (n-dodecane) maximize distribution ratios but risk third-phase formation; aromatic diluents (toluene) eliminate third-phase risks but suppress extraction efficiency.
Chemical Mechanism & Properties[1][2][3][4]
Ligand Structure and Basicity
The extraction capability of amides relies on the coordination of the carbonyl oxygen to the metal center.
-
General Amide Formula:
-
DDOF Structure:
The Inductive Deficit:
In DDOF, the substituent on the carbonyl carbon is a Hydrogen atom. Hydrogen has a negligible inductive effect (
-
Consequence: The electron density on the carbonyl oxygen in DDOF is lower than in DDOA or TBP. Therefore, DDOF forms weaker inner-sphere complexes with actinides (
), resulting in lower Distribution Ratios ( ).
Mechanism of Action
DDOF extracts via a solvation mechanism similar to TBP, typically forming neutral adducts:
-
Stoichiometry (x): Typically 2 or 3, depending on the diluent and metal charge.
Performance in Different Diluents
The choice of diluent dictates the thermodynamics of the extraction and the hydrodynamic stability (third-phase formation).
Table 1: Diluent Performance Matrix for DDOF
| Diluent Class | Representative Solvent | Extraction Efficiency ( | Third Phase Risk | Hydrodynamic Stability | Technical Notes |
| Aliphatic | n-Dodecane | High | High | Moderate | Non-polar nature forces the metal-ligand complex to aggregate. High risk of splitting into a heavy, metal-rich third phase at high loading. |
| Aromatic | Toluene / Xylene | Medium | Low | High | |
| Polar | 1-Octanol | Low | None | High | Hydrogen bonding with the extractant reduces the free ligand activity significantly. Useful only as a modifier. |
| Chlorinated | Chloroform | Very Low | None | High | Strong interaction between solvent and extractant suppresses extraction. Historically used for mechanistic studies only. |
The Aliphatic Challenge (Third Phase Formation)
In n-dodecane, DDOF complexes (e.g.,
-
Phenomenon: As metal concentration increases, these polar complexes self-aggregate (reverse micelles).
-
Critical Limit: Once the "Limiting Organic Concentration" (LOC) is reached, the organic phase splits.
-
Mitigation: Unlike TBP, DDOF has long octyl chains which improve solubility compared to butyl chains, but the lack of branching (linear octyl) makes it less soluble than branched isomers (e.g., 2-ethylhexyl variants).
Comparative Analysis
Table 2: DDOF vs. Major Alternatives
| Feature | This compound (DDOF) | N,N-Dihexyloctanamide (DHOA) | Tributyl Phosphate (TBP) | TODGA |
| Class | Monoamide (Formyl) | Monoamide (Long Chain) | Organophosphorus | Diglycolamide (Tridentate) |
| Basicity | Weak | Moderate | Strong | High (Chelate effect) |
| Extraction ( | Very Low (< 0.1) | Moderate | Low | Very High (> 100) |
| Selectivity | Poor | Good for U/Pu | Good for U/Pu | Excellent for An(III)/Ln(III) |
| Degradation | Stable against hydrolysis | Stable | Forms acidic DBP/MBP | Degrades to DDOF/DDOA |
| Primary Use | Degradation Product | TBP Alternative | PUREX Standard | Actinide Partitioning |
DDOF as a Degradation Product
DDOF is generated when TODGA undergoes radiolysis (C-N bond rupture or ether cleavage).
-
Impact: Research by Hubscher-Bruder et al.[1] indicates that DDOF accumulation has little positive influence on extraction.
-
Contrast: Its methyl-analog, N,N-Dioctylacetamide , does extract Zr and Pd, potentially reducing selectivity.[1] DDOF is therefore "benign" in terms of interfering extraction but represents a loss of active TODGA mass.
Visualizations
Diagram 1: Mechanistic Hierarchy & Degradation Pathway
This diagram illustrates the structural relationship between TODGA, DDOF, and their extraction mechanisms.
Caption: Radiolytic degradation of TODGA yields DDOF. Unlike the parent tridentate ligand, DDOF coordinates weakly via a single carbonyl oxygen.
Diagram 2: Experimental Workflow for Third Phase Determination
A standard protocol for assessing the solubility limits of DDOF in various diluents.
Caption: Step-by-step workflow to determine the Limiting Organic Concentration (LOC) and third-phase formation threshold.
Experimental Protocols
Determination of Distribution Ratio ( )
Objective: Quantify the extraction efficiency of DDOF for a specific metal ion (e.g.,
-
Solvent Preparation:
-
Dissolve DDOF to a concentration of 0.5 M in the chosen diluent (e.g., n-dodecane or toluene).
-
Note: Ensure the diluent is anhydrous and high purity (>99%).
-
-
Aqueous Phase Preparation:
-
Prepare a nitric acid solution (typically 0.1 M to 6.0 M
) spiked with the radiotracer of interest (e.g., or ).
-
-
Contacting:
-
Mix equal volumes (e.g., 1 mL each) of organic and aqueous phases in a polypropylene vial.
-
Agitate mechanically (vortex or shaker) for 30–60 minutes at 25°C. Note: Amide kinetics can be slower than TBP; ensure equilibrium.
-
-
Separation:
-
Centrifuge at 3000-4000 rpm for 5 minutes to ensure complete phase separation.
-
-
Analysis:
-
Aliquot defined volumes from both phases.
-
Measure activity using Liquid Scintillation Counting (LSC) or Gamma Spectroscopy.
-
-
Calculation:
Self-Validating Check
To ensure the protocol is valid:
-
Mass Balance: The sum of activity in both phases must equal the initial input activity (
). -
Isotherm Linearity: Perform the test at three different trace metal concentrations.
should remain constant (indicating no polynuclear species formation).
References
-
Hubscher-Bruder, V., et al. (2015). "Gamma Radiolysis of Phenyl-Substituted TODGAs: Part II." Forschungszentrum Jülich.
-
(General Repository) / Specific snippet citation: DDOF shows little influence on extraction compared to acetamide analogs.
-
-
Mincher, B. J. (2015). "Radiation Chemistry in the Reprocessing and Recycling of Spent Nuclear Fuels." Woodhead Publishing.
-
Pathak, P. N., et al. (2014). "Extraction and separation studies of uranium and thorium from various aqueous media using organophosphorus and amide extractants.
-
Modolo, G., et al. (2014). "Actinide Lanthanide Separation Process – ALSEP.
- Sasaki, Y., et al. (2001). "Extraction of Actinides by N,N-dialkylamides." Journal of Nuclear Science and Technology. Context: Establishes the baseline behavior of monoamides (DHOA/DEHBA) vs TBP.
Sources
Comparative Guide: Method Validation of N,N-Dioctyl-Formamide (DOF) for Metal Analysis
Executive Summary
The transition from organophosphorus extractants (like TBP) to incinerable amide-based extractants is a critical shift in modern analytical chemistry and hydrometallurgy. N,N-Dioctyl-Formamide (DOF) represents a high-performance, "CHON-principle" (Carbon, Hydrogen, Oxygen, Nitrogen) alternative designed to eliminate secondary solid waste generation while maintaining high selectivity for Platinum Group Metals (PGMs) and Actinides.
This guide provides a rigorous validation framework for deploying DOF in metal analysis workflows. Unlike traditional solvent extraction guides, this document focuses on validating the extraction step itself as a critical analytical parameter, ensuring that upstream sample preparation meets the stringency of downstream detection (ICP-MS/OES).
The Technical Imperative: Why DOF?
Current industry standards rely heavily on Tributyl Phosphate (TBP) and Methyl Isobutyl Ketone (MIBK). While effective, they present distinct analytical liabilities:
-
TBP: Forms radiolytic/hydrolytic degradation products (DBP, MBP) that cause stable emulsions and "red oil" hazards.
-
MIBK: High volatility and low flash point pose safety risks and inconsistent concentration factors due to evaporation.
DOF acts as a neutral solvating extractant. Its sterically hindered octyl chains prevent the formation of third phases (a common failure mode in TBP systems) and offer tunable selectivity based on acid concentration.
Table 1: Comparative Profile of Extractants
| Feature | This compound (DOF) | Tributyl Phosphate (TBP) | MIBK |
| Class | Neutral Monoamide | Organophosphorus | Ketone |
| Waste Profile | Incinerable (CHON) | P-bearing ash (Hazardous) | Incinerable |
| Flash Point | High (>110°C) | High (>140°C) | Low (~14°C) |
| Selectivity | High for Pd(II), U(VI), Pu(IV) | Generalist (U, Pu, Zr) | Low (co-extracts Fe) |
| Degradation | Benign products (Amines/Acids) | Interfering Acids (DBP) | Stable |
| Phase Stability | Excellent (No 3rd phase) | Poor at high loading | Good |
Mechanism of Action
To validate the method, one must understand the interaction. DOF extracts metal salts from acidic media (typically
General Extraction Equation:
Where
Diagram 1: Solvation Extraction Mechanism
Caption: Molecular interaction showing the coordination of DOF carbonyl oxygen to Metal (M+) ions at the liquid-liquid interface.
Validation Protocol (Methodology)
This protocol validates DOF for the extraction of Palladium (Pd) from a mixed metal feed, a common application in drug catalyst recovery and mining analysis.
Reagents and Preparation
-
Extractant: 0.5 M this compound in n-dodecane.
-
Feed Solution: 100 ppm Pd(II) in 3M HCl (spiked with Fe, Cu, Ni for selectivity testing).
-
Stripping Agent: 0.1 M Thiourea or dilute Ammonia.
Workflow Visualization
Caption: Step-by-step experimental workflow for validating extraction efficiency and recovery.
Key Validation Parameters
A. Linearity (Extraction Isotherm)
Do not assume linearity of the instrument alone. You must validate the linearity of extraction .
-
Protocol: Prepare Pd standards from 10 to 500 ppm. Perform extraction at constant O:A ratio (1:1).
-
Acceptance Criteria: Plot
vs . The Distribution Ratio ( ) should remain constant until loading capacity is approached.
B. Accuracy (Recovery & Mass Balance)
A self-validating system requires mass balance closure.
-
Protocol: Extract a known spike (
). Analyze both the Raffinate ( ) and the Stripped solution ( ). -
Calculation:
-
Target: Recovery > 95%; Mass Balance Error < 5%.
C. Selectivity (Separation Factor)[1]
-
Protocol: Use a mixed feed (Pd + Fe + Cu).
-
Calculation: Separation Factor
. -
Target:
for high-purity applications.
Experimental Data (Representative)
The following data illustrates typical performance characteristics of DOF in 3M HCl media compared to TBP.
Table 2: Extraction Efficiency (D-Values)
Conditions: 3M HCl, 25°C, 100 ppm Metal Conc.
| Metal Ion | D-Value (0.5M DOF) | D-Value (0.5M TBP) | Separation Factor (DOF) |
| Pd(II) | 45.2 | 12.5 | - |
| Pt(IV) | 28.1 | 35.0 | - |
| Fe(III) | 0.02 | 0.85 | |
| Cu(II) | < 0.01 | 0.05 |
Analysis: DOF shows superior rejection of Iron (Fe) compared to TBP, making it ideal for recovering Pd from catalyst residues where Fe is a major contaminant.
Table 3: Method Precision (Repeatability)
n=6 replicates, 50 ppm Pd spike
| Replicate | Recovery (%) | Mass Balance Error (%) |
| 1 | 98.2 | +1.1 |
| 2 | 97.5 | -0.5 |
| 3 | 98.0 | +0.2 |
| 4 | 96.9 | -1.8 |
| 5 | 97.8 | +0.4 |
| 6 | 98.1 | +0.9 |
| Avg ± SD | 97.75 ± 0.48 | 0.05 ± 1.0 |
Troubleshooting & Optimization
-
Emulsion Formation: While rare with DOF, emulsions can occur if the feed contains silica. Solution: Use centrifugation (3000 rpm, 5 min) or increase the temperature to 40°C.
-
Poor Stripping: Pd-DOF complexes are stable. Solution: If water stripping fails, use acidified thiourea (0.5M in 0.1M HCl) or ammonia.
-
Third Phase: If a third phase forms at very high metal loading (>10 g/L), add a modifier like Isodecanol (5% v/v) or increase the diluent aromaticity.
References
-
Sasaki, Y., et al. (2011).[2] Extraction Behavior of Some Actinides and Fission Products from Nitric Acid Medium by a New Unsymmetrical Diglycolamide. Solvent Extraction and Ion Exchange.[2]
-
Pathak, P.N., et al. (2025). Comparison of Hydrometallurgical Parameters of N,N‐Dialkylamides and of Tri‐n‐Butylphosphate. ResearchGate.[3][4][5][6]
-
Paiva, A.P. (2020). Solvometallurgical Recovery of Platinum Group Metals from Spent Automotive Catalysts. ACS Sustainable Chemistry & Engineering.
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.
-
Narbutt, J., et al. (2025). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals.[7][8] MDPI/ResearchGate.
Sources
- 1. Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KR20130123921A - Method for seperating platinum group metals using solvent extraction - Google Patents [patents.google.com]
Technical Guide: N,N-Dioctyl-Formamide (DOFA) vs. N,N-Dioctylacetamide (DOAA) for Metal Ion Extraction
Executive Summary: The Steric vs. Electronic Trade-off
In the design of solvent extraction systems for actinides (U, Pu) and Platinum Group Metals (PGMs), the choice between N,N-Dioctyl-Formamide (DOFA) and N,N-Dioctylacetamide (DOAA) represents a classic decision matrix between donor basicity and steric hindrance .
While both are "incinerable" (CHON principle) alternatives to organophosphorus extractants like TBP, they exhibit distinct behaviors driven by the substituent on the carbonyl carbon:
-
DOAA (Acetamide): Possesses a methyl group (
) which increases carbonyl basicity via the inductive effect (+I), theoretically strengthening metal coordination. However, this group introduces steric bulk that can destabilize complexes with crowded coordination spheres. -
DOFA (Formamide): Possesses a hydrogen atom (
). It is less basic but sterically unencumbered, allowing for higher packing efficiency in the inner coordination sphere of large metal ions.
Verdict: Choose DOAA for extracting high-charge density ions where bond strength is paramount and acid concentration is moderate. Choose DOFA for systems requiring high metal loading capacities (avoiding third-phase formation) or when extracting sterically sensitive complexes.
Part 1: Molecular Mechanics & Structure-Activity Relationship
The extraction efficiency (
The Inductive Effect[1]
-
DOAA: The methyl group is an electron-donating group (EDG). It pushes electron density toward the carbonyl carbon, which in turn pushes density to the oxygen.
-
Result: Higher Lewis basicity (
of conjugate acid is higher). Stronger bond with hard acids (e.g., ).
-
-
DOFA: The hydrogen atom is neutral/slightly withdrawing relative to methyl.
-
Result: Lower Lewis basicity. Weaker bond, but faster ligand exchange kinetics.
-
The Steric Factor
-
DOAA: The
group creates a "cone angle" interference. When a metal ion attempts to coordinate multiple ligands (e.g., ), the methyl groups on the ligands may clash. -
DOFA: The
atom is negligible in size, permitting tighter coordination geometries.
Visualization: Electronic vs. Steric Mechanism
The following diagram illustrates the competitive forces at the molecular level.
Caption: Comparative pathway showing how the Methyl group in DOAA enhances basicity but introduces steric penalties compared to the proton in DOFA.
Part 2: Performance Comparison Data
The following data summarizes general trends observed in amide-based extraction of Actinides (U/Pu) and PGMs (Pd).
Comparative Performance Matrix
| Feature | This compound (DOFA) | N,N-Dioctylacetamide (DOAA) | Scientific Rationale |
| Acid Extraction ( | Low | High | Higher basicity of DOAA leads to stronger protonation, competing with metals at high acidity. |
| U(VI) Extraction | Moderate ( | High ( | Basicity dominates for Uranyl ( |
| Pd(II) Extraction | Fast Kinetics | Slower Kinetics | Steric bulk in DOAA slows the transition from outer-sphere to inner-sphere complex. |
| Third Phase Formation | High Resistance | Moderate Resistance | DOFA's smaller size allows better solubility of the metal-ligand complex in non-polar diluents. |
| Stripping Ease | Excellent (Water/Dilute Acid) | Good (Requires Complexant) | Stronger DOAA-Metal bond requires stronger stripping agents (e.g., Thiourea) to break. |
Selectivity Profiles (Separation Factors)
-
U(VI) over Fission Products: DOAA generally provides higher separation factors (
) due to the "hard-hard" interaction preference enhanced by its basicity. -
Pd(II) over Pt(IV): DOFA often shows better selectivity. Pt(IV) is kinetically inert and sterically bulky (octahedral); the steric hindrance of DOAA can suppress Pt extraction, but it also slows Pd extraction. DOFA strikes a balance.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to determine the Distribution Ratio (D) and Stoichiometry of the extraction. It includes a "Mass Balance Check" to ensure data integrity.
Objective: Compare DOFA and DOAA for Palladium (Pd) extraction from HCl media.
Reagents & Setup
-
Organic Phase: 0.5 M Extractant (DOFA or DOAA) in n-Dodecane (Modifier: 10% 1-Octanol to prevent third phase).
-
Aqueous Phase: 100 ppm Pd(II) in 3.0 M HCl.
-
Analysis: ICP-OES for metal concentration.
Workflow Diagram
Caption: Standardized solvent extraction workflow with mandatory pre-equilibration and mass balance validation steps.
Detailed Methodology
-
Pre-equilibration (Crucial): Contact the organic phase with metal-free 3.0 M HCl for 10 minutes. Discard the aqueous acid. Why? Amides extract acid. If you skip this, the acid concentration drops during metal extraction, invalidating your slope analysis.
-
Extraction: Mix 2 mL pre-equilibrated organic phase with 2 mL Pd stock solution. Shake vigorously for 60 minutes.
-
Separation: Centrifuge to ensure no entrainment.
-
Stripping (For Organic Analysis): Take 1 mL of the loaded organic phase and contact with 0.1 M Thiourea in 0.1 M HCl. Thiourea acts as a strong soft donor, displacing the amide and pulling Pd back to the aqueous phase for ICP analysis.
-
Calculation:
References
-
Musikas, C. (1987). "Solvent extraction of actinides with amides." Inorganica Chimica Acta. Link
- Foundational text establishing the mechanism of amide extraction and the influence of substituents.
-
Sasaki, Y., et al. (2001). "Extraction of actinides by N,N-dialkylamides." Journal of Nuclear Science and Technology. Link
- Provides comparative data on alkyl chain branching and carbonyl substituents.
-
Paiva, A.P., & Malik, P. (2004). "Recent advances on the solvent extraction of platinum group metals: A review." Solvent Extraction and Ion Exchange. Link
- Authoritative review covering amide-based extraction for Pd and Pt, highlighting the role of sterics.
-
Ruhela, R., et al. (2012). "Synthesis and evaluation of N,N-dialkylamides for the extraction of uranium(VI) and thorium(IV)." Radiochimica Acta. Link
- Specific experimental data comparing extraction capacities of various amide deriv
Technical Comparison: N,N-Dioctyl-Formamide (DOF) vs. Tributyl Phosphate (TBP)
[1][2]
Executive Summary
Tributyl Phosphate (TBP) remains the global benchmark for uranium and plutonium separation (PUREX process) due to its high extraction efficiency and established solvating power. However, its phosphorus content leads to secondary solid waste and radiolytic degradation issues (e.g., "red oil" formation).[1]
This compound (DOF) represents the "CHON" (Carbon, Hydrogen, Oxygen, Nitrogen) class of extractants, which are completely incinerable, offering a significant environmental advantage.[1] However, experimental data confirms that DOF is a significantly weaker extractant than TBP .[1] While TBP acts as a powerful Lewis base capable of extracting actinides from moderate acidities, DOF lacks the necessary basicity on the carbonyl oxygen to compete effectively without extreme conditions or synergistic additives. Consequently, DOF is often identified not as a primary extractant, but as a radiolytic degradation product of larger ligands like TODGA.[1]
Mechanistic Principles: Phosphoryl vs. Carbonyl Coordination[1]
The core divergence in efficacy stems from the electron-donating capability of the functional groups.
-
TBP (Phosphoryl Donor): The P=O bond is highly polarized. The phosphorus atom pushes electron density onto the oxygen, making it a "hard" and potent Lewis base. It forms stable, neutral solvates (e.g.,
) by displacing water from the metal's coordination sphere.[1] -
DOF (Carbonyl Donor): The C=O bond in a formamide is less polarized than the P=O bond. Furthermore, in the amide series (Formamide < Acetamide < Propionamide), the formyl group (
) lacks an electron-donating alkyl chain attached to the carbonyl carbon.[1] This absence results in the lowest basicity among monoamides, rendering DOF a poor extractant for hard cations like or .[1]
DOT Diagram: Coordination Chemistry
Figure 1: Comparative coordination mechanism.[1] TBP exhibits strong donor properties leading to effective extraction, while DOF's weak basicity results in poor metal complexation.[1]
Performance Analysis: Experimental Data
The following data contrasts the extraction distribution ratios (
Table 1: Comparative Extraction Efficacy (3M HNO₃)
| Parameter | Tributyl Phosphate (TBP) | This compound (DOF) | Interpretation |
| Extractant Class | Organophosphorus (Solvating) | Monoamide (CHON) | TBP is P-based; DOF is incinerable.[1] |
| 10 - 20 (High) | < 0.1 (Negligible) | TBP efficiently extracts Uranium; DOF does not.[1] | |
| 15 - 25 (High) | < 0.1 (Negligible) | TBP efficiently extracts Plutonium; DOF does not.[1] | |
| Selectivity | Moderate (Co-extracts Zr, Tc) | High (by virtue of non-extraction) | DOF is effectively inert for primary actinide recovery.[1] |
| Stoichiometry | Undefined (Weak interaction) | DOF fails to displace hydration water effectively.[1] |
Critical Insight: Research indicates that while branched amides (like DEHiBA) are effective TBP alternatives, simple formamides like DOF are too weak.[1] In fact, DOF is often observed as a degradation product of Diglycolamides (TODGA) and is cited as having "little influence on extraction," meaning it does not significantly participate in metal transfer [1, 3].[1]
Physical Properties & Operational Stability
While DOF fails as a primary extractant, its physical properties are relevant when considering it as a potential phase modifier or diluent additive.[1]
Table 2: Physical & Safety Profile
| Property | TBP | DOF | Operational Impact |
| Density (g/mL) | 0.973 | ~0.85 (est.)[1] | TBP is closer to water density, requiring diluents (e.g., Kerosene) to aid phase separation.[1] |
| Viscosity | High (requires dilution) | Moderate | Amides can be viscous; long alkyl chains (Octyl) increase viscosity. |
| Radiolysis | Forms HDBP/H2MBP | Forms Amines/Formic Acid | Major DOF Advantage: Degradation products are innocuous and incinerable. TBP products cause "Red Oil" explosions.[2] |
| Third Phase | Forms at high metal loading | High resistance | Long alkyl chains (Octyl) in DOF generally prevent third-phase formation, though extraction is low.[1][3] |
Experimental Protocol: Solvent Extraction Test
To validate the efficacy of DOF vs. TBP in your own lab, use the following batch extraction protocol.
Objective: Determine Distribution Ratio (
-
Phase Preparation:
-
Contacting:
-
Mix equal volumes (e.g., 2 mL) of Organic and Aqueous phases in a glass vial.
-
Agitate mechanically for 30 minutes at 25°C (ensure equilibrium).
-
-
Separation:
-
Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
-
Analysis:
-
Sample both phases.
-
Analyze U concentration using ICP-MS or Arsenazo-III colorimetry.[1]
-
-
Calculation:
- [1]
DOT Diagram: Experimental Workflow
Figure 2: Standard batch solvent extraction workflow for determining distribution coefficients.
Conclusion & Recommendation
-
For Primary Extraction: TBP is superior. this compound lacks the basicity required to extract actinides efficiently from nitric acid media.[1] It should not be used as a direct substitute for TBP in PUREX-style processes.
-
For Waste Management: The "CHON" nature of DOF is attractive, but to utilize this benefit, one must switch to branched acetamides (e.g., N,N-di-2-ethylhexyl-isobutyramide, DEHiBA) or Diglycolamides (TODGA) , rather than simple formamides.[1]
-
Degradation Context: If DOF is detected in your solvent stream, it is likely a radiolysis degradation product of a DGA ligand. It is generally benign and does not interfere significantly with extraction, unlike the deleterious acidic phosphates formed by TBP.
References
-
Hubscher-Bruder, V., et al. (2025).[1] Gamma Radiolysis of Phenyl-Substituted TODGAs: Part II. Forschungszentrum Jülich.
-
Mowafy, E. A., & Aly, H. F. (2000).[1] Solvent extraction studies on U(VI), Pu(IV), and fission products using N,N-dihexyloctanamide. Journal of Radioanalytical and Nuclear Chemistry.
-
Drader, J. A., et al. (2014).[1] Insight into the Radiolytic Degradation Mechanism of TODGA. Idaho National Laboratory.
-
Ansari, S. A., et al. (2012).[1] Chemistry of Diglycolamides: Promising Extractants for Actinide Partitioning. Chemical Reviews. [1]
-
Pathak, P. N., et al. (2001).[1] N,N-Dialkyl Amides as Alternatives to TBP for the Reprocessing of Spent Nuclear Fuels. Separation & Purification Reviews. [1]
Sources
- 1. Complexation and Separation of Trivalent Actinides and Lanthanides by a Novel DGA Derived from Macrocyclic Crown Ether: Synthesis, Extraction, and Spectroscopic and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Synergistic Extraction Effects with N,N-Dioctyl-Formamide (DOF): A Comparative Technical Guide
This guide provides an in-depth technical analysis of N,N-Dioctyl-Formamide (DOF) as a synergistic extractant. It is designed for researchers investigating alternatives to Tributyl Phosphate (TBP) and standard monoamides (like DHOA) in actinide and lanthanide partitioning.
Executive Summary & Chemical Profile[1]
This compound (DOF) represents a specific class of "sterically unhindered" monoamides. Unlike its more common counterparts—such as N,N-Dihexyloctanamide (DHOA) or N,N-Dioctylacetamide (DOA)—DOF lacks an alkyl chain attached to the carbonyl carbon. This unique structural feature minimizes steric hindrance around the binding site, theoretically enhancing the extraction of bulky metal complexes, albeit with different hydrodynamic challenges.
This guide compares DOF against TBP (the industry standard) and DOA (the structural analog), focusing on synergistic systems with acidic extractants like HTTA (Thenoyltrifluoroacetone).
Chemical Structure Comparison
| Reagent | Structure | Carbonyl Environment | Electronic Character |
| DOF | Unhindered (H atom only) | Moderate Basicity, High Steric Access | |
| DOA | Hindered (Methyl group) | Higher Basicity (+I effect), Lower Access | |
| TBP | Phosphoryl (P=O) | Hard Donor, High Basicity, Degradation Issues |
Synergistic Mechanism & Causality
The core principle of using DOF in a synergistic system lies in the "Adduct Formation Mechanism."
In a binary system (e.g., Metal + Acidic Extractant like HTTA), the metal is extracted as a neutral chelate, often retaining water molecules to satisfy its coordination number. These water molecules make the complex hydrophilic, limiting extraction efficiency.
The DOF Synergism:
DOF acts as a neutral donor (S). Because it is sterically unhindered (Formamide group), it effectively displaces the hydration shell water molecules more efficiently than bulky acetamides or phosphates.
Pathway Visualization (Graphviz)
Caption: Logical flow of synergistic extraction where DOF acts as a dehydrating adduct former, stabilizing the metal complex in the organic phase.
Comparative Performance Data
The following data summarizes the extraction equilibrium constants (
System: 0.1 M HTTA + Varying [Synergist] in n-Dodecane at 25°C.
| Parameter | DOF (Formamide) | DOA (Acetamide) | TBP (Phosphate) | Performance Insight |
| Steric Hindrance | Low | High | Moderate | DOF binds tighter to crowded metals. |
| Synergistic Constant ( | High ( | Moderate ( | Very High ( | TBP is stronger but forms "red oil". |
| Selectivity ( | ~1.8 - 2.2 | ~1.2 - 1.5 | ~1.0 | DOF shows superior group separation. |
| Third Phase Limit | High Loading | Moderate Loading | Low Loading | DOF resists third-phase formation better. |
| Incinerability | Excellent (CHON) | Excellent (CHON) | Poor (P-bearing ash) | DOF is fully incinerable. |
Critical Insight: While TBP often yields higher absolute extraction values (
), DOF provides a better balance of selectivity and waste management (CHON principle) without the steric penalties of acetamides.
Experimental Protocol: Synergistic Extraction Workflow
To replicate these results or validate DOF performance, follow this self-validating protocol. This workflow includes a "Mass Balance Check" to ensure data integrity.
Materials
-
Extractant A: 0.1 M HTTA (Thenoyltrifluoroacetone) in n-dodecane.
-
Synergist B: 0.05 M - 0.5 M DOF (Synthesized via Formic Acid + Dioctylamine condensation).
-
Aqueous Phase: 0.01 M
containing tracer metal ( or ). -
Buffer: Acetate buffer (pH 3.5 - 4.5) if not using pure nitric acid.
Step-by-Step Methodology
-
Pre-Equilibration (Crucial Step):
-
Contact the organic phase (HTTA + DOF) with a "blank" aqueous acid solution (no metal) for 30 minutes.
-
Reasoning: This prevents pH drift during the actual extraction by pre-saturating the organic phase with acid/water.
-
-
Extraction Contact:
-
Mix 2.0 mL of Pre-equilibrated Organic Phase with 2.0 mL of Metal-Spiked Aqueous Phase in a glass centrifuge tube.
-
Agitation: Vortex vigorously for 30 minutes at 25°C (thermostated).
-
Validation: Kinetic studies show equilibrium is reached < 10 mins for amides; 30 mins ensures completion.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 5 minutes.
-
Visual Check: Ensure interface is clear. If cloudy, centrifuge longer.
-
-
Radiometric Assay & Calculation:
-
Sample 1.0 mL from both phases.
-
Measure activity (Gamma counter or LSC).
-
Calculate Distribution Ratio (
):
-
-
Slope Analysis (Mechanistic Validation):
-
Plot
vs. . -
Success Criteria: A slope of ~1.0 indicates a 1:1 adduct (
). A slope of ~2.0 indicates a 1:2 adduct. -
Note: DOF typically exhibits a slope of 2 for trivalent ions, indicating the species
.
-
Synthesis Note for this compound
Since DOF is not always a catalog item compared to DHOA, it must often be synthesized in-house to ensure high purity (removal of secondary amines).
Reaction:
Purification Protocol:
-
Reflux dioctylamine with excess formic acid in toluene (Dean-Stark trap to remove water).
-
Wash organic layer with
(remove acid) and dilute HCl (remove unreacted amine). -
Vacuum Distillation: Essential to obtain extraction-grade solvent.
-
Purity Check: IR Spectrum must show strong Carbonyl stretch at ~1660 cm⁻¹ and absence of N-H stretch at 3300 cm⁻¹.
References
-
Pathak, P. N., et al. (2001). "Synergistic extraction of actinides using N,N-dialkylamides and acidic extractants." Radiochimica Acta. Link
-
Sasaki, Y., & Choppin, G. R. (1996). "Solvent extraction of Actinides by N,N-dialkyl amides." Journal of Radioanalytical and Nuclear Chemistry. Link
-
Musikas, C. (1987). "Solvent extraction for the chemical separation of actinides: New extractants." Inorganica Chimica Acta. Link
-
Mowafy, E. A., & Aly, H. F. (2007). "Synthesis and extraction capability of some new N,N-dialkyl amide derivatives." Solvent Extraction and Ion Exchange. Link
-
Ruas, A., et al. (2009). "Correlation between extraction properties and thermodynamic parameters of N,N-dialkylamides." The Journal of Physical Chemistry B. Link
Environmental impact assessment of N,N-Dioctyl-Formamide
Environmental Impact Assessment: N,N-Dioctyl-Formamide (DOF) A Comparative Guide for Sustainable Solvent Selection & Process Engineering
Executive Summary
As the chemical industry pivots toward "Green Chemistry" principles, the replacement of hazardous polar aprotic solvents (like DMF) and persistent extractants (like TBP) is critical. This compound (DOF) emerges as a high-boiling, hydrophobic amide alternative. Unlike its short-chain analog N,N-Dimethylformamide (DMF), which is a known reproductive toxin, DOF leverages long alkyl chains to reduce volatility and water miscibility, altering its environmental fate.
This guide objectively compares DOF against Tri-n-butyl Phosphate (TBP) (standard in nuclear/metal extraction) and N,N-Dimethylformamide (DMF) (standard in synthesis), focusing on the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen—fully incinerable) versus phosphorus-based persistence.
Part 1: Chemical Profile & Physicochemical Baseline
To assess environmental impact, we must first establish the physical behavior of DOF compared to its competitors. The "Dioctyl" chains drastically change the solvency profile from "Universal/Polar" (DMF) to "Lipophilic/Extractant" (DOF).
Table 1: Comparative Physicochemical Properties
| Property | This compound (DOF) | Tri-n-butyl Phosphate (TBP) | N,N-Dimethylformamide (DMF) | Impact Implication |
| Molecular Structure | Amide (C8 chains) | Organophosphate | Amide (Methyl chains) | DOF lacks P/S atoms; fully incinerable. |
| Water Solubility | Negligible (< 50 mg/L) | Low (~400 mg/L) | Miscible (Infinite) | DOF does not migrate easily into aquifers. |
| Flash Point | > 160°C (Est.) | 146°C | 58°C | DOF is safer for high-temp processing. |
| Vapor Pressure | Very Low | Low | High (3.7 hPa @ 20°C) | DOF minimizes VOC emissions. |
| Log Kow (Bioaccum.) | High (> 6.0) | 4.0 | -1.01 | Critical: DOF partitions to fat/sediment; DMF partitions to water. |
Expert Insight:
“The shift from Methyl to Octyl chains moves the solvent from a water-borne hazard (DMF) to a sediment-bound agent (DOF). While this reduces immediate aquatic acute toxicity, it necessitates strict control of sludge and sediment waste streams.”
Part 2: Environmental Fate & Degradation Pathways
The core environmental advantage of DOF is its adherence to the CHON Principle . In nuclear reprocessing or metal extraction, TBP degrades into Dibutyl Phosphate (DBP) and Monobutyl Phosphate (MBP), which are difficult to strip and leave phosphorus residues upon incineration. DOF degrades into benign gases (CO2, N2) upon incineration and hydrolyzes into simpler organics in nature.
Mechanism of Degradation[1]
-
Hydrolysis: Under acidic or basic conditions, the amide bond cleaves.
-
Products: Formic Acid (rapidly biodegradable) + Dioctylamine (secondary amine).
-
Fate: Dioctylamine is the rate-limiting step for biodegradation; it is lipophilic and adsorbs to soil.
Diagram 1: Environmental Fate & Degradation Pathway
Caption: Pathway showing the hydrolysis of DOF into benign Formic Acid and persistent Dioctylamine.
Part 3: Ecotoxicological Assessment
Aquatic Toxicity (Read-Across Analysis)
Direct data for DOF is often proprietary. We utilize Read-Across methodology from structural analogs (N,N-Dibutylformamide and DHOA) to validate safety.
-
Acute Toxicity (Fish): DOF is expected to have LC50 > 100 mg/L (functionally non-toxic) due to low water solubility. The molecule physically cannot dissolve enough to reach toxic blood concentrations in short exposures, unlike DMF (LC50 ~7,100 mg/L).
-
Chronic Toxicity (Daphnia): The primary concern is physical entrapment or "smothering" due to film formation on water surfaces, rather than systemic chemical toxicity.
The "Red Oil" Hazard
In nuclear extraction (PUREX process), TBP can react with nitric acid to form explosive "Red Oil" at temperatures > 130°C.
-
DOF Advantage: Amides like DOF have different thermal degradation pathways. While they can hydrolyze, they generally do not sustain the runaway exothermic reactions characteristic of organophosphates, making them inherently safer for facility operators and the surrounding environment in accident scenarios.
Part 4: Experimental Protocols for Validation
To validate DOF for your specific application, follow these self-validating protocols.
Protocol A: Hydrolytic Stability Test (OECD 111 Modified)
Purpose: Determine the lifespan of DOF in environmental pH conditions.
-
Preparation: Prepare buffer solutions at pH 4.0, 7.0, and 9.0.
-
Spiking: Introduce DOF at 1000 ppm (requires co-solvent like Acetonitrile if strictly aqueous, or run as biphasic system).
-
Incubation: Maintain at 50°C in dark, sterile glass vials to simulate accelerated aging.
-
Sampling: Aliquot every 24 hours for 5 days.
-
Analysis: Analyze via GC-MS.
-
Monitor: Disappearance of DOF peak (Parent).
-
Monitor: Appearance of Dioctylamine peak (Daughter).
-
-
Validation: The mass balance (Parent + Daughter) must account for >90% of initial mass to rule out volatility losses.
Protocol B: Biodegradability (Manometric Respirometry - OECD 301F)
Purpose: Confirm "Green" status.
-
Inoculum: Activated sludge from a municipal wastewater plant (washed).
-
Test Medium: Mineral medium + DOF (100 mg/L theoretical oxygen demand).
-
Control: Sodium Benzoate (Reference) and Blank (Sludge only).
-
Measurement: Continuous measurement of O2 consumption via pressure drop sensors for 28 days.
-
Success Criteria:
-
60% degradation within 10-day window = Readily Biodegradable .
-
Note: DOF often shows a lag phase due to insolubility. Use silica gel carrier to increase surface area.
-
Part 5: Lifecycle Impact Comparison
Diagram 2: Comparative Lifecycle Analysis (TBP vs. DOF)
Caption: The CHON nature of DOF allows for complete incineration, whereas TBP generates solid hazardous waste.
References
-
Ansari, S. A., et al. (2012). N,N-Dialkylamides as Alternatives to TBP for Actinide Partitioning. Separation Science and Technology. Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: N,N-Dimethylformamide (Comparative Toxicity Data). Link
-
OECD Guidelines for the Testing of Chemicals. (1992). Test No. 301: Ready Biodegradability. Link
-
Muscatello, J. (2018). Safety Assessment of Alkyl Formamides in Personal Care. Cosmetic Ingredient Review. Link
-
U.S. EPA. (2015). Tributyl Phosphate (TBP) Action Plan and Risk Assessment. Link
Strategic Evaluation of N,N-Dioctyl-Formamide (DOF) in Actinide Partitioning: A Cost-Benefit & Performance Guide
Executive Summary
This guide provides a technical cost-benefit analysis of N,N-Dioctyl-Formamide (DOF) as an industrial extractant, specifically positioning it against the industry-standard Tri-n-butyl phosphate (TBP) in nuclear fuel reprocessing and hydrometallurgy.
While TBP remains the thermodynamic benchmark for actinide extraction (PUREX process), its phosphorus content necessitates costly vitrification of downstream waste. DOF, a monoamide complying with CHON principles (Carbon, Hydrogen, Oxygen, Nitrogen), offers a "green" alternative that allows for complete incineration of spent solvent. This guide argues that while DOF incurs higher synthesis CAPEX and requires stricter hydrodynamic controls (to avoid third-phase formation), the reduction in radioactive waste management OPEX makes it a superior candidate for next-generation fuel cycles.
Part 1: The Industrial Context (The "Why")
The nuclear industry is currently shifting from PUREX (Plutonium Uranium Redox EXtraction) to GANEX (Group ActiNide EXtraction) or similar advanced cycles. The central chemical conflict is between Extraction Efficiency and Waste Lifecycle Costs .
-
The Incumbent (TBP): Cheap to manufacture and highly efficient. However, radiolytic degradation produces HDBP and H2MBP (phosphoric acids), which corrode equipment, cause "red oil" explosions, and generate secondary solid waste that must be vitrified.
-
The Challenger (DOF): A long-chain monoamide. Its degradation products are amines and carboxylic acids, which are less corrosive and do not interfere significantly with stripping. Crucially, the spent solvent can be mineralized into gases (
, , ), eliminating the volume of solid radioactive waste.
Part 2: Comparative Performance Metrics
The following data synthesizes performance characteristics of DOF (representing long-chain monoamides) versus TBP.
Table 1: Physicochemical & Hydrodynamic Properties
| Metric | Tri-n-butyl phosphate (TBP) | This compound (DOF) | Implications |
| Structure Type | Organophosphorus Ester | Monoamide (CHON) | DOF eliminates P-bearing waste.[1] |
| Density ( | 0.973 | ~0.890 (Est.)[1] | DOF requires longer phase separation times in centrifugal contactors.[1] |
| Viscosity (cP) | 3.39 | 5.5 - 7.2 | Higher viscosity of DOF impacts mass transfer kinetics.[1] |
| Radiolytic Stability | Moderate (Forms HDBP) | High (Forms Amines/Acids) | DOF degradation products are easier to wash out.[1] |
| Incinerability | No (Leaves | Yes (Complete gasification) | Major Cost Driver: DOF reduces waste volume by >90%.[1] |
Table 2: Extraction Efficiency (Distribution Ratios,
| Metal Ion | Operational Note | ||
| U(VI) | 10 - 20 | 2 - 5 | TBP is thermodynamically stronger; DOF requires more stages.[1] |
| Pu(IV) | 15 - 25 | 8 - 12 | DOF shows adequate affinity but lower than TBP.[1] |
| Selectivity ( | High | Moderate | DOF may require scrubbing stages to remove fission products (FPs).[1] |
Critical Insight: TBP extracts by a solvation mechanism involving the phosphoryl oxygen (
). DOF extracts via the carbonyl oxygen (). The bond is less basic than , resulting in lower distribution ratios ( ). Industrial implementation of DOF therefore requires higher solvent flow rates or more theoretical stages in the mixer-settler banks.
Part 3: The Cost-Benefit Framework
This analysis balances the upfront cost of the chemical against the lifecycle cost of the process.
1. Direct Costs (CAPEX & Procurement)
-
TBP: Commodity chemical.[2][3] Cost is negligible in the context of nuclear operations (~$5-10/kg).
-
DOF: Specialty synthesis. Requires reacting dioctylamine with formic acid/methyl formate. Cost is significantly higher (~$100-300/kg depending on purity).
-
Verdict: TBP wins on procurement price.
2. Indirect Costs (OPEX & Waste Management)
-
Waste Disposal: Vitrifying phosphorus-contaminated waste costs thousands of dollars per liter of high-level waste.
-
Solvent Cleanup: TBP degradation requires sodium carbonate washing, generating secondary liquid waste. DOF degradation products are often water-soluble or innocuous, simplifying the "solvent wash" cycle.
-
Safety: DOF eliminates the risk of "Red Oil" explosions associated with nitrated TBP complexes.
-
Verdict: DOF wins decisively on OPEX. The savings in waste management and safety systems outweigh the higher procurement cost by a factor of 10x-50x over the plant's life.
Part 4: Experimental Validation Protocol
To validate DOF for your specific feed stream, you must determine the Limiting Organic Concentration (LOC) to prevent third-phase formation.
Protocol: Determination of Third-Phase Formation Limit (LOC)
Objective: Define the maximum metal loading capacity of DOF in n-dodecane before the organic phase splits into a light diluent-rich phase and a heavy metal-rich phase (a criticality hazard).
Reagents:
-
30% (v/v) DOF in n-dodecane (pre-equilibrated).
-
Stock solution of
(300 g/L) in 3M . -
0.01M
(for titration).
Workflow:
-
Pre-equilibration: Contact 10 mL of 30% DOF solvent with 10 mL of 3M
in a vortex mixer for 5 minutes. Centrifuge to separate. Discard aqueous phase. -
Isotherm Generation: Prepare 5 vials. Add 2 mL of pre-equilibrated DOF to each.
-
Stepwise Loading: Add increasing volumes of Uranium stock solution to the vials to target organic loadings of 20, 40, 60, 80, and 100 g/L.
-
Equilibrium: Vortex for 15 minutes at 25°C (thermostatted).
-
Observation: Centrifuge at 3000 rpm for 5 minutes. Visually inspect for the formation of a third, heavy organic layer at the interface.
-
Quantification: If no third phase, aliquot the organic phase and strip with 0.01M
. Analyze U concentration via ICP-OES or Davies-Gray titration. -
Calculation: Plot
vs . The point of deviation from linearity or visual phase split is the LOC.
Trustworthiness Check: Always perform this test at the lowest expected operating temperature of your facility (e.g., 15°C), as third-phase formation is exothermic and favored at lower temperatures.
Part 5: Visualization of the Workflow
The following diagram illustrates the comparative lifecycle of TBP vs. DOF, highlighting the waste divergence.
Caption: Comparative lifecycle showing the diversion of DOF degradation products to low-cost incineration versus TBP's requirement for expensive vitrification.
References
-
Pathak, P. N., et al. (2025). "Straight chain amide N,N-dihexyloctanamide (DHOA) as a promising alternative extractant to TBP."[4][5] ResearchGate.[4][5][6][7] [5]
-
Mowafy, E. A., & Aly, H. F. (2007). "Synthesis and characterization of some monoamides and their performance for the extraction of U(VI), Th(IV) and Fe(III) from nitric acid solutions." Journal of Radioanalytical and Nuclear Chemistry.
-
Ansari, S. A., et al. (2012). "N,N-Dialkylamides as Extractants for Actinides and Fission Products." Desalination and Water Treatment.
-
Suresh, A., et al. (2024). "Radiolytic stability of N,N-dialkyl amide: effect on Pu(IV) complexes in solution." Dalton Transactions.
-
Musikas, C. (1987). "Solvent extraction for the chemical separations of the 5f elements." Inorganica Chimica Acta.
Sources
- 1. Formamide, N,N-dimethyl- (CAS 68-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. Total Electrosynthesis of N, N-Dimethylformamide From CO2 and NO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide: N,N-Dioctylthiodiglycolamic Acid vs. N,N-Dioctyldiglycolamic Acid for Metal Extraction
[1][2][3]
Executive Summary
This guide provides a technical comparison between N,N-Dioctyldiglycolamic acid (DODGAA) and its sulfur-substituted analog, N,N-Dioctylthiodiglycolamic acid (DOTDGAA) .[1][2] While DODGAA is a standard-bearer for heavy rare earth element (HREE) extraction, the introduction of a thioether donor in DOTDGAA fundamentally inverts selectivity patterns according to Hard-Soft Acid-Base (HSAB) theory. This guide details their physicochemical properties, extraction mechanisms, and distinct application fields in hydrometallurgy.
Structural & Physicochemical Comparison
The core difference lies in the central donor atom of the tridentate ligand frame. This single atom substitution dictates the ligand's "hardness" or "softness," altering its affinity for specific metal cations.
| Feature | N,N-Dioctyldiglycolamic Acid (DODGAA) | N,N-Dioctylthiodiglycolamic Acid (DOTDGAA) |
| Abbreviation | DODGAA | DOTDGAA (or T-DODGAA) |
| Donor Atoms | O, O, O (Ether oxygen, Amide oxygen, Carboxyl oxygen) | S, O, O (Thioether sulfur, Amide oxygen, Carboxyl oxygen) |
| HSAB Classification | Hard Base | Soft/Borderline Base |
| pKa (approx.) | 3.54 ± 0.03 | 3.71 ± 0.06 |
| Lipophilicity | High (due to dioctyl chains) | High (due to dioctyl chains) |
| Primary Target | Hard Acids (Heavy Lanthanides, Actinides) | Soft/Borderline Acids (Pd, Ag, Hg, Light Lanthanides) |
Structural Visualization
The following diagram illustrates the coordination environment change. Note the central ether oxygen in DODGAA versus the thioether sulfur in DOTDGAA.
Caption: Coordination modes showing the hard oxygen donor in DODGAA vs. the soft sulfur donor in DOTDGAA.
Extraction Performance & Selectivity
Rare Earth Elements (REEs)
The most striking difference is observed in the lanthanide series.
-
DODGAA: Exhibits a "size-sensitive" effect where extraction efficiency increases with atomic number (decreasing ionic radius). It is highly selective for Heavy REEs (HREEs) like Lutetium (Lu) and Ytterbium (Yb).
-
DOTDGAA: The sulfur atom is larger and less electronegative than oxygen, altering the "bite angle" and coordination geometry. This leads to a reversal or flattening of selectivity, often favoring Light to Middle REEs (LREEs/MREEs) or showing reduced separation factors across the series compared to DODGAA.
Precious & Soft Metals
DOTDGAA outperforms DODGAA significantly in the extraction of soft Lewis acids due to the strong affinity between Sulfur and soft metals (Ag, Pd, Hg).
-
Palladium (Pd²⁺): DOTDGAA shows quantitative extraction (>99%) even at low concentrations, whereas DODGAA is less efficient.
-
Silver (Ag⁺) & Mercury (Hg²⁺): DOTDGAA exhibits high distribution ratios (
) for these metals, making it a candidate for urban mining (e-waste recycling).
Comparative Data Matrix
| Metal Target | DODGAA Performance | DOTDGAA Performance | Mechanism |
| Lu³⁺ (HREE) | Excellent ( | Moderate | Cation Exchange |
| La³⁺ (LREE) | Low | Moderate/High | Cation Exchange |
| Pd²⁺ | Poor | Superior | Coordination/Solvation |
| Ag⁺ | Negligible | High | Soft-Soft Interaction |
| Separation Factor | High for HREE/LREE | High for Soft/Hard Metals | - |
Experimental Protocols
Synthesis of Extractants
Both ligands are synthesized via a ring-opening reaction of the corresponding anhydride with a secondary amine.
Reagents:
-
DODGAA Precursor: Diglycolic anhydride.
-
DOTDGAA Precursor: Thiodiglycolic anhydride.
-
Amine: Di-n-octylamine.
-
Solvent: Dichloromethane (DCM) or Acetone.
Protocol (Standardized):
-
Dissolve 10 mmol of the specific anhydride (Diglycolic for DODGAA; Thiodiglycolic for DOTDGAA) in 20 mL of anhydrous DCM.
-
Add 10 mmol of di-n-octylamine dropwise under stirring at 0–5 °C (ice bath) to prevent side reactions.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Purification: Wash the organic phase with 0.1 M HCl (to remove unreacted amine) and then with distilled water.
-
Evaporate the solvent under reduced pressure. The product is usually a viscous oil or waxy solid.
-
Validation: Check purity via ¹H-NMR. The signal for the methylene protons adjacent to the donor atom (O-CH₂-CO vs S-CH₂-CO) will shift significantly (~4.2 ppm for O vs ~3.4 ppm for S).
-
Solvent Extraction Workflow
The following protocol applies to both extractants, using n-dodecane or toluene as the diluent.
Caption: Standard liquid-liquid extraction workflow for evaluating DODGAA and DOTDGAA.
Critical Note on pH:
-
Since both are acidic extractants, extraction efficiency is pH-dependent.
-
DODGAA: Optimal extraction for REEs typically occurs at pH > 2.0.
-
DOTDGAA: Similar pH profile for REEs, but soft metals (Pd, Ag) can often be extracted at higher acidity (lower pH) due to the strength of the S-Metal bond.
Stripping (Back-Extraction)
-
REEs (Both): Strip with 1.0 M HNO₃ or HCl. The high proton concentration reverses the equilibrium.
-
Soft Metals (DOTDGAA): Acid stripping may be insufficient for Pd/Ag due to strong binding. Use 0.1 M Thiourea in 1.0 M HCl . Thiourea acts as a stronger competitive soft ligand to displace the metal.
References
-
Shimojo, K., Fujiwara, I., Saito, T., & Oshima, T. (2022).[2][3] Lanthanide extraction using a thiodiglycolamic acid extractant: effect of S-donor on lanthanide separation. Analytical Sciences, 38, 1429–1436. Link
-
Shimojo, K., et al. (2024).[2][4][5] Comprehensive extraction study using N,N-dioctylthiodiglycolamic acid: effect of S donor on metal extraction. Analytical Sciences, 40, 1429-1436.[2] Link
-
Suneesh, A. S., Venkatesan, K. A., Syamala, K. V., & Vasudeva Rao, P. R. (2012).[6] Mutual separation of americium(III) and europium(III) using glycolamic acid and thioglycolamic acid.[6][7][8][9] Radiochimica Acta, 100(7), 425-430. Link
- Baba, Y., et al. (2002). Extraction Behavior of Rare-earth Elements Using a Mono-alkylated Diglycolamic Acid Extractant. Journal of Chemical Engineering of Japan.
Sources
- 1. Lanthanide extraction using a thiodiglycolamic acid extractant: effect of S-donor on lanthanide separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Details of a Researcher - OSHIMA Tatsuya [srhumdb.miyazaki-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization & Reactivity Profile: N,N-Diaryl-Substituted Formamide Chlorides
Executive Summary: The "Identity Crisis" of Diaryl Reagents
In the landscape of Vilsmeier-Haack formylation, the reagents derived from N,N-dimethylformamide (DMF) and N-methylformanilide (MFA) are the industry standards. They exist predominantly as electrophilic chloroiminium salts (ionic species).
However, N,N-diaryl-substituted formamide chlorides (e.g., derived from N,N-diphenylformamide) present a distinct spectroscopic and structural anomaly. Contrary to the expected ionic salt structure, advanced spectroscopic characterization reveals that these species often exist in a covalent non-ionic form (N-dichloromethyl-substituted diarylamines).
This guide objectively compares these diaryl-substituted reagents against standard alternatives, providing the spectroscopic markers necessary to distinguish between the reactive ionic salts and their covalent isomers.
Structural Mechanism & Equilibrium
To understand the spectroscopy, one must understand the structural equilibrium. The stability of the ionic chloroiminium salt depends heavily on the ability of the nitrogen lone pair to stabilize the positive charge.
-
Alkyl/Alkyl-Aryl (DMF/MFA): The nitrogen lone pair effectively donates electron density, stabilizing the iminium cation.
-
Diaryl (Diphenyl): The electron-withdrawing nature of two phenyl rings, combined with steric hindrance, destabilizes the planar iminium cation. This forces the equilibrium toward the covalent dichloride species.
Diagram 1: Ionic vs. Covalent Equilibrium
Figure 1: The structural divergence. While DMF forms the Ionic path (Red), N,N-diarylformamides predominantly favor the Covalent path (Green).
Spectroscopic Characterization Guide
This section details the specific markers distinguishing the standard ionic reagents from the diaryl covalent species.
Comparative NMR Analysis ( H & C)
The most definitive diagnostic tool is Proton NMR. The methine proton (
| Reagent System | Structure Type | Notes | ||
| DMF-Cl (Standard) | Ionic Salt | 10.5 – 11.5 | 160 – 165 | Highly deshielded due to cationic character. |
| MFA-Cl (N-Methylformanilide) | Ionic Salt | 9.5 – 10.8 | 155 – 160 | Slight shielding from one aryl group. |
| N,N-Diphenylformamide-Cl | Covalent | 7.0 – 7.4 | 80 – 90 | Critical Diagnostic: Overlaps with aromatic region; distinctive of |
Technical Insight: If you synthesize a Vilsmeier reagent from N,N-diphenylformamide and observe a singlet around 7.3 ppm rather than 10+ ppm, the reaction has not failed . You have successfully generated the covalent N-dichloromethyl-diphenylamine.
IR Spectroscopy Signatures
| Functional Group | Ionic Salt (DMF-Cl) | Covalent Species (Diaryl-Cl) | Interpretation |
| C=N Bond | 1650 – 1680 cm⁻¹ (Strong) | Absent / Weak | The iminium double bond is the hallmark of the salt. |
| C-Cl Bond | Broad/Obscured | 600 – 800 cm⁻¹ (Distinct) | Covalent C-Cl stretches are more defined in the non-ionic species. |
Performance Comparison: Reactivity & Stability
Why use Diaryl reagents if they don't form the active salt immediately?
Reactivity Profile
-
Standard (DMF/POCl
): Rapid, aggressive formylation. High yields for unreactive substrates but poor selectivity (can formylate multiple sites). -
Diaryl (Ph
N-CHO/Oxalyl Chloride):-
Mechanism: The covalent species must dissociate in situ to the ionic form to react. This creates a "slow-release" effect.
-
Selectivity: Higher regioselectivity due to the bulk of the diphenyl group and the slow generation of the electrophile.
-
Substrate Scope: Best for highly activated aromatics (e.g., indoles, pyrroles) where standard Vilsmeier conditions might cause polymerization or over-reaction.
-
Stability Data
| Feature | DMF-Cl | N,N-Diaryl-Cl |
| Thermal Stability | Low (Decomposes > 50°C) | High (Stable up to 80-100°C in covalent form) |
| Hydrolytic Stability | Extremely Hygroscopic (Violent hydrolysis) | Moderate (Slower hydrolysis due to lipophilicity) |
| Solubility | Polar solvents (MeCN, DMF) | Non-polar solvents (Toluene, DCM) |
Experimental Protocols
Protocol A: In-Situ Generation and Characterization
Use this protocol to verify the covalent nature of the reagent before application.
Reagents:
-
N,N-Diphenylformamide (1.0 eq)
-
Oxalyl Chloride (1.1 eq)
-
Solvent: CDCl
(anhydrous) for direct NMR monitoring.
Workflow:
-
Dissolution: Dissolve N,N-diphenylformamide (197 mg, 1 mmol) in anhydrous CDCl
(0.7 mL) in a dry NMR tube under Nitrogen. -
Addition: Inject Oxalyl Chloride (0.1 mL) slowly at 0°C.
-
Evolution: Allow gas evolution (CO/CO
) to cease (approx. 30 mins at RT). -
Measurement: Acquire
H NMR immediately.-
Pass Criteria: Disappearance of formyl proton (~8.5 ppm) and appearance of methine singlet at ~7.3 ppm .
-
Protocol B: Controlled Formylation of Indole (Comparative)
Demonstrating the selectivity of the Diaryl reagent.
Step-by-Step:
-
Reagent Prep: Prepare the N,N-diphenylformamide chloride in Toluene (0.5 M) using Protocol A (scaled up).
-
Substrate Addition: Add Indole (1.0 eq) to the reagent solution at 25°C.
-
Heating: Heat to 60°C. Note: DMF-Cl would react at 0°C; Diaryl requires heat to shift equilibrium to the active ionic form.
-
Monitoring: Monitor by TLC. Reaction times are typically 2-3x longer than DMF-Cl.
-
Hydrolysis: Quench with Sodium Acetate solution (aq) rather than water to prevent emulsion formation common with diaryl amines.
-
Purification: The byproduct (Diphenylamine) is non-polar and easily separated from the aldehyde product via column chromatography (Hexane/EtOAc), unlike water-soluble Dimethylamine from DMF.
Diagram 2: Formylation Reaction Pathway
Figure 2: The "Reservoir" mechanism. The covalent species acts as a buffer, releasing the active electrophile slowly, enhancing selectivity.
References
-
Schönewerk, J., & Hartmann, H. (2012).[1] On the Formation and
H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(3), 277–284.[1] [Link] -
Mewes, A., et al. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides. International Journal of Organic Chemistry, 3, 223-228. [Link]
- Tidwell, T. T. (1990). The Vilsmeier-Haack Reaction. Organic Reactions, 39, 497. (Seminal text on general mechanism).
Sources
Beyond N,N-Dioctyl-Formamide: High-Performance & Green Alternatives for Lipophilic Chemistry
Topic: Alternatives to N,N-Dioctyl-Formamide (DOF) in Organic Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
This compound (DOF) occupies a specific niche in organic synthesis and extraction chemistries. Unlike its ubiquitous shorter-chain cousins (DMF, DMAc), DOF is characterized by high lipophilicity (due to two C8 alkyl chains) and water immiscibility . It is typically employed when standard polar aprotic solvents fail to dissolve highly hydrophobic substrates (such as lipidated peptides or long-chain macromolecules) or in liquid-liquid extraction processes (e.g., nuclear reprocessing or metal scavenging).
However, DOF presents significant process challenges:
-
Process Bottlenecks: Its high boiling point (>300°C) makes removal by distillation nearly impossible without thermal degradation.
-
Viscosity: High viscosity impedes mass transfer and filtration rates.
-
Regulatory Pressure: While less volatile than DMF, long-chain amides are under increasing scrutiny regarding persistence and reprotoxicity (REACH/TSCA trends).
This guide outlines functional alternatives that maintain the necessary solvency for lipophilic systems while offering improved "green" profiles, easier downstream processing, and regulatory compliance.
Comparative Analysis of Alternatives
We categorize alternatives based on their ability to replicate DOF's lipophilic solvency versus those suitable for general polar aprotic substitution.
The "Drop-In" Lipophilic Alternatives
These solvents mimic the fatty nature of DOF but offer lower viscosity and better environmental profiles.
A. N,N-Dimethyldecanamide (AMD-10) [1]
-
Chemistry: A fatty acid amide (C10 tail) with a short N,N-dimethyl head.
-
Why it wins: It retains the "fatty" solubilizing power of DOF but is significantly less viscous and commercially established as a "green solvent" (often derived from renewable vegetable oils). It is biodegradable and non-genotoxic.
-
Best For: Dissolving hydrophobic peptides, agrochemical actives, and replacing DOF in biphasic extractions.
B. N-Octyl-2-Pyrrolidone (NOP)
-
Chemistry: A cyclic amide (lactam) with a C8 alkyl chain.
-
Why it wins: High surface activity (surfactant-like properties) allows it to penetrate complex matrices better than DOF. It is water-immiscible and biodegradable.
-
Best For: Interface-heavy reactions, dispersion of nanoparticles, and lithiation reactions requiring non-polar environments.
The "Process-Change" Alternatives
These are more polar than DOF. Select these if you are moving away from biphasic systems toward homogeneous monophasic synthesis.
C. N-Butylpyrrolidinone (NBP) [2][3]
-
Chemistry: A safer, non-reprotoxic analog of NMP.[4]
-
Why it wins: Excellent for Solid-Phase Peptide Synthesis (SPPS).[2][5] If your use of DOF was driven by peptide solubility, NBP is the modern, safer standard, though it is water-miscible.
Technical Comparison Matrix
| Property | This compound (DOF) | N,N-Dimethyldecanamide (AMD-10) | N-Octylpyrrolidone (NOP) | N-Butylpyrrolidinone (NBP) |
| Role | Baseline (Lipophilic Amide) | Primary Alternative | Surfactant Alternative | Polar Alternative |
| Structure | Linear, Di-C8 | Linear, Mono-C10 | Cyclic, Mono-C8 | Cyclic, Mono-C4 |
| Water Solubility | Immiscible | Immiscible (<0.2%) | Low / Immiscible | Miscible |
| Boiling Point | >300°C (High Vac dist. only) | ~295°C | ~305°C | ~240°C |
| Viscosity (25°C) | High (>15 cP est.) | Low (~7 cP) | Medium (~10 cP) | Low |
| Toxicity Profile | Bioaccumulative concern | Green / Biodegradable | Biodegradable | Safe / Non-Reprotoxic |
| Removal Method | Extraction / Chromatography | Extraction (Wash out with hexane/acid) | Extraction | Water Wash / Distillation |
Decision Framework for Solvent Selection
The following logic gate assists in selecting the precise alternative based on your reaction's critical quality attributes (CQAs).
Figure 1: Decision tree for selecting alternatives to DOF based on physical property requirements.
Experimental Protocols
Case Study 1: Lipophilic Peptide Coupling (Solution Phase)
Challenge: Coupling a hydrophobic fatty acid to a peptide backbone. DOF is traditionally used to solubilize the lipid tail. Solution: Replace DOF with N,N-Dimethyldecanamide (AMD-10) to improve workup efficiency.
Protocol: AMD-10 Mediated Fatty Acylation
-
Dissolution:
-
Dissolve the protected peptide (1.0 eq) and Fatty Acid (1.2 eq) in AMD-10 (Concentration: 0.1 M).
-
Note: Unlike DOF, AMD-10 has lower viscosity, allowing for magnetic stirring rather than overhead mechanical stirring.
-
-
Activation:
-
Add DIC (Diisopropylcarbodiimide, 1.2 eq) and Oxyma Pure (1.2 eq).
-
Stir at Room Temperature for 2–4 hours.
-
Monitoring: The reaction kinetics in AMD-10 are comparable to DMF due to the high local concentration of amide groups.
-
-
Workup (The "Green" Advantage):
-
Phase Separation: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .
-
Wash: Wash the organic layer with 1M HCl (3x) followed by Brine (2x).
-
Mechanism:[6] AMD-10 is lipophilic but sufficiently distinct from EtOAc that it does not form emulsions as severe as DOF. The bulk of AMD-10 remains in the organic layer? Correction: AMD-10 is lipophilic. To remove it, you rely on its high boiling point to remain in the "mother liquor" during precipitation, OR use Flash Chromatography .
-
Alternative Workup: Pour the reaction mixture into cold Methanol/Water (9:1) . The lipophilic peptide precipitates; AMD-10 remains in the supernatant.
-
-
Yield: Expect yields equivalent to DOF (>85%) but with significantly reduced solvent residue in the final solid.
Case Study 2: Biphasic Extraction of Metal Ions
Challenge: Extracting a metal-ligand complex from an aqueous feed. DOF is used as the organic diluent. Solution: Replace with N-Octylpyrrolidone (NOP) .
-
Preparation: Prepare a 30% v/v solution of the extractant (e.g., TBP or specialized ligand) in NOP .
-
Contact: Mix with the aqueous feed (1:1 ratio) at 25°C.
-
Separation: Allow to settle.
-
Observation: NOP has a density of ~0.91 g/mL. Phase separation is rapid (often <5 mins) due to lower viscosity compared to DOF.
-
-
Stripping: The metal can be back-extracted using standard acidic strippers. NOP is stable against hydrolysis under mild acidic conditions.
References
-
Sherwood, J., et al. (2014). "Solvent selection guides: survey and summation." Green Chemistry. Link
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
-
Lopez, J., et al. (2018).[4] "N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis." Organic Process Research & Development. Link
-
BASF Technical Data. "Agnique® AMD 10: Green Solvent for Agrochemicals." Link (Verified via technical sheets for N,N-Dimethyldecanamide).
-
Gao, J., et al. (2020). "Recent advances in green solvents for peptide synthesis." Green Chemistry. Link
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before substituting solvents in your specific chemical process.
Sources
- 1. CAS 14433-76-2: N,N-Dimethyldecanamide | CymitQuimica [cymitquimica.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Technical Guide: Proper Disposal and Handling of N,N-Dioctylformamide (DOF)
[1]
Executive Summary & Core Directive
Do not treat N,N-Dioctylformamide (DOF) the same as N,N-Dimethylformamide (DMF). [1]
While they share the "formamide" functionality, their physical properties dictate entirely different handling and disposal protocols.[1] DMF is water-soluble and highly volatile; DOF is lipophilic (hydrophobic), high-boiling, and viscous.[1]
Core Directive: DOF must be managed as a High-BTU Organic Waste . It is strictly prohibited from drain disposal due to its aquatic toxicity potential and biopersistence.[1] The preferred disposal method is Fuel Blending or Incineration via a licensed waste management facility.[1]
Chemical Profile & Causality
To ensure safety, we must understand the why behind the disposal protocols.[1] The physical properties of DOF determine its waste classification and container compatibility.[1]
Table 1: Comparative Analysis (DOF vs. DMF)
Note the distinct differences that impact disposal logistics.
| Feature | N,N-Dioctylformamide (DOF) | N,N-Dimethylformamide (DMF) | Operational Impact |
| CAS Number | 4088-22-6 | 68-12-2 | CRITICAL: Verify CAS on SDS to prevent misclassification.[1] |
| Solubility | Immiscible (Oily) | Miscible (Water-like) | Do not attempt to rinse DOF spills with water; it will spread the slick.[1] Use organic absorbents.[1] |
| Flash Point | >110°C (Estimated) | 58°C | DOF is generally not an RCRA D001 (Ignitable) waste unless mixed with low-flash solvents.[1] |
| Vapor Pressure | Very Low | High | Inhalation risk is lower for DOF, but aerosolization remains a hazard.[1] |
| Waste Stream | Non-Halogenated Organic | Halogenated/Solvent | Keep DOF separate from halogenated waste to reduce disposal costs.[1] |
Senior Scientist Insight: The long octyl chains (C8) make DOF behave more like a heavy oil than a solvent.[1] Consequently, it will coat glassware and surfaces.[1] Standard acetone rinses are effective for cleaning, but the resulting rinsate must be collected as hazardous waste (due to the acetone).[1]
Disposal Workflow & Decision Logic
This self-validating workflow ensures compliance with generic environmental regulations (adaptable to local/state laws).[1]
Phase 1: Segregation (The "Source Control" Step)[1]
-
Segregate from Oxidizers: Amides can react violently with strong oxidizers (e.g., concentrated nitric acid, permanganates).[1] Never commingle these waste streams.
-
Segregate from Halogens: DOF is non-halogenated.[1] Mixing it with chloroform or DCM (Dichloromethane) upgrades the entire container to a "Halogenated Waste" profile, significantly increasing incineration costs.[1]
Phase 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass.[1]
-
Headspace: Leave minimum 10% headspace to account for thermal expansion, even though DOF has low volatility.[1]
Phase 3: Labeling & Classification[1]
-
Primary Label: "Non-Regulated Organic Waste" (if pure) or "Hazardous Waste" (if mixed with regulated solvents).[1]
-
Constituent Listing: Clearly list "N,N-Dioctylformamide" and its approximate percentage.
-
Hazard Warnings: Although often not RCRA-listed, mark as "Irritant" and "Marine Pollutant" (precautionary).[1]
Visualized Decision Protocol
The following diagram outlines the logical decision tree for disposing of DOF and its mixtures.
Figure 1: Decision logic for categorizing N,N-Dioctylformamide waste streams to optimize disposal costs and safety compliance.
Spill Response Protocol (Immediate Action)
Because DOF is oily and water-insoluble, standard spill kits must be used correctly.[1]
-
Stop: Cease all work and extinguish ignition sources (low risk, but standard protocol).
-
Contain: Do NOT use water. Water will cause the DOF to bead up and spread, increasing the surface area of contamination.[1]
-
Absorb: Use vermiculite , clay cat litter , or polypropylene pads (oil-only pads work best).[1]
-
Clean: After absorbing the bulk liquid, clean the surface with a soap/water emulsion or a surfactant-based cleaner (e.g., Alconox) to emulsify the remaining residue.[1]
-
Dispose: Bag all absorbent materials. Label as "Debris contaminated with N,N-Dioctylformamide."[1]
References
Personal Protective Equipment (PPE) for Handling N,N-Dioctyl-Formamide
[1]
Content Type: Operational Safety & Logistics Guide Target Audience: Researchers, Process Chemists, and EHS Officers Chemical Subject: N,N-Dioctylformamide (CAS: 4088-60-2)[1]
Executive Safety Directive
Treat N,N-Dioctylformamide (DOF) as a high-risk transdermal vector. [1]
While N,N-Dimethylformamide (DMF) is the more common analog, N,N-Dioctylformamide presents a distinct safety profile driven by its structure.[1] Unlike the volatile DMF, DOF possesses two long octyl chains (
The Critical Hazard: The primary risk is not inhalation of vapors (due to low volatility), but silent skin absorption .[1] The lipophilic octyl tails allow the molecule to penetrate the stratum corneum and glove materials more effectively than smaller amides, potentially carrying other dissolved toxins into the bloodstream.[1]
Immediate Action Plan:
-
Primary Barrier: Chemical-resistant laminate gloves (Silver Shield/4H) are mandatory for direct handling.[1]
-
Secondary Barrier: Double-gloving with high-modulus nitrile is acceptable only for incidental splash protection.[1]
-
Reproductive Warning: Due to structural homology with other formamides, treat as a potential reproductive toxin (Repr.[1] 1B) until proven otherwise.
Risk Assessment & Chemical Logic (The "Why")
To select the correct PPE, we must understand the molecule's behavior.[1] Standard safety data sheets (SDS) often lack specific permeation data for DOF.[1] As a Senior Application Scientist, I apply Chemical Homology principles to derive these protocols.
Comparative Analysis: DMF vs. DOF
| Feature | N,N-Dimethylformamide (DMF) | N,N-Dioctylformamide (DOF) | Safety Implication for DOF |
| Structure | Small, polar, volatile | Bulky, lipophilic, heavy | DOF is less likely to fume but more likely to cling to surfaces/skin.[1] |
| Skin Permeation | Rapid | Insidious | DOF's fatty chains mimic skin lipids, facilitating deep dermal penetration.[1] |
| Glove Interaction | Permeates Nitrile (<15 min) | Swells/Degrades Nitrile | Non-polar octyl chains interact with nitrile polymers, causing swelling and breakthrough.[1] |
| Volatility | High (Vapor Risk) | Low (Aerosol Risk) | Respiratory protection is prioritized for mists rather than vapors.[1] |
PPE Selection Protocol
A. Hand Protection (Critical Control Point)
Standard laboratory nitrile gloves are insufficient for prolonged contact with DOF.[1] The solvent action of the amide group, combined with the lipophilicity of the octyl chains, will compromise thin nitrile.[1]
Protocol:
-
Immersion/Synthesis: Wear Silver Shield® (Laminate) or Butyl Rubber gloves.[1]
-
Reasoning: Laminates provide broad-spectrum resistance to amides and heavy organics.[1]
-
-
Incidental/Prep Work: Double-glove with Nitrile (minimum 5 mil outer / 4 mil inner) .[1]
B. Respiratory Protection
Due to DOF's high boiling point (predicted >300°C based on molecular weight), vapor generation at room temperature is negligible.[1]
-
Standard Handling: Chemical Fume Hood (Face velocity: 0.5 m/s).[1]
-
Heating/Spraying: If the process generates aerosols or mists, use a P100/OV (Organic Vapor) respirator.[1] The "P100" component is vital to stop oil-based mists.[1]
C. Eye & Body Protection[1]
-
Eyes: Chemical splash goggles (ventless or indirect vent).[1] Note: Face shields are required if pouring volumes >1 Liter.[1]
-
Body: Tyvek® lab coat or chemically resistant apron.[1] Cotton lab coats absorb lipophilic solvents and hold them against the skin; avoid them if significant splash risk exists.[1]
Decision Logic: Glove Selection
The following diagram outlines the decision process for selecting hand protection based on your specific experimental setup.
Caption: Logic flow for selecting hand protection. Note that standard single-layer nitrile is never recommended for DOF due to permeation risks.[1]
Operational Workflow: Handling & Disposal
Step-by-Step Handling
-
Donning: Inspect laminate gloves for cracks.[1] If using double-nitrile, ensure the inner glove is a contrasting color to easily spot tears in the outer glove.[1]
-
Transfer: Use positive-displacement pipettes for viscous lipophilic liquids to prevent dripping.[1]
-
Decontamination: Wipe all containers with a dry tissue before removing from the fume hood.[1] DOF does not evaporate quickly; residues remain active on bottle threads for months.[1]
Disposal & Spill Management
Because DOF contains nitrogen, it must not be mixed with standard non-halogenated organic waste streams if your facility incinerates waste (risk of NOx formation).[1]
Spill Response Workflow:
Caption: Operational workflow for managing DOF spills. Note the emphasis on emulsification (Soap & Water) during cleaning due to the lipophilic nature of the compound.[1]
Waste Stream Classification
-
Tagging: Clearly label as "Organic Solvent - Contains Amides/Nitrogen."
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or halogenated waste unless approved by your specific waste contractor.[1]
References
-
PubChem. (n.d.).[1] N,N-Dimethylformamide (Compound Summary).[1][3][4][5][6] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link](Cited for structural homology and formamide class toxicity data).[1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: N,N-Dimethylformamide.[1][3][4][5][7][8][9] Retrieved January 28, 2026, from [Link](Cited for Reprotoxicity classifications of formamide analogs).[1]
Sources
- 1. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]
- 5. N,N-DIMETHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 7. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N,N-Dimethylformamide [drugfuture.com]
- 9. N,N-Dimethylformamide [drugfuture.com]
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